N-Me-Thr(Tbu)-OH
Description
BenchChem offers high-quality N-Me-Thr(Tbu)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Me-Thr(Tbu)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,3R)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-6(13-9(2,3)4)7(10-5)8(11)12/h6-7,10H,1-5H3,(H,11,12)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXQLWFONOUGLB-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426648 | |
| Record name | O-tert-Butyl-N-methyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42417-72-1 | |
| Record name | O-tert-Butyl-N-methyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of N-Methylation in Peptide Synthesis
An In-Depth Technical Guide to the Properties and Applications of Fmoc-N-Me-Thr(tBu)-OH
In the landscape of peptide-based therapeutics and drug discovery, the strategic modification of the peptide backbone is a paramount tool for enhancing pharmacological properties. N-methylation, the substitution of an amide proton with a methyl group, is a critical modification that confers increased metabolic stability, improved cell permeability, and the ability to finely tune peptide conformation.[1][2] Fmoc-N-Me-Thr(tBu)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-N-α-methyl-O-tert-butyl-L-threonine, is a specialized amino acid derivative designed for the precise incorporation of an N-methylated threonine residue into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS).
This guide provides a comprehensive technical overview of the physicochemical properties of Fmoc-N-Me-Thr(tBu)-OH, detailed methodologies for its application, and expert insights into overcoming the unique challenges associated with its use. The orthogonal protection scheme—a base-labile Fmoc group on the secondary amine and an acid-labile tert-butyl (tBu) ether on the side-chain hydroxyl—is fundamental to its utility in the standard Fmoc/tBu SPPS strategy.[3]
Physicochemical and Quantitative Data
The fundamental properties of Fmoc-N-Me-Thr(tBu)-OH are summarized in the table below, providing essential data for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 117106-20-4 | [4][5] |
| Molecular Formula | C₂₄H₂₉NO₅ | [5][6] |
| Molecular Weight | 411.49 g/mol | [4][6] |
| Appearance | White to off-white or slight yellow powder or crystals | [4][7] |
| Melting Point | 220-225 °C | [4][8] |
| Optical Rotation ([α]D²²) | +16.0° (c = 0.5% in methanol) | [4] |
| Purity (HPLC) | ≥95.0% | [9] |
| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | [9] |
| Storage Conditions | 2–8 °C, protected from moisture | [4] |
Core Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-N-Me-Thr(tBu)-OH is a cornerstone for synthesizing peptides containing N-methylated threonine. The N-methyl group introduces significant steric hindrance around the nitrogen atom, which profoundly impacts reaction kinetics.[10] This structural feature makes the coupling of N-methylated residues one of the more challenging steps in SPPS.
The Challenge: Steric Hindrance
The presence of the N-methyl group shields the nitrogen atom, slowing the rate of acylation (peptide bond formation) significantly. This steric barrier can lead to incomplete coupling reactions, resulting in deletion sequences where the intended amino acid is missing from the final peptide.[10] Furthermore, the forcing conditions sometimes required to drive these reactions to completion can increase the risk of side reactions, most notably epimerization at the α-carbon.[10]
Caption: Steric hindrance in N-methylated vs. standard amino acid coupling.
The Solution: Optimized Coupling Strategies
To overcome the challenge of steric hindrance, a combination of highly potent coupling reagents and optimized reaction conditions is essential. Standard coupling reagents like HBTU may be insufficient. Instead, uranium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in conjunction with an additive like HOAt (1-Hydroxy-7-azabenzotriazole), are highly recommended.[10] These reagents form a more reactive acyl-intermediate, which accelerates the sterically hindered coupling. Additionally, extended coupling times (2-4 hours or even double coupling) are often necessary to ensure the reaction proceeds to completion.[10]
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure high-fidelity incorporation of Fmoc-N-Me-Thr(tBu)-OH while minimizing potential side reactions.
Workflow for a Single Coupling Cycle
The general workflow involves the sequential deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-N-Me-Thr(tBu)-OH 97 117106-20-4 [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chembk.com [chembk.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
The Strategic Incorporation of N-Methylated Threonine in Peptide Synthesis: A Technical Guide to N-Me-Thr(Tbu)-OH
Introduction: Overcoming Biological Barriers with N-Methylation
In the landscape of modern drug development, particularly in the realm of peptide therapeutics, the pursuit of enhanced metabolic stability and bioavailability is paramount. Native peptides often fall short of their therapeutic potential due to rapid proteolytic degradation and poor cell permeability. N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, has emerged as a powerful strategy to surmount these limitations. The introduction of an N-methyl group imparts significant conformational rigidity, shields the amide bond from enzymatic cleavage, and can improve membrane permeability.
This technical guide provides an in-depth exploration of N-α-Fmoc-N-α-methyl-O-tert-butyl-L-threonine, commonly referred to as Fmoc-N-Me-Thr(Tbu)-OH. This specialized amino acid derivative is a critical building block for the site-specific incorporation of an N-methylated threonine residue into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS). We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its strategic application in peptide science, offering field-proven insights for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
Fmoc-N-Me-Thr(Tbu)-OH is an orthogonally protected amino acid derivative. The fluorenylmethoxycarbonyl (Fmoc) group on the N-terminal amine is base-labile, allowing for its removal under mild conditions that do not affect other protecting groups. The tert-butyl (tBu) group protecting the side-chain hydroxyl of threonine is, in contrast, acid-labile and is typically removed during the final cleavage of the peptide from the solid support. This orthogonal protection scheme is the cornerstone of the widely adopted Fmoc/tBu strategy in SPPS.
Structural Diagram
Caption: Chemical structure of Fmoc-N-Me-Thr(Tbu)-OH.
Physicochemical Data
| Property | Value | References |
| IUPAC Name | (2S,3R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)butanoic acid | [1][2] |
| Synonyms | Fmoc-N-methyl-O-tert-butyl-L-threonine | [1] |
| CAS Number | 117106-20-4 | [1][2] |
| Molecular Formula | C24H29NO5 | [1][2] |
| Molecular Weight | 411.49 g/mol | [1][2] |
| Appearance | White to off-white powder or crystals | [2] |
| Purity | ≥95.0% (HPLC), ≥98% (TLC) | [1][2] |
| Storage | 2-8°C | [1][2] |
Synthesis and Purification
The synthesis of Fmoc-N-methylated amino acids can be challenging. A robust and efficient method involves a solid-phase approach, which facilitates purification by simple washing and filtration steps. The following protocol is adapted from a validated method for the N-methylation of amino acids on a 2-chlorotrityl chloride (2-CTC) resin.[3][4] This method utilizes the resin as a temporary protecting group for the carboxylic acid, enabling the subsequent reactions on the amino group.
Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-Me-Thr(Tbu)-OH
Materials:
-
Fmoc-Thr(tBu)-OH
-
2-chlorotrityl chloride (2-CTC) resin
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
2,4,6-Collidine
-
Dimethyl sulfate or Methyl iodide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
Trifluoroacetic acid (TFA)
Procedure:
-
Loading of Fmoc-Thr(tBu)-OH onto 2-CTC Resin:
-
Swell the 2-CTC resin in DCM.
-
Dissolve Fmoc-Thr(tBu)-OH (1.5-2.0 eq.) and DIPEA (3.0-4.0 eq.) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
-
Cap any remaining active sites on the resin by adding a small amount of methanol and agitating for 15-30 minutes.
-
Wash the resin thoroughly with DCM and DMF, then dry under vacuum.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes.
-
Repeat the piperidine treatment.
-
Wash the resin extensively with DMF and DCM to remove piperidine and the dibenzofulvene adduct.
-
-
Sulfonylation with o-NBS-Cl:
-
Swell the deprotected resin in DCM.
-
Add a solution of o-NBS-Cl (3.0-5.0 eq.) and 2,4,6-collidine (3.0-5.0 eq.) in DCM.
-
Agitate the mixture for 1-2 hours.
-
Wash the resin with DCM and DMF.
-
-
N-Methylation:
-
Swell the resin in DMF.
-
Add a solution of dimethyl sulfate or methyl iodide (5.0-10.0 eq.) and DBU (2.0-3.0 eq.) in DMF.
-
Agitate the mixture for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Removal of the o-NBS Protecting Group:
-
Swell the resin in DMF.
-
Treat the resin with a solution of 2-mercaptoethanol (10.0 eq.) and DBU (5.0 eq.) in DMF for 5-10 minutes.
-
Repeat the treatment.
-
Wash the resin with DMF and DCM.
-
-
Cleavage from the Resin:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 1% TFA in DCM for 2 minutes. Repeat this step 4-5 times, collecting the filtrate each time.
-
Neutralize the combined filtrates with a base such as pyridine or DIPEA.
-
Evaporate the solvent under reduced pressure to yield the crude Fmoc-N-Me-Thr(tBu)-OH.
-
-
Purification:
-
The crude product can be purified by silica gel chromatography or recrystallization to obtain the final product with high purity.
-
Synthesis Workflow Diagram
Caption: Solid-phase synthesis workflow for Fmoc-N-Me-Thr(tbu)-OH.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-N-Me-Thr(Tbu)-OH is its incorporation into peptide sequences during SPPS. The N-methyl group introduces significant steric hindrance, which can make the subsequent coupling step more challenging than with non-methylated amino acids. Therefore, optimized coupling conditions are crucial for achieving high yields and preventing deletion sequences.
Challenges and Strategic Solutions in Coupling
The steric bulk of the N-methyl group and the adjacent side chain reduces the nucleophilicity of the secondary amine, slowing down the acylation reaction.[5] Standard coupling reagents like HBTU or HCTU may prove inefficient.[6]
Key Recommendations:
-
Potent Coupling Reagents: The use of more potent coupling reagents is highly recommended. Guanidinium/uronium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salt-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have shown superior performance in coupling sterically hindered N-methylated amino acids.[5][6][7]
-
Double Coupling: Performing the coupling reaction twice (double coupling) can help drive the reaction to completion.
-
Extended Coupling Times: Longer reaction times (e.g., 2-4 hours) are often necessary to ensure complete acylation.[8]
-
Monitoring the Reaction: The standard Kaiser ninhydrin test, which detects primary amines, will give a false negative result after a successful coupling to a secondary amine. The bromophenol blue test is a suitable alternative for monitoring the completion of the coupling reaction.[6]
Experimental Protocol: Incorporation of Fmoc-N-Me-Thr(Tbu)-OH into a Peptide Chain
This protocol assumes a standard Fmoc-SPPS workflow on a solid support (e.g., Rink Amide resin) and outlines the specific steps for coupling Fmoc-N-Me-Thr(Tbu)-OH.
Materials:
-
Peptide-resin with a deprotected N-terminal primary amine
-
Fmoc-N-Me-Thr(Tbu)-OH
-
HATU
-
DIPEA
-
DMF (peptide synthesis grade)
-
20% (v/v) Piperidine in DMF
-
DCM
Procedure:
-
Resin Preparation:
-
Ensure the peptide-resin from the previous cycle has the N-terminal Fmoc group removed, yielding a free primary amine.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-N-Me-Thr(Tbu)-OH (3-4 eq. relative to resin loading) and HATU (3-3.9 eq.) in DMF.
-
Add DIPEA (6-8 eq.) to the solution and allow the pre-activation to proceed for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the reaction using the bromophenol blue test. If the test indicates incomplete coupling, a second coupling is recommended.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the peptide-resin extensively with DMF (5-7 times) to remove excess reagents and by-products. A final wash with DCM can be performed.
-
-
Chain Elongation:
-
Proceed to the next cycle of Fmoc deprotection and coupling of the subsequent amino acid. Note that coupling onto the N-methylated threonine residue will also be sterically hindered and may require the optimized conditions described above.
-
SPPS Coupling Cycle Diagram
Caption: SPPS cycle for the incorporation of Fmoc-N-Me-Thr(tbu)-OH.
Quality Control & Characterization
The purity of Fmoc-N-Me-Thr(Tbu)-OH is critical for the successful synthesis of the target peptide. The final product of the synthesis described above should be characterized to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed by reverse-phase HPLC. A typical acceptance criterion is a purity of ≥95%.[1][2]
-
Mass Spectrometry (MS): The molecular weight of the compound should be confirmed by mass spectrometry to ensure the correct product has been synthesized.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the chemical structure of the molecule, ensuring the presence of the N-methyl group and the various protecting groups.
Conclusion
Fmoc-N-Me-Thr(Tbu)-OH is a key enabling reagent for the strategic incorporation of N-methylated threonine into peptide sequences. While its use presents challenges due to steric hindrance, these can be effectively overcome through the use of potent coupling reagents like HATU, extended reaction times, and careful monitoring. The ability to introduce N-methylation at specific sites within a peptide allows for the fine-tuning of its pharmacological properties, leading to the development of more robust and effective peptide-based therapeutics. The protocols and insights provided in this guide are intended to empower researchers to confidently utilize this valuable building block in their drug discovery and development endeavors.
References
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
dos Santos, A. O., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1739. Retrieved from [Link]
-
dos Santos, A. O., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Center for Biotechnology Information. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
PubChem. (n.d.). N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine. Retrieved from [Link]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®. Retrieved from [Link]
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
PubChem. (n.d.). Fmoc-Thr(tBu)-Thr(tBu)-OH. Retrieved from [Link]
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N-Methylation in Peptide Drug Design: A Senior Application Scientist's Guide to Enhancing Therapeutic Potential
Abstract: Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical translation is often hampered by inherent weaknesses, including susceptibility to enzymatic degradation and poor membrane permeability. N-methylation, the substitution of a backbone amide proton with a methyl group, has emerged as a powerful strategy to overcome these limitations. This in-depth technical guide provides a comprehensive overview of the role of N-methylation in peptide drug design, from its fundamental impact on peptide conformation and physicochemical properties to its strategic implementation in drug discovery workflows. We will explore the mechanistic basis for the enhanced proteolytic stability and membrane permeability conferred by N-methylation, detail synthetic and analytical methodologies, and present a systematic approach for its application. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this critical modification to unlock the full therapeutic potential of peptides.
Introduction: The Peptide Therapeutic Challenge
The Promise and Peril of Peptide Drugs
Peptide drugs represent a unique and highly attractive class of therapeutics. Their ability to engage with protein-protein interaction surfaces, which are often challenging for small molecules, allows for high target specificity and potency. This specificity generally translates to a lower incidence of off-target effects and a favorable safety profile. However, the progression of native peptides from promising leads to successful clinical candidates is frequently obstructed by their poor pharmacokinetic properties.[1][2] The peptide backbone, composed of repeating amide bonds, is a natural substrate for a multitude of proteases present in the digestive tract and bloodstream, leading to rapid degradation and a short in vivo half-life.[3] Furthermore, the polar nature of the peptide backbone, with its numerous hydrogen bond donors and acceptors, creates a high desolvation energy barrier for passive diffusion across the lipid bilayers of cell membranes, resulting in poor oral bioavailability and limited access to intracellular targets.[4][5]
The Need for Backbone Modification: Introducing N-Methylation
To overcome these intrinsic liabilities, medicinal chemists have developed a range of strategies to modify the peptide scaffold. Among these, N-methylation stands out as a subtle yet profound modification. It involves the replacement of the hydrogen atom on a backbone amide nitrogen with a methyl group.[6][7] This seemingly minor alteration can dramatically enhance a peptide's "drug-like" qualities by improving metabolic stability, increasing membrane permeability, and providing a tool for conformational control.[8][9] The naturally occurring cyclic peptide, Cyclosporine A, is a testament to the power of N-methylation. Its extensive N-methylation is crucial for its immunosuppressive activity and remarkable oral bioavailability.[10][11] Inspired by nature, researchers now widely employ N-methylation as a key strategy in the rational design of peptide therapeutics.[1][2]
The Fundamental Impact of N-Methylation on Peptide Properties
The introduction of a methyl group to the amide nitrogen induces a cascade of structural and functional changes that can be strategically exploited in drug design.
The Stereoelectronic Effect: More Than Just a Methyl Group
The N-methyl group exerts a significant stereoelectronic effect on the peptide backbone. It introduces steric hindrance that restricts rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, thereby reducing the peptide's conformational flexibility.[7][12] This constraint can pre-organize the peptide into its bioactive conformation, the specific three-dimensional shape required for optimal interaction with its biological target. By "locking" the peptide into this active shape, the entropic penalty of binding is reduced, which can lead to a significant increase in receptor affinity and selectivity.[7] Furthermore, N-methylation can influence the cis/trans isomerization of the amide bond, with a notable preference for the cis conformation in certain sequences, which can be a key determinant of biological activity.[13]
Building the Shield: Enhancing Proteolytic Resistance
One of the most significant advantages of N-methylation is the remarkable increase in resistance to proteolytic enzymes.[3] Proteases recognize and cleave specific amide bonds in the peptide backbone. N-methylation effectively shields these bonds from enzymatic attack through two primary mechanisms:
-
Disruption of Enzyme Recognition: The methylation of the amide nitrogen removes a crucial hydrogen bond donor, disrupting the hydrogen bonding patterns that proteases rely on for substrate recognition and binding.[3][4]
-
Steric Hindrance: The added methyl group introduces steric bulk that physically obstructs the approach of the protease to the scissile amide bond.[3][14]
This enhanced stability translates to a significantly longer half-life in biological fluids, a key attribute for therapeutic peptides.[9] The incorporation of D-amino acids in conjunction with N-methylation can further amplify this protective effect.[14]
The "Chameleon" Revealed: Improving Membrane Permeability
The ability of a peptide to cross cell membranes is a critical determinant of its oral bioavailability and therapeutic efficacy.[15] N-methylation can enhance membrane permeability through several mechanisms, often referred to as the "chameleon effect," where the peptide can alter its properties in response to its environment.[16]
-
Reduced Hydrogen Bonding Capacity: By removing an amide proton, N-methylation reduces the peptide's overall capacity for hydrogen bonding with surrounding water molecules. This lowers the energetic penalty (desolvation energy) required for the peptide to move from an aqueous environment into the hydrophobic core of a lipid bilayer.[4][5]
-
Increased Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the peptide, further favoring its partitioning into the cell membrane.[4]
-
Promotion of Intramolecular Hydrogen Bonding: In a non-polar environment like a cell membrane, N-methylation can promote the formation of intramolecular hydrogen bonds. This allows the peptide to "hide" its polar amide groups within its own structure, presenting a more hydrophobic exterior to the lipid environment and facilitating passive diffusion.[16]
It is important to note that the effect of N-methylation on permeability is highly dependent on the position and number of methylated residues.[17][18]
Modulating Biological Activity: A Double-Edged Sword
The impact of N-methylation on biological activity can be profound and must be carefully evaluated. By constraining the peptide's conformation, N-methylation can lock it into a highly active state, leading to increased potency.[12] In some cases, multiple N-methylations can also increase selectivity for a specific receptor subtype.[1][2] However, if the amide proton at a particular position is critical for a hydrogen bonding interaction with the target receptor, its replacement with a methyl group will abolish or significantly reduce activity.[19] This highlights the importance of a systematic approach to identify which positions are amenable to N-methylation without compromising biological function.
Strategic Implementation: The N-Methyl Scan Workflow
A systematic "N-methyl scan" is a powerful strategy to explore the effects of N-methylation on a lead peptide. This involves synthesizing a library of analogues where each amino acid residue is individually replaced with its N-methylated counterpart.[20][21]
Principle and Design of the N-Methyl Scan
The goal of the N-methyl scan is to map the structure-activity relationship (SAR) of N-methylation across the entire peptide sequence. This provides a detailed understanding of which positions are sensitive to this modification and which can be altered to improve pharmacokinetic properties. The workflow for an N-methyl scan is as follows:
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- 8. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Advantage of N-Methylated Threonine in Peptide Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pursuit of peptide-based therapeutics is often a balancing act between mimicking natural biological activity and overcoming inherent pharmacological liabilities. Peptides, while offering high potency and selectivity, are frequently hampered by poor metabolic stability and low cell permeability.[1][2][3] A key strategy in modern medicinal chemistry to surmount these obstacles is the site-specific N-methylation of the peptide backbone.[1][2][4][5] The incorporation of N-methylated threonine, in particular, provides a unique and powerful tool to modulate peptide conformation, enhance proteolytic resistance, and improve bioavailability, thereby unlocking the therapeutic potential of promising peptide candidates.[1]
This technical guide provides a comprehensive exploration of the benefits of utilizing N-methylated threonine in peptide design. We will delve into the core physicochemical changes imparted by this modification and elucidate the resulting pharmacological advantages. Furthermore, this guide will present detailed synthetic considerations and experimental protocols to empower researchers in the effective application of this valuable building block.
The Foundational Impact of N-Methylation on Peptide Properties
N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, induces a cascade of beneficial structural and functional alterations.[3][4]
1.1 Conformational Control and Pre-organization: The introduction of an N-methyl group introduces steric hindrance that restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[2] This "conformational constraint" can pre-organize a peptide into its bioactive conformation, the specific three-dimensional structure required for optimal interaction with its biological target.[2] By reducing the conformational flexibility, the entropic penalty of binding is minimized, which can lead to a significant increase in receptor affinity and selectivity.[2]
Specifically, the presence of N-methylated threonine can favor the formation of cis-amide bonds, a conformation that is energetically disfavored in unmodified peptides but can be crucial for mimicking beta-turns or for precise receptor engagement.[2][4] This ability to fine-tune the peptide's three-dimensional structure is a cornerstone of rational drug design.[1]
1.2 Enhanced Proteolytic Stability: One of the most significant advantages of N-methylation is the dramatic improvement in a peptide's resistance to enzymatic degradation.[2][6][7] Proteases, the enzymes responsible for cleaving peptide bonds, often recognize their substrates through hydrogen bonding with the amide protons of the peptide backbone.[2] By replacing these protons with methyl groups, N-methylation disrupts this crucial recognition step and sterically hinders the approach of the protease to the scissile bond.[2][6] This enhanced stability translates to a significantly longer in-vivo half-life for the peptide therapeutic.[2][6]
1.3 Improved Cell Permeability and Bioavailability: A major hurdle for many peptide drugs is their inability to efficiently cross cell membranes, limiting their oral bioavailability and access to intracellular targets.[2][8][9] N-methylation addresses this challenge through several mechanisms:
-
Reduced Hydrogen Bonding Capacity: The removal of the amide proton reduces the peptide's ability to form hydrogen bonds with surrounding water molecules. This decreases the energetic barrier for the peptide to transition from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[2][10]
-
Increased Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the peptide, further promoting its partitioning into the cell membrane.[2][11]
-
Conformational Masking: By inducing more compact, folded conformations, N-methylation can sequester polar functional groups within the peptide's core, presenting a more hydrophobic exterior to the cell membrane.[2]
The strategic placement of N-methylated residues, including N-methylated threonine, has been shown to significantly improve the intestinal permeability and oral bioavailability of peptides.[12][13][14]
The Unique Contribution of the Threonine Side Chain
While N-methylation provides general benefits, the specific amino acid being modified also plays a crucial role. N-methylated threonine is of particular interest due to the unique conformational constraints imposed by its β-hydroxyl group in conjunction with the N-methyl group.[1] This combination can further rigidify the peptide backbone, leading to more predictable and stable secondary structures.
The hydroxyl group of the threonine side chain also presents opportunities for further modification or specific interactions with the target receptor, offering an additional layer of control in drug design.
Synthesis of Fmoc-N-Methyl-L-Threonine: A Practical Approach
The successful incorporation of N-methylated threonine into a peptide sequence via solid-phase peptide synthesis (SPPS) requires the use of a suitably protected building block, most commonly Fmoc-N-Me-Thr(tBu)-OH.[15] The synthesis of this reagent can be challenging due to the steric hindrance of the N-methyl group.[15] A widely adopted and high-yielding approach is the formation and subsequent reduction of an oxazolidinone intermediate.[1][16][17]
Experimental Protocol: Synthesis via Oxazolidinone Intermediate
This protocol outlines a general procedure for the synthesis of Fmoc-N-Methyl-L-threonine.
Step 1: Oxazolidinone Formation
-
Reactants: Fmoc-L-threonine, paraformaldehyde, and a catalytic amount of p-toluenesulfonic acid.
-
Solvent: Toluene.
-
Procedure:
-
Combine Fmoc-L-threonine and paraformaldehyde in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with azeotropic removal of water using a Dean-Stark apparatus.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting oxazolidinone can be purified by chromatography.[1]
-
Step 2: Reductive Ring Opening
-
Reactants: Purified oxazolidinone, triethylsilane (Et3SiH), and trifluoroacetic acid (TFA).
-
Solvent: Dichloromethane (DCM).
-
Procedure:
-
Dissolve the purified oxazolidinone in DCM.
-
Add triethylsilane to the solution.
-
Slowly add trifluoroacetic acid to the reaction mixture.
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction and remove the solvent.
-
The crude Fmoc-N-Methyl-L-threonine is then purified by flash column chromatography.[1]
-
A reported synthesis using this method afforded the product as a white solid in 92% yield.[1]
Diagram: Synthetic Workflow for Fmoc-N-Me-Thr-OH
Caption: Synthetic workflow for Fmoc-N-Me-Thr-OH via an oxazolidinone intermediate.
Challenges and Optimization in Peptide Synthesis
Incorporating Fmoc-N-Me-Thr(tBu)-OH into a peptide sequence presents challenges, primarily due to steric hindrance from the N-methyl group, which can slow down coupling reaction kinetics.[15] This can lead to incomplete reactions and an increased risk of side reactions such as epimerization.[15]
Key Considerations for SPPS:
-
Protecting Group: It is highly recommended to use a protecting group for the side-chain hydroxyl function of threonine, typically a tert-butyl (tBu) group, to prevent side reactions.[15]
-
Coupling Reagents: Stronger coupling reagents such as HATU or HCTU are often required to drive the sterically hindered coupling to completion.[15][18]
-
Pre-activation: A short pre-activation time for the amino acid is recommended to maximize coupling efficiency while minimizing the risk of epimerization.[15]
-
Monitoring: Careful monitoring of the coupling reaction using a qualitative test like the Kaiser test is crucial to ensure complete reaction.[15]
Experimental Protocol: Optimized Coupling of Fmoc-N-Me-Thr(tBu)-OH in SPPS
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-N-Me-Thr(tBu)-OH, HATU, and HOAt in a minimal amount of DMF.
-
Add DIPEA to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin thoroughly with DMF.
Diagram: Logic of Optimized Coupling in SPPS
Caption: Decision workflow for coupling sterically hindered N-methylated amino acids in SPPS.
Impact on Receptor Binding and Biological Activity
The conformational changes induced by N-methylation can significantly alter the binding affinity and selectivity of a peptide for its target receptor.[1] This can be a double-edged sword. In some cases, N-methylation can disrupt crucial interactions and diminish biological activity.[12] However, in many instances, the pre-organization of the peptide into its bioactive conformation leads to enhanced potency and selectivity.[19][20]
For example, N-methylation of cyclic RGD peptides has been shown to enhance their activity and selectivity for specific integrin subtypes.[1] This highlights the importance of a systematic "N-methyl scan," where each amino acid in a peptide sequence is individually replaced with its N-methylated counterpart to identify positions where the modification is beneficial.
Quantitative Data Summary
The following table summarizes the comparative properties of N-methylated versus non-methylated peptides, illustrating the significant advantages conferred by this modification.
| Property | Non-Methylated Peptide | N-Methylated Peptide | Rationale for Improvement |
| Proteolytic Stability | Low (rapid degradation) | High (increased half-life)[6] | Steric hindrance and disruption of enzyme recognition.[2][6] |
| Cell Permeability | Low | High[3][21] | Reduced H-bond donors, increased lipophilicity.[2] |
| Oral Bioavailability | Very Low | Significantly Improved[12][13] | Combination of enhanced stability and permeability.[14] |
| Conformational Flexibility | High | Low (constrained)[2][4] | Steric hindrance from the N-methyl group.[2] |
| Receptor Affinity | Variable | Can be significantly increased[2] | Pre-organization into the bioactive conformation.[2] |
Conclusion
The incorporation of N-methylated threonine is a powerful and versatile strategy in peptide drug design.[1] By imparting conformational rigidity, enhancing proteolytic stability, and improving cell permeability, this modification can transform a biologically active but pharmacologically flawed peptide into a viable therapeutic candidate. While the synthesis and incorporation of N-methylated amino acids require careful optimization, the potential rewards in terms of improved drug-like properties are substantial. A thorough understanding of the principles outlined in this guide will enable researchers to effectively leverage the benefits of N-methylated threonine in the development of next-generation peptide therapeutics.
References
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On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. National Institutes of Health. Available at: [Link]
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Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. National Institutes of Health. Available at: [Link]
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Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. Available at: [Link]
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N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. Available at: [Link]
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N-Methyl Amino Acids Archives. Aapptec Peptides. Available at: [Link]
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Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI. Available at: [Link]
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Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. PubMed. Available at: [Link]
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N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. Available at: [Link]
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N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. Available at: [Link]
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N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. ResearchGate. Available at: [Link]
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The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. ACS Publications. Available at: [Link]
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An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. ACS Publications. Available at: [Link]
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N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. National Institutes of Health. Available at: [Link]
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Synthesis of N-protected N-methyl serine and threonine. ResearchGate. Available at: [Link]
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An improved synthesis of Fmoc-N-methyl serine and threonine. ResearchGate. Available at: [Link]
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Why N-Methyl Amino Acids are Crucial for Peptide Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- Synthesis method of Fmoc-O-tert-butyl-L-threoninol. Google Patents.
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Available at: [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Institutes of Health. Available at: [Link]
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Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. ResearchGate. Available at: [Link]
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Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. National Institutes of Health. Available at: [Link]
-
N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. ResearchGate. Available at: [Link]
-
Synthesis and Conformational Study of N-Methylated Cyclic Peptides. ResearchGate. Available at: [Link]
-
Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides?. PubMed. Available at: [Link]
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Understanding Steric Hindrance of N-methylated Amino Acids: A Technical Guide for Drug Development Professionals
Introduction: The Subtle Power of a Methyl Group
In the landscape of peptide-based therapeutics, the quest for enhanced stability, permeability, and potency is perpetual. Among the arsenal of chemical modifications available to peptide chemists, N-methylation—the substitution of a backbone amide proton with a methyl group—stands out as a deceptively simple yet profoundly impactful strategy. This modification introduces significant steric hindrance, a localized crowding of atoms, that fundamentally alters the physicochemical properties of a peptide. For researchers and drug developers, a deep understanding of the steric implications of N-methylation is paramount to harnessing its full potential in creating next-generation therapeutics.
This guide provides an in-depth exploration of the steric hindrance of N-methylated amino acids, moving beyond a superficial overview to dissect the causal relationships between this structural change and its downstream consequences. We will delve into the conformational constraints imposed by the N-methyl group, the resulting impact on peptide structure and function, and the practical challenges and solutions in synthesizing these modified peptides.
The Core of Steric Hindrance: Conformational Rigidity and its Ramifications
The introduction of a methyl group onto the amide nitrogen of the peptide backbone has immediate and significant stereochemical consequences. This seemingly minor addition restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, leading to a more conformationally constrained molecule. This reduction in flexibility is the cornerstone of the advantages offered by N-methylation.
Disruption of Secondary Structure and Hydrogen Bonding
A primary consequence of N-methylation is the elimination of the amide proton, a crucial hydrogen bond donor. This prevents the formation of canonical secondary structures like α-helices and β-sheets, which are stabilized by intramolecular hydrogen bonds. This disruption can be strategically employed to break undesirable secondary structures or to favor specific turn conformations.
The steric bulk of the methyl group also physically obstructs the typical conformational space occupied by non-methylated residues, further guiding the peptide into a more defined three-dimensional structure. This pre-organization can be highly advantageous for receptor binding, as the peptide is "locked" into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity and selectivity.
Favoring the cis-Amide Bond Conformation
In a standard peptide bond, the trans conformation is overwhelmingly favored due to steric clashes between adjacent side chains in the cis form. However, the introduction of an N-methyl group significantly lowers the energy barrier between the cis and trans isomers. The steric interaction between the N-methyl group and the adjacent α-carbon substituent can make the cis conformation more accessible and, in some cases, even the preferred state. The ability to induce cis-amide bonds provides a powerful tool for mimicking specific peptide turns and designing novel scaffolds.
Impact on Physicochemical Properties and Pharmacokinetics
The steric hindrance and conformational rigidity imparted by N-methylation translate into tangible improvements in the drug-like properties of peptides.
Enhanced Proteolytic Stability
One of the most significant benefits of N-methylation is the remarkable increase in resistance to enzymatic degradation. Proteases recognize and cleave specific peptide sequences by binding to the peptide backbone. The steric shield provided by the N-methyl group physically blocks the approach of the protease, while the removal of the amide proton disrupts the hydrogen-bonding interactions essential for enzyme-substrate recognition. This enhanced stability leads to a longer in-vivo half-life, a critical attribute for therapeutic peptides.
| Peptide Sequence | Modification | Half-life in Human Serum (hours) | Fold Increase in Stability |
| G-A-V-F-L | None | 0.5 | 1 |
| G-A(NMe)-V-F-L | Single N-methylation | 12 | 24 |
| G(NMe)-A(NMe)-V(NMe)-F(NMe)-L(NMe) | Per-methylation | > 48 | > 96 |
Caption: Comparative proteolytic stability of a model pentapeptide and its N-methylated analogs in human serum. The data illustrates the significant increase in stability with N-methylation.
Increased Cell Permeability and Oral Bioavailability
N-methylation increases the lipophilicity of a peptide by masking the polar N-H group. This, combined with the potential for adopting conformations that shield other polar groups through intramolecular hydrogen bonding (the "chameleon effect"), can significantly enhance a peptide's ability to cross cell membranes. The natural product Cyclosporin A, a highly successful oral drug, is a cyclic peptide with seven N-methylated residues, a testament to the power of this modification in improving oral bioavailability. Studies have shown that systematic N-methylation can dramatically improve the intestinal permeability of peptides.
Navigating the Synthetic Challenges of Steric Hindrance
While the benefits of N-methylation are clear, the synthesis of N-methylated peptides is notoriously challenging due to the very steric hindrance that confers their advantageous properties. The secondary amine of an N-methylated residue is a significantly weaker nucleophile than a primary amine, and the bulky methyl group impedes the approach of the incoming activated amino acid. This can lead to slow and incomplete coupling reactions, resulting in low yields and deletion sequences.
Experimental Protocol: On-Resin N-Methylation
One effective strategy to incorporate N-methylated amino acids is through on-resin methylation of a pre-synthesized peptide. This approach avoids the difficult coupling of a sterically hindered N-methylated amino acid building block. A widely used method is the Fukuyama-Mitsunobu reaction.
Step-by-Step Methodology:
-
Sulfonylation: The peptide-resin is treated with 2-nitrobenzenesulfonyl chloride (oNBS-Cl) and a hindered base such as diisopropylethylamine (DIEA) or 2,4,6-collidine in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM). This protects the primary amine as a sulfonamide.
-
Methylation: The sulfonamide is then methylated using a methylating agent like methyl p-toluenesulfonate or dimethyl sulfate in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate. The Mitsunobu protocol, employing an alcohol (e.g., methanol) and triphenylphosphine/diethyl azodicarboxylate (DEAD), is also a highly effective, racemization-free method.
-
Desulfonylation: The oNBS protecting group is removed by treatment with a thiol, such as β-mercaptoethanol or thiophenol, and a base like DBU in DMF to reveal the N-methylated amine.
Caption: Workflow for on-resin N-methylation via the Fukuyama-Mitsunobu reaction.
Coupling Strategies for N-Methylated Amino Acids
When direct coupling of N-methylated amino acid monomers is necessary, specialized reagents and conditions are required to overcome the steric barrier.
-
High-Activity Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often employed due to their high reactivity.
-
Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave irradiation can significantly accelerate coupling times and improve yields by providing localized, efficient heating.
-
Extended Coupling Times and Double Coupling: For particularly difficult couplings, extending the reaction time or performing a second coupling with fresh reagents can help drive the reaction to completion.
Caption: Troubleshooting workflow for sterically hindered couplings in SPPS.
Analytical Characterization of N-Methylated Peptides
The unique properties of N-methylated peptides also necessitate specific analytical considerations.
-
Mass Spectrometry: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are essential for confirming the molecular weight of the final product and identifying any deletion sequences that may have resulted from incomplete couplings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy are invaluable for confirming the presence and location of the N-methyl group and for elucidating the conformational changes in the peptide backbone. The appearance of a signal around 2.7-3.1 ppm in the 1H NMR spectrum is characteristic of the N-methyl protons. NOESY experiments can provide insights into the cis/trans isomerization of the amide bond and reveal through-space proximities that define the peptide's 3D structure.
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary tool for purification and purity assessment. The increased lipophilicity of N-methylated peptides generally leads to longer retention times compared to their non-methylated counterparts.
Conclusion: A Strategic Tool in Drug Design
The steric hindrance introduced by N-methylation is a powerful and versatile tool in the medicinal chemist's repertoire. By carefully considering the profound impact of this modification on peptide conformation, stability, and permeability, researchers can rationally design peptide therapeutics with significantly improved pharmacological profiles. While the synthesis of N-methylated peptides presents unique challenges, the development of robust on-resin methylation techniques and optimized coupling strategies has made this valuable modification more accessible. As the demand for novel and effective peptide drugs continues to grow, a thorough understanding of the principles and practice of N-methylation will be indispensable for success in the field.
References
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Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-Methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 42(10), 1588-1599. [Link]
-
Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized protocols for the solid-phase synthesis of N-methylated peptides. Journal of Peptide Science, 12(3), 213-219. [Link]
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]
-
Kaljuste, K., & Undén, A. (1993). A new method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International journal of peptide and protein research, 42(2), 118-124. [Link]
-
Shao, H., Jiang, L., & Goodman, M. (1996). A new on-resin N-methylation of peptides. The Journal of Organic Chemistry, 61(12), 3910-3913. [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated?. [Link]
Unlocking Oral Bioavailability: A Technical Guide to N-Me-Thr(Tbu)-OH for Enhanced Peptide Permeability
Abstract
The therapeutic potential of peptides is often constrained by their poor oral bioavailability, primarily due to low membrane permeability and susceptibility to enzymatic degradation. Chemical modification of the peptide backbone, particularly N-methylation, has emerged as a robust strategy to overcome these hurdles. This in-depth technical guide focuses on the application of a specific N-methylated amino acid derivative, N-α-Fmoc-N-α-methyl-O-tert-butyl-L-threonine (Fmoc-N-Me-Thr(tBu)-OH), as a powerful tool for enhancing peptide permeability. We will explore the mechanistic underpinnings of this enhancement, provide detailed protocols for its incorporation into peptide sequences, and present methodologies for the rigorous evaluation of the resulting permeability improvements. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage strategic peptide modifications to advance the next generation of oral peptide therapeutics.
The Challenge of Peptide Permeability and the Promise of N-Methylation
Peptides represent a highly specific and potent class of therapeutics. However, their utility as oral drugs is severely limited by their physicochemical properties. The peptide backbone is rich in hydrogen bond donors (amide N-H groups) that are energetically costly to desolvate upon entering the lipophilic core of a cell membrane. This, coupled with their often-large size and polar surface area, results in poor passive diffusion across the gastrointestinal epithelium.[1][2]
N-methylation, the substitution of an amide proton with a methyl group, directly addresses this fundamental challenge.[3][4] This seemingly subtle modification imparts several critical advantages:
-
Reduction of Hydrogen Bond Donors: Each N-methylation removes a key hydrogen bond donor, reducing the desolvation penalty for membrane transit.[5]
-
Increased Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the peptide, favoring partitioning into the lipid bilayer.[6]
-
Conformational Control: The steric bulk of the N-methyl group restricts rotation around the N-Cα bond, leading to a more defined peptide conformation. This can "lock" the peptide into a bioactive and membrane-permeable conformation.[1][7]
-
Enhanced Metabolic Stability: The N-methyl group can sterically hinder the approach of proteases, thereby increasing the peptide's stability in the gastrointestinal tract and systemic circulation.[6][8]
The strategic incorporation of N-methylated amino acids, such as N-Me-Thr(Tbu)-OH, can therefore dramatically improve a peptide's "drug-like" properties, paving the way for oral bioavailability.[3][9]
N-Me-Thr(Tbu)-OH: A Unique Building Block for Permeability Enhancement
N-Me-Thr(Tbu)-OH (Fmoc-N-Me-Thr(tBu)-OH, CAS No: 117106-20-4) is a commercially available amino acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). Its structure is optimized for both synthetic efficiency and permeability enhancement.
Structural and Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₄H₂₉NO₅ |
| Molecular Weight | 411.49 g/mol |
| Appearance | White to off-white crystalline powder |
| Protection Scheme | N-α-Fmoc (base-labile), O-tert-butyl (acid-labile) |
The tert-butyl (tBu) protecting group on the threonine side-chain hydroxyl is crucial. It prevents unwanted side reactions during synthesis and is conveniently removed during the final acid cleavage step.[10] The steric bulk of the tBu group, combined with the N-methyl group, contributes significantly to the conformational rigidity of the peptide backbone.
The Mechanistic Impact of N-Me-Thr(Tbu)-OH on Peptide Conformation
The incorporation of N-Me-Thr(Tbu)-OH influences peptide conformation in two key ways:
-
Local Steric Hindrance: The N-methyl group restricts the rotation of the peptide backbone, favoring certain dihedral angles and reducing the peptide's overall conformational flexibility.[7] This pre-organization can lower the entropic penalty of membrane insertion.
-
Side-Chain Shielding: The bulky tert-butyl group on the threonine side chain can shield adjacent amide bonds from solvation, further promoting a membrane-compatible conformation. While the tBu group is removed post-synthesis, its influence during the folding of the peptide in solution prior to purification and permeability assessment can be significant.
The combined effect is a peptide that is more likely to adopt a compact, "chameleonic" conformation that buries its polar groups and presents a more lipophilic face to the cell membrane.
Synthesis of N-Me-Thr(Tbu)-OH Containing Peptides: A Practical Protocol
The incorporation of N-methylated amino acids, particularly sterically hindered ones like N-Me-Thr(Tbu)-OH, presents a synthetic challenge. The nucleophilicity of the secondary amine on the growing peptide chain is reduced, and the steric bulk of the incoming N-methylated amino acid slows coupling kinetics. Therefore, a robust coupling strategy is essential.
Optimized Coupling Protocol for Fmoc-N-Me-Thr(tBu)-OH
This protocol is designed to maximize coupling efficiency while minimizing side reactions.
Reagents and Materials:
-
Fmoc-protected peptide-resin (with a free N-terminal amine)
-
Fmoc-N-Me-Thr(tBu)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid-phase peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Perform two treatments: the first for 3-5 minutes and the second for 15-20 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove piperidine and its byproducts.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-N-Me-Thr(tBu)-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), in a minimal amount of DMF.
-
Add DIPEA (8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes. Do not exceed 5 minutes to minimize the risk of epimerization.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, this time can be extended.
-
-
Monitoring the Coupling:
-
Perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of unreacted free amines. For N-methylated residues, the Kaiser test is unreliable; the Chloranil test is recommended.
-
-
Post-Coupling Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times).
-
Capping (Optional but Recommended): If the coupling is incomplete, consider a second coupling. Alternatively, to prevent the formation of deletion peptides, cap any unreacted amines by treating the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 10 minutes.
Causality Behind Experimental Choices:
-
HATU as Coupling Reagent: HATU is a highly efficient aminium-based coupling reagent that is particularly effective for sterically hindered amino acids due to the formation of a highly reactive OAt-ester intermediate.
-
Reagent Equivalents: A significant excess of the amino acid and coupling reagents is used to drive the reaction to completion, overcoming the kinetic barrier imposed by steric hindrance.[11]
-
Pre-activation: Pre-activating the amino acid for a short period ensures the formation of the active ester before its addition to the resin, which can improve coupling efficiency.
Assessing Permeability: In Vitro Methodologies
Once the N-methylated peptide is synthesized and purified, its permeability must be quantitatively assessed. The two most common and complementary in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[12] It is an excellent tool for initial screening and for isolating the effect of modifications on passive permeability.
Materials:
-
96-well filter plate (donor plate)
-
96-well acceptor plate
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test peptide and control compounds (e.g., high and low permeability standards) dissolved in a suitable buffer (e.g., PBS with a small percentage of DMSO)
-
Plate reader or LC-MS for quantification
Procedure:
-
Membrane Coating: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate. Allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Donor Plate Preparation: Add 150 µL of the test peptide and control solutions to the donor plate wells.
-
Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for 10-20 hours in a humidified chamber.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = [-VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA(t) / Ceq])
Where:
-
VD = Volume of donor well (cm³)
-
VA = Volume of acceptor well (cm³)
-
A = Area of the membrane (cm²)
-
t = Incubation time (s)
-
CA(t) = Concentration in the acceptor well at time t
-
Ceq = Equilibrium concentration
Causality Behind Experimental Choices:
-
Lecithin/Dodecane Membrane: This lipid composition is a simple model of a biological membrane and is suitable for assessing general passive permeability. For more specific applications (e.g., blood-brain barrier), different lipid compositions can be used.[13]
Caco-2 Permeability Assay
The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption.[14][15] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable support, differentiate to form a monolayer that mimics the intestinal epithelium, complete with tight junctions and active transporters.[14]
Materials:
-
Caco-2 cells (passage number 20-50 is recommended to ensure consistent properties)[14][15][16]
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test peptide and control compounds
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayer. A high TEER value indicates the formation of tight junctions. A paracellular marker like Lucifer Yellow can also be used to assess monolayer integrity.
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayer with transport buffer.
-
Add the test peptide solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Efflux Ratio Measurement (Optional): To assess active efflux, perform the experiment in the basolateral to apical direction as well.
-
Quantification: Analyze the concentration of the peptide in the collected samples by LC-MS/MS.
The Papp value is calculated as:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = The rate of peptide appearance in the receiver chamber (mol/s)
-
A = The surface area of the membrane (cm²)
-
C0 = The initial concentration in the donor chamber (mol/cm³)
The efflux ratio (ER) is calculated as:
ER = Papp (B→A) / Papp (A→B)
An ER > 2 suggests that the peptide is a substrate for active efflux.
Causality Behind Experimental Choices:
-
21-Day Culture: This extended culture period is necessary for the Caco-2 cells to fully differentiate and form the tight junctions and express the transporters characteristic of intestinal enterocytes.[15]
-
Cell Passage Number: Using a consistent and relatively low passage number range (e.g., 20-50) is critical because high passage numbers can lead to changes in cell characteristics, including the expression of transporter proteins, which can affect the reliability and reproducibility of the assay.[14][16][17]
Data Presentation and Interpretation
The impact of incorporating N-Me-Thr(Tbu)-OH on peptide permeability can be clearly demonstrated by comparing the Papp values of the modified peptide with its unmodified counterpart.
Table 1: Hypothetical Permeability Data for a Model Peptide
| Peptide | Modification | PAMPA Papp (x 10⁻⁶ cm/s) | Caco-2 Papp (A→B) (x 10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| Peptide-A | None | 0.2 ± 0.05 | 0.1 ± 0.03 | 1.2 |
| Peptide-A-NMeT | N-Me-Thr at position X | 2.5 ± 0.3 | 1.8 ± 0.2 | 1.1 |
| Control: Mannitol | (Low Permeability) | < 0.1 | < 0.1 | N/A |
| Control: Propranolol | (High Permeability) | > 10 | > 10 | < 2 |
Interpretation:
The data in Table 1 clearly illustrates the significant improvement in permeability upon N-methylation. The more than 10-fold increase in both PAMPA and Caco-2 Papp values for Peptide-A-NMeT indicates a substantial enhancement in its ability to cross membranes. The low efflux ratio for both peptides suggests that they are not major substrates for active efflux transporters.
Visualizing the Workflow
Diagram 1: SPPS Cycle for Incorporating Fmoc-N-Me-Thr(Tbu)-OH
Caption: Workflow for the incorporation of Fmoc-N-Me-Thr(Tbu)-OH in SPPS.
Diagram 2: Permeability Assay Workflow
Caption: Overall workflow from peptide synthesis to permeability assessment.
Conclusion and Future Perspectives
The incorporation of N-Me-Thr(Tbu)-OH is a powerful and validated strategy for enhancing the permeability of therapeutic peptides. By reducing the number of hydrogen bond donors and imposing conformational constraints, this modification directly addresses the key physicochemical barriers to oral bioavailability. The detailed synthetic and analytical protocols provided in this guide offer a robust framework for the rational design and evaluation of N-methylated peptide candidates.
Future work in this area will likely focus on the development of novel N-methylated amino acid building blocks with diverse side chains to fine-tune peptide properties, as well as the use of computational modeling to predict the impact of N-methylation on peptide conformation and permeability. As our understanding of the complex interplay between peptide structure and membrane transport continues to grow, so too will our ability to design orally available peptide therapeutics to address a wide range of diseases.
References
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- Lea, T. (2015). Caco-2 cell line in drug discovery: an updated perspective. Journal of Pharmacology and Toxicology Methods, 71, 13-21.
- O'Driscoll, C. M. (2002). The Caco-2 cell line as a model of the intestinal barrier: influence of cell and culture related factors on Caco-2 cell functional characteristics. Cell biology and toxicology, 18(4), 227-236.
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331-1342.
- Räder, A. F., Reichart, F., Weinmüller, M., & Kessler, H. (2018). Improving oral bioavailability of cyclic peptides by N-methylation. Bioorganic & medicinal chemistry, 26(10), 2766-2773.
- Lau, Y. L., & Taneja, R. (2014). The influence of passage number for Caco2 cell models when evaluating P-gp mediated drug transport. Journal of pharmaceutical sciences, 103(1), 321-327.
- Modulation of Oral Bioavailability and Metabolism for Closely Related Cyclic Hexapeptides. (2017). Medicinal Chemistry Research, 26(8), 1731-1742.
- Li, Y., Li, W., & Xu, Z. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine drugs, 19(6), 311.
- Yin, N., Brimble, M. A., Harris, P. W., & Wen, J. (2014). Enhancing the Oral Bioavailability of Peptide Drugs by using Chemical Modification and Other Approaches. Med chem, 4(11), 763-768.
- Yin, N., Brimble, M. A., Harris, P. W., & Wen, J. (2014). Enhancing the Oral Bioavailability of Peptide Drugs by using Chemical Modification and Other Approaches. Hilaris Publisher.
- Rezai, T., Yu, B., Millhauser, G. L., Jacobson, M. P., & Lokey, R. S. (2007). Quantitative comparison of the relative cell permeability of cyclic and linear peptides. Chembiol, 14(6), 671-677.
- Li, Y., Li, W., & Xu, Z. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine drugs, 19(6), 311.
- A biomimetic approach for enhancing the in vivo half-life of peptides. (2016).
- Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of medicinal chemistry, 41(7), 1007-1010.
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277-351.
- Rezai, T., Yu, B., Millhauser, G. L., Jacobson, M. P., & Lokey, R. S. (2007). Quantitative Comparison of the Relative Cell Permeability of Cyclic and Linear Peptides. Chemistry & biology, 14(6), 671-677.
- Goto, Y., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153-166.
- Reddit. (2023).
- Bennett, M. A., et al. (2007). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of medicinal chemistry, 50(25), 6299-6306.
- Brezesinski, G., & Möhwald, H. (2013). Influence of Stereochemistry on the Monolayer Characteristics of N-alkanoyl-Substituted Threonine and Serine Amphiphiles at the Air–Water Interface. International journal of molecular sciences, 14(10), 20566-20582.
- Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. (2024). Molecules, 29(18), 4272.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- Alemán, C., & Orozco, M. (2003). Conformational Preferences of α-Substituted Proline Analogues. The Journal of organic chemistry, 68(20), 7726-7736.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153-166.
- Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. (2023). Bioorganic chemistry, 141, 106892.
- 2,2-Difluoroboroxazolidin-5-ones: A novel approach to selective side-chain protections of serine and threonine by tert-butyl or benzyl groups. (2001). Tetrahedron Letters, 42(48), 8535-8538.
- An insight into the pharmacology of cysteine/methionine containing peptide drugs. (2024). European journal of medicinal chemistry, 275, 116456.
- Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. (2000). Archives of pharmacal research, 23(6), 564-567.
- Fairlie, D. P., & Dantas de Oliveira, E. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie (International ed. in English), 60(26), 14319-14323.
- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683-690.
- Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. (2023). MethodsX, 10, 102143.
- Sivananda, K. N., & Suresh, S. (2005). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of chemical sciences, 117(1), 53-60.
- Gour, N., Kshtriya, V., Koshti, B., Patel, M., & Boukhvalov, D. W. (2023). Controlled aggregation properties of threonine modified by protecting groups to unusual self-assembled structures. Peptide Science, 115(5), e24324.
- Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. (2020). Frontiers in microbiology, 11, 1948.
- A Technical Guide to Fmoc-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis. (2025). BenchChem.
- Gour, N., Kshtriya, V., Koshti, B., Patel, M., & Boukhvalov, D. W. (2023). Controlled aggregation properties of threonine modified by protecting groups to unusual self‐assembled structures. Peptide Science, 115(5), e24324.
Sources
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- 2. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Oral Bioavailability and Metabolism for Closely Related Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. peptide.com [peptide.com]
- 12. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool [mdpi.com]
- 13. Understanding Passive Membrane Permeation of Peptides: Physical Models and Sampling Methods Compared [mdpi.com]
- 14. jbclinpharm.org [jbclinpharm.org]
- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. The influence of passage number for Caco2 cell models when evaluating P-gp mediated drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Fmoc-N-Me-Thr(tBu)-OH: Sourcing, Application, and Strategic Implementation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of N-methylated amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance pharmacokinetic properties such as metabolic stability, cell permeability, and oral bioavailability.[1][2][3][4][5] Fmoc-N-Me-Thr(tBu)-OH, a derivative of L-threonine, is a critical building block in this endeavor. The N-methyl group introduces conformational rigidity and steric hindrance that can significantly improve a peptide's resistance to enzymatic degradation, while the tert-butyl (tBu) protecting group on the side-chain hydroxyl function prevents unwanted side reactions during synthesis.[6][7] This guide provides an in-depth analysis of the commercial landscape for sourcing Fmoc-N-Me-Thr(tBu)-OH, detailed protocols for its efficient incorporation into peptide chains using solid-phase peptide synthesis (SPPS), and a discussion of the structural and functional implications of this modification.
Introduction: The Strategic Advantage of N-Methylation
The therapeutic potential of many native peptides is often limited by their poor in vivo stability due to rapid degradation by proteases.[3] N-methylation of the peptide backbone is a key chemical modification that addresses this limitation by introducing a methyl group to the amide nitrogen, which sterically shields the adjacent peptide bond from enzymatic cleavage.[1][5] This seemingly minor alteration has profound consequences for the resulting peptide:
-
Enhanced Metabolic Stability: The N-methyl group acts as a steric shield, hindering the approach of proteases and significantly increasing the peptide's half-life in biological systems.[2][4]
-
Improved Membrane Permeability: N-methylation increases the lipophilicity of the peptide backbone and can disrupt intermolecular hydrogen bonding, which often leads to improved passive diffusion across cell membranes.[5][6]
-
Conformational Control: The presence of an N-methyl group restricts the rotation around the Cα-N bond, reducing the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target.[5][6]
-
Modulation of Cis/Trans Isomerization: N-methylated amide bonds have a lower energy barrier to cis-trans isomerization compared to their non-methylated counterparts, which can influence the overall three-dimensional structure and biological activity of the peptide.[5]
Fmoc-N-Me-Thr(tBu)-OH is a strategically protected amino acid derivative designed for seamless integration into peptides via Fmoc-based SPPS. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the acid-labile tert-butyl group safeguards the side-chain hydroxyl function, preventing side reactions such as O-acylation during synthesis.[7]
Commercial Sourcing of Fmoc-N-Me-Thr(tBu)-OH
A reliable supply of high-purity Fmoc-N-Me-Thr(tBu)-OH is essential for successful peptide synthesis. Several reputable chemical suppliers offer this building block, and the choice of supplier may depend on factors such as required purity, scale, and availability.
| Supplier | Product Name/Synonym | CAS Number | Purity Specification | Available Quantities |
| Sigma-Aldrich (Novabiochem®) | Fmoc-N-Me-Thr(tBu)-OH | 117106-20-4 | ≥95.0% (HPLC), ≥98% (TLC) | 1 g and larger |
| MedChemExpress | Fmoc-N-Me-Thr(tBu)-OH | 117106-20-4[8] | 95.95%[8] | 1 g, 5 g, 10 g, 25 g, 50 g |
| Alfa Chemistry | Fmoc-N-Me-Thr(tBu)-OH | 117106-20-4[9] | ≥95.0% (HPLC), ≥98% (TLC)[9] | Inquire for sizes |
| Aapptec Peptides | Fmoc-MeThr(tBu)-OH | 117106-20-4[10] | Not specified | Inquire for sizes |
| Thomas Scientific (via Advanced ChemTech) | Fmoc-N-Me-Thr(tBu)-OH | 117106-20-4 | Purity = 98% | Inquire for sizes |
Experimental Protocol: Incorporation of Fmoc-N-Me-Thr(tBu)-OH in SPPS
The steric hindrance of the N-methyl group makes the coupling of Fmoc-N-Me-Thr(tBu)-OH more challenging than its non-methylated counterpart. Standard coupling reagents like HBTU may be less effective.[11][12] The use of more potent uronium/aminium-based coupling reagents, such as HATU, is highly recommended to achieve high coupling efficiencies.[11][12]
Materials and Reagents
-
Fmoc-N-Me-Thr(tBu)-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Step-by-Step Coupling Protocol
This protocol outlines the manual coupling of Fmoc-N-Me-Thr(tBu)-OH onto a solid-supported peptide chain.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-N-Me-Thr(tBu)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution and allow the activation to proceed for 2-5 minutes at room temperature.[12]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-4 hours at room temperature.[12][13] The extended reaction time is often necessary to ensure complete coupling of the sterically hindered N-methylated residue.
-
Monitoring the Coupling: The completion of the coupling reaction cannot be reliably monitored by the Kaiser test, as N-methylated amines give a false-negative result. The bromophenol blue test is a suitable alternative.[11][12]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.
Workflow Diagram
Caption: SPPS cycle for incorporating Fmoc-N-Me-Thr(tBu)-OH.
Potential Side Reactions and Troubleshooting
The incorporation of N-methylated amino acids can be prone to specific side reactions. Awareness of these issues is key to optimizing the synthesis and purification of the target peptide.
| Problem | Possible Cause | Recommended Solution |
| Low coupling efficiency | Steric hindrance of the N-methyl group. | Use a potent coupling reagent like HATU or PyBOP.[13] Increase coupling time (2-4 hours or overnight) and consider double coupling.[13] Microwave synthesis can enhance efficiency but must be monitored to avoid racemization.[13] |
| Diketopiperazine formation | Intramolecular cyclization of a dipeptide-resin, especially if the N-methylated residue is at the C-terminus or the penultimate position. | If possible, synthesize the problematic dipeptide segment separately and couple it as a single unit to the resin. |
| Fragmentation during TFA cleavage | Cleavage of the peptide bond C-terminal to the N-methylated residue, particularly when an acetylated N-methyl amino acid is at the N-terminus.[14] | Minimize the duration of TFA cleavage and optimize the scavenger cocktail.[14] |
| Racemization | Over-activation of the amino acid or prolonged exposure to basic conditions. | Keep pre-activation times to a minimum. Use a base like DIPEA judiciously. |
Analytical Characterization of N-Methylated Peptides
The purity and identity of the final peptide should be confirmed by a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for assessing the purity of synthetic peptides.[15]
-
Column: C18 stationary phase is typically used for peptide separations.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase system.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Observation: N-methylated peptides often exhibit broader peaks or multiple peaks in their HPLC profiles due to the slow interconversion of cis/trans amide bond conformers on the chromatographic timescale.[14]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) is a common ionization technique for peptides.[16]
-
Expected Mass: The incorporation of an N-methyl-threonine residue will result in a mass increase of 14.02 Da (CH₂) compared to a peptide containing a standard threonine residue.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to sequence the peptide and confirm the location of the N-methylated residue.
Structural and Functional Implications of N-Methyl-Threonine Incorporation
The introduction of an N-methyl group on the threonine residue has significant structural and, consequently, functional implications for the peptide.
Conformational Effects
The N-methyl group restricts the rotation of the peptide backbone, leading to a more rigid structure. This can favor specific secondary structures, such as β-turns, and can be used to stabilize a desired bioactive conformation.
Impact on Receptor Binding and Biological Activity
The conformational constraints imposed by N-methylation can significantly alter the peptide's binding affinity and selectivity for its biological target.[6] By locking the peptide into a conformation that is more complementary to the binding site, N-methylation can lead to a substantial increase in potency. Conversely, an unfavorable conformational change can abolish activity. Therefore, the site of N-methylation must be chosen carefully based on structure-activity relationship (SAR) studies.
Workflow for Assessing the Impact of N-Methylation
Caption: Workflow for evaluating the effects of N-methylation.
Conclusion
Fmoc-N-Me-Thr(tBu)-OH is a valuable and readily available building block for the synthesis of N-methylated peptides with enhanced therapeutic potential. While its incorporation requires specialized coupling conditions to overcome steric hindrance, the use of potent coupling reagents like HATU allows for its efficient integration into peptide sequences. The resulting N-methylated peptides often exhibit superior metabolic stability and can have fine-tuned conformational properties, making this a critical strategy in modern drug discovery and development. A thorough understanding of the sourcing, synthetic protocols, potential side reactions, and analytical characterization is essential for the successful application of Fmoc-N-Me-Thr(tBu)-OH in the synthesis of novel peptide-based therapeutics.
References
-
He, C. Y., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
-
aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
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Ovadia, O., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
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He, C. Y., & Zhang, H. B. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
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Chatterjee, J., et al. (2008). N-methylation of peptide backbones can drastically improve a bioactive peptide by improving its weakest characteristics, e.g., metabolic stability and membrane-permeability. Chemical Biology, 15(1), 32-42. [Link]
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aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
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Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Jackson, J. R., et al. (2025). Peptide Formation by N-Methyl Amino Acids in Translation Is Hastened by Higher pH and tRNA(Pro). Journal of the American Chemical Society. [Link]
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Kessler, H. (2013). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Angewandte Chemie International Edition, 52(4), 1173-1175. [Link]
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Hart-Smith, G., et al. (2016). Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates. Molecular & Cellular Proteomics, 15(3), 989-1004. [Link]
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Coste, J., Frerot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437-2446. [Link]
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Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
- Google Patents. (2019). CN109232321A - A kind of Fmoc-Thr(tBu)-OH preparation method.
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Bescós, A., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(25), 14037-14041. [Link]
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The Curious Wavefunction. (2013). Review on N-methylation. Retrieved from [Link]
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Coon, J. J., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols, 3(8), 1269-1283. [Link]
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Aapptec Peptides. (n.d.). Fmoc-MeThr(tBu)-OH [117106-20-4]. Retrieved from [Link]
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Albericio, F., & Carpino, L. A. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry. [Link]
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Zhang, R. K., & Mitchell, D. A. (2022). Bioconjugate Platform for Iterative Backbone N-Methylation of Peptides. Journal of the American Chemical Society, 144(1), 125-135. [Link]
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PubChem. (n.d.). Fmoc-Thr(tBu)-Thr(tBu)-OH. Retrieved from [Link]
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Kumar, V., et al. (2022). Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine. ChemRxiv. [Link]
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Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-N-Me-Thr(tBu)-OH
Introduction: Navigating the Challenges of Sterically Hindered N-Methylated Amino Acids
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance pharmacological properties. N-methylation can increase metabolic stability, improve cell permeability, and modulate peptide conformation for optimized receptor binding.[1][2][3] However, these benefits come with significant synthetic challenges. The presence of a methyl group on the amide nitrogen introduces considerable steric hindrance, which can dramatically slow down peptide bond formation.[4][5]
Fmoc-N-Me-Thr(tBu)-OH is a particularly challenging building block due to the combined steric bulk of the N-methyl group and the tert-butyl (tBu) protecting group on the threonine side-chain hydroxyl.[4] Standard solid-phase peptide synthesis (SPPS) protocols are often insufficient, leading to incomplete couplings, deletion sequences, and an increased risk of side reactions such as epimerization and dehydration (β-elimination).[4]
This guide provides a comprehensive, field-proven protocol for the successful incorporation of Fmoc-N-Me-Thr(tBu)-OH into peptide sequences using Fmoc/tBu chemistry. We will delve into the rationale behind the choice of reagents and conditions, offering a robust methodology designed to maximize coupling efficiency while preserving the stereochemical integrity of the peptide.
Core Principles for Success
Overcoming the steric hindrance presented by Fmoc-N-Me-Thr(tBu)-OH requires a multi-faceted approach:
-
Potent Activation: The use of highly reactive coupling reagents is paramount. Standard carbodiimides like DCC or DIC are often inadequate.[6] Uronium/aminium salt-based reagents, particularly HATU, have demonstrated superior performance for coupling N-methylated amino acids.[5][7][8] HATU, in the presence of a non-nucleophilic base, rapidly converts the carboxylic acid into a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the sterically hindered amine.[7][9][10]
-
Optimized Reaction Conditions: Extended coupling times and, in some cases, elevated temperatures (e.g., microwave-assisted synthesis) can be employed to drive the reaction to completion. However, care must be taken to balance reaction rate with the risk of epimerization.[4][6]
-
Appropriate Monitoring: The widely used Kaiser test for detecting free primary amines is not effective for N-methylated amino acids. The bromophenol blue test serves as a reliable alternative for monitoring the completion of the coupling reaction.[5][11][12][13]
-
Effective Capping: To prevent the formation of deletion sequences, any unreacted N-terminal amines should be capped after the coupling step. This is typically achieved using acetic anhydride.[4]
Detailed Experimental Protocol
This protocol is designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
Materials and Reagents
| Reagent | Recommended Grade |
| Rink Amide Resin (or other suitable) | 100-200 mesh, ~0.5 mmol/g loading |
| Fmoc-N-Me-Thr(tBu)-OH | >98% purity |
| Other Fmoc-amino acids | >98% purity |
| HATU | >98% purity |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| Piperidine | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | ACS grade or higher |
| Acetic Anhydride | Reagent grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| 1,2-Ethanedithiol (EDT) | Reagent grade |
| Water | HPLC grade |
| Diethyl ether | Anhydrous, cold (-20°C) |
| Bromophenol blue solution | 0.05% in DMF |
Step 1: Resin Preparation and Swelling
-
Place the resin (e.g., 200 mg for a 0.1 mmol synthesis) in a reaction vessel.
-
Add DMF (5-10 mL) to swell the resin for at least 30-60 minutes with gentle agitation.[5][8][14]
-
Drain the DMF from the reaction vessel.
Step 2: N-terminal Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the resin.
-
Agitate for 3-5 minutes.[4]
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[4][8]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.[8]
Step 3: Coupling of Fmoc-N-Me-Thr(tBu)-OH
This is the critical step. Pre-activation of the amino acid is highly recommended to maximize efficiency and minimize side reactions.
Reagent Quantities for Coupling:
| Reagent | Equivalents (relative to resin loading) | Amount for 0.1 mmol scale |
| Fmoc-N-Me-Thr(tBu)-OH | 4 eq | 0.4 mmol (164.6 mg) |
| HATU | 3.9 eq | 0.39 mmol (148.3 mg) |
| DIPEA | 8 eq | 0.8 mmol (139 µL) |
| DMF | - | ~2 mL |
Procedure:
-
Pre-activation: In a separate vial, dissolve Fmoc-N-Me-Thr(tBu)-OH (4 eq) and HATU (3.9 eq) in DMF (~2 mL).[4][5][8]
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color. Do not exceed 5 minutes to minimize the risk of epimerization.[4]
-
Coupling: Immediately add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended.[4][8]
Step 4: Monitoring the Coupling Reaction
-
After the coupling reaction, take a small sample of resin beads (10-15 beads).[13]
-
Wash the beads with DMF.
-
Add 1-2 drops of the bromophenol blue test solution.[13][15]
-
Interpretation:
Workflow for SPPS Cycle with Fmoc-N-Me-Thr(tBu)-OH
Caption: SPPS cycle for incorporating Fmoc-N-Me-Thr(tBu)-OH.
Step 5: Capping (Optional but Recommended for Incomplete Couplings)
If the bromophenol blue test indicates incomplete coupling, and a second coupling is not desired or is also incomplete, capping is essential to prevent deletion peptide formation.
-
Treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 10-20 minutes.[4]
-
Drain the capping solution and wash the resin thoroughly with DMF (3 x 10 mL).
Step 6: Chain Elongation
Repeat steps 2 through 5 for the subsequent amino acids in your peptide sequence. For standard amino acids, coupling times can typically be reduced to 1-2 hours, and HBTU can be used as an alternative to HATU if desired.[14]
Step 7: Final Cleavage and Deprotection
Once the peptide sequence is complete, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups. The tBu group is acid-labile, requiring a strong acid like TFA. Scavengers are crucial to trap the reactive tert-butyl cations generated during cleavage, which can otherwise cause side reactions like alkylation of sensitive residues (e.g., Trp, Met, Cys).[17][18]
Recommended Cleavage Cocktail (Reagent K): [19][20]
| Component | Percentage (v/v) | Purpose |
| TFA | 82.5% | Cleaves peptide from resin and removes protecting groups |
| Water | 5% | Scavenger, proton source |
| Phenol | 5% | Scavenger for tBu cations |
| Thioanisole | 5% | Scavenger, reduces methionine sulfoxide |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger for Trp and Cys protection |
Procedure:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), followed by DCM (3x), and dry the resin under vacuum for at least 1 hour.
-
Prepare the cleavage cocktail in a fume hood. For 200 mg of resin, use 5-10 mL of the cocktail.
-
Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 40 mL). A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, and wash the peptide pellet with fresh cold diethyl ether two more times to remove residual scavengers.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide is now ready for purification (typically by reverse-phase HPLC) and characterization (e.g., by mass spectrometry).
Troubleshooting and Mechanistic Insights
-
Guanidinylation Side Reaction: When using HATU, a potential side reaction is the guanidinylation of the N-terminal amine of the peptide, where the peptide reacts with HATU itself. This caps the peptide chain. To minimize this, always pre-activate the amino acid in a separate vessel and add it to the resin promptly. Using slightly less than 1 equivalent of HATU relative to the amino acid can also help.[7][21]
-
Epimerization: Racemization at the α-carbon can occur during the activation step, especially with prolonged exposure to the base. This is why a short pre-activation time (2-5 minutes) is critical. Using a base like collidine instead of DIPEA has also been reported to reduce epimerization in some cases.[4][11]
-
Dehydration (β-elimination): The threonine side chain can undergo dehydration, especially under basic conditions. Ensuring the side-chain hydroxyl group is protected with the tBu group is the primary defense against this.[4] If dehydration is still observed, consider using a weaker base during coupling, such as N-methylmorpholine (NMM).[4]
Mechanism of HATU Activation
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Application Notes and Protocols for Coupling Fmoc-N-Me-Thr(tBu)-OH in Solid-Phase Peptide Synthesis
Introduction: The Challenge of N-Methylated Residues
The incorporation of N-methylated amino acids into peptide sequences is a widely employed strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can significantly increase metabolic stability by shielding the amide bond from proteolytic cleavage, improve cell permeability, and constrain peptide conformation to increase receptor affinity and selectivity.[1][2] However, these benefits come at the cost of increased synthetic difficulty.
The primary obstacle in coupling N-methylated amino acids, such as Fmoc-N-Me-Thr(tBu)-OH, is the steric hindrance imposed by the N-methyl group.[3][4][5][6] This additional bulk on the secondary amine significantly slows down the kinetics of the acylation reaction, often leading to incomplete couplings, deletion sequences, and an increased risk of side reactions like epimerization, particularly during prolonged exposure to basic conditions.[3][7] This guide provides a detailed analysis of coupling reagent selection and optimized protocols to successfully incorporate the sterically demanding Fmoc-N-Me-Thr(tBu)-OH residue in Solid-Phase Peptide Synthesis (SPPS).
Selecting the Optimal Coupling Reagent: A Comparative Analysis
Standard uronium-based coupling reagents such as HBTU and HCTU often prove insufficient for driving the acylation of sterically hindered N-methylated amines to completion.[2][4][8] More potent activating agents are required to overcome the kinetic barrier. The choice of coupling reagent is therefore critical for achieving high coupling efficiency and minimizing side reactions. Below is a comparative summary of recommended reagents for coupling Fmoc-N-Me-Thr(tBu)-OH.
| Coupling Reagent | Class | Key Advantages | Considerations & Drawbacks |
| HATU | Aminium/Uronium Salt | Highly reactive, based on the superior HOAt leaving group. Widely successful for hindered couplings.[8][9] | Can cause guanidinylation of the N-terminal amine if used in excess.[10] Relatively expensive. |
| PyAOP | Phosphonium Salt | Exceptionally effective for hindered couplings, including N-methylated residues.[7][11] Does not cause guanidinylation side reactions.[9] | More expensive than aminium/uronium salts. |
| PyBOP/HOAt | Phosphonium Salt/Additive | A powerful combination for difficult couplings. PyBOP is a potent phosphonium salt, and HOAt enhances reactivity and reduces racemization.[7][11] | Requires the use of two separate components. |
| COMU | Uronium Salt | High reactivity, comparable to HATU.[9] Its byproducts are more water-soluble, facilitating purification.[12] | A newer generation reagent, may be more expensive. |
| HCTU | Aminium/Uronium Salt | More cost-effective than HATU, with good reactivity for many standard couplings. | Often less effective than HATU for highly hindered N-methylated residues.[2][8] |
Experimental Workflow and Protocols
Success in coupling Fmoc-N-Me-Thr(tBu)-OH hinges on a meticulously executed protocol. The following sections detail the recommended workflow, from reagent preparation to post-coupling verification.
General Workflow for Coupling Fmoc-N-Me-Thr(tBu)-OH
Caption: Simplified mechanism of HATU-mediated peptide bond formation.
Conclusion
The successful incorporation of Fmoc-N-Me-Thr(tBu)-OH is a challenging but achievable task in SPPS. The key to success lies in acknowledging the steric hindrance and employing highly potent coupling reagents such as HATU or PyAOP. By utilizing optimized protocols, including pre-activation, sufficient coupling times, and diligent monitoring with the bromophenol blue test, researchers can effectively synthesize N-methylated peptides. These strategies are crucial for harnessing the significant benefits of N-methylation in the development of novel peptide-based therapeutics.
References
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
PubMed. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
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- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Efficient Incorporation of N-Me-Thr(Tbu)-OH in Peptide Synthesis
Abstract
N-methylation of the peptide backbone is a cornerstone strategy in medicinal chemistry for enhancing the pharmacokinetic properties of therapeutic peptides, including increased metabolic stability and improved cell permeability.[1][2] The incorporation of N-methylated amino acids, however, presents significant synthetic challenges due to steric hindrance, which can lead to slow and incomplete coupling reactions. This application note provides a comprehensive guide and a robust protocol for the efficient incorporation of Fmoc-N-Me-Thr(Tbu)-OH, a sterically demanding building block, into peptide sequences using modern Solid-Phase Peptide Synthesis (SPPS) techniques. We will delve into the mechanistic basis for these challenges, compare effective coupling reagents, provide a detailed step-by-step protocol, and offer a troubleshooting guide to empower researchers in the synthesis of complex, N-methylated peptides.
Mechanistic Insight: The Challenge of the Crowded Amine
The primary obstacle in coupling any N-methylated amino acid is the steric bulk around the secondary amine at the N-terminus of the growing peptide chain. Unlike a primary amine, the N-methyl group physically shields the nitrogen atom, impeding the approach of the activated carboxylic acid of the incoming amino acid. This effect is compounded in the case of N-Me-Thr(Tbu)-OH by the bulky tert-butyl (Tbu) protecting group on the side-chain hydroxyl.[3][4]
This dual steric hindrance dramatically slows the kinetics of amide bond formation. Standard coupling conditions often result in incomplete reactions, leading to the formation of undesired deletion sequences, which are difficult to separate from the target peptide. Therefore, successful incorporation requires a carefully optimized strategy employing highly reactive reagents and extended reaction times to drive the coupling to completion.[5][6]
Caption: Steric hindrance at the N-methylated amine slows coupling kinetics.
Selecting the Optimal Coupling Reagent
To overcome the high activation energy of this coupling, a potent activating reagent is essential. While standard reagents like HBTU can be less effective, aminium/uronium salts based on the HOAt or Oxyma additives have demonstrated superior performance for sterically hindered couplings.[5][7][8]
| Reagent Name | Full Name | Activating Additive | Key Advantages & Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HOAt | (Recommended) Highly reactive, well-documented for N-methylated residues. The pyridine nitrogen of HOAt provides anchimeric assistance, accelerating the reaction.[5][8] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | OxymaPure® | Excellent reactivity comparable to HATU. Oxyma is non-explosive and has better solubility, making it a safer alternative to HOBt/HOAt-based reagents.[7] |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HOAt | A phosphonium salt reagent that is also highly effective for difficult couplings, including those involving N-methyl amino acids.[7][8] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HOBt | Generally less effective than HATU or PyAOP for N-methylated residues but can be used. May require longer times or double coupling.[7] |
For this protocol, we will focus on HATU due to its extensive validation and proven efficacy in synthesizing peptides containing difficult N-methylated residues.[5][9]
Core Protocol: SPPS Incorporation of Fmoc-N-Me-Thr(Tbu)-OH
This protocol is based on the Fmoc/tBu strategy and assumes a synthesis scale of 0.1 mmol on a standard polystyrene resin (e.g., Rink Amide). Adjust volumes accordingly based on resin loading and scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Fmoc-Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g | Sigma-Aldrich | |
| Fmoc-N-Me-Thr(Tbu)-OH | Peptide Synthesis Grade | Sigma-Aldrich | The key building block. |
| Other Fmoc-Amino Acids | Peptide Synthesis Grade | Various | As required by sequence. |
| HATU | Peptide Synthesis Grade | Sigma-Aldrich | The recommended coupling reagent. |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Sigma-Aldrich | Use a high-purity grade to avoid side reactions. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Sigma-Aldrich | |
| Piperidine | ACS Grade | Sigma-Aldrich | For Fmoc deprotection. |
| Dichloromethane (DCM) | ACS Grade | Sigma-Aldrich | |
| Acetic Anhydride (Ac₂O) | ACS Grade | Sigma-Aldrich | For optional capping step. |
| Bromophenol Blue | ACS Grade | Sigma-Aldrich | For monitoring coupling to the N-methyl amine.[5] |
Experimental Workflow
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deprotection of Fmoc and tBu groups from N-Me-Thr(Tbu)-OH
An Application Note on the Orthogonal Deprotection of Fmoc-N-Me-Thr(tBu)-OH
Author: Gemini, Senior Application Scientist
Date: January 21, 2026
Topic: Sequential Deprotection of N-α-Fmoc and O-tBu Protecting Groups from N-Methyl-Threonine Derivatives
Abstract
N-methylated amino acids are critical components in modern peptide therapeutics, imparting enhanced metabolic stability, improved cell permeability, and constrained conformational structures. The synthesis of peptides containing these building blocks relies on a robust and orthogonal protecting group strategy. This application note provides a detailed technical guide for the sequential, orthogonal deprotection of Fmoc-N-Me-Thr(tBu)-OH, a sterically hindered N-methylated amino acid. We will explore the chemical principles and mechanisms behind the base-labile cleavage of the 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile cleavage of the side-chain tert-butyl (tBu) ether. This guide offers field-proven, step-by-step protocols, troubleshooting advice, and explains the causality behind key experimental choices to ensure high-yield, high-purity outcomes for researchers, scientists, and drug development professionals.
Chemical Principles and Mechanistic Insights
The successful synthesis of complex peptides hinges on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[1][2] The Fmoc/tBu strategy is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS) for this reason.[][4]
The N-α-Fmoc Group: Base-Labile Protection
The 9-fluorenylmethoxycarbonyl (Fmoc) group is employed for the temporary protection of the α-amino terminus.[2] Its removal is achieved under mild basic conditions, which leave acid-sensitive side-chain protecting groups, like tBu, intact.
Mechanism of Deprotection: The deprotection proceeds via a base-catalyzed β-elimination reaction. A secondary amine, typically piperidine, acts as a base to abstract the relatively acidic proton on the fluorene ring's C9 position (pKa ≈ 23 in DMSO).[5] This abstraction generates a stabilized fluorenyl anion, which rapidly undergoes elimination to release the free secondary amine of the N-methylated amino acid, carbon dioxide, and dibenzofulvene (DBF).[1][5][6] The piperidine also serves as a crucial scavenger, reacting with the electrophilic DBF to form a stable adduct, thereby preventing DBF from causing deleterious side reactions with the newly liberated amine.[1]
The O-tBu Group: Acid-Labile Protection
The tert-butyl (tBu) group is a widely used protecting group for the hydroxyl function of threonine and serine, and the carboxyl groups of aspartic and glutamic acid.[7] It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids.[2][]
Mechanism of Deprotection: The cleavage is typically performed with concentrated trifluoroacetic acid (TFA). The reaction follows an SN1-type mechanism where the ether oxygen is first protonated by TFA.[8] This is followed by the departure of the protonated hydroxyl group (as the free amino acid) and the formation of a relatively stable tertiary tert-butyl carbocation.[8][9]
The Need for Scavengers: This highly reactive tert-butyl carbocation is a potent electrophile that can alkylate sensitive amino acid residues within the peptide sequence, particularly the indole ring of Tryptophan or the thioether of Methionine.[9] To prevent these side reactions, "scavengers" are added to the TFA cleavage cocktail to trap the carbocation.[10][11][12]
Unique Challenges of N-Methylated Residues
The presence of the N-methyl group introduces significant steric hindrance around the secondary amine.[13] This can slow down both subsequent coupling reactions and the Fmoc deprotection step itself.[13][14][15] Therefore, protocols often require extended reaction times or repeated treatments to ensure complete Fmoc removal. Furthermore, standard methods for monitoring amine deprotection, such as the Kaiser test, are ineffective for secondary amines and must be replaced with alternatives like the chloranil test.[16]
Experimental Protocols
The following protocols are designed for a standard solid-phase peptide synthesis (SPPS) workflow on a 0.1 mmol scale.
Protocol 1: Iterative N-Terminal Fmoc Group Deprotection
This procedure details the removal of the Fmoc group from the N-terminus of the peptide-resin to allow for the coupling of the next amino acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Purpose |
| Fmoc-N-Me-Thr(tBu)-OH-Resin | Synthesis Grade | User-Synthesized | Starting material |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Major Supplier | Washing and reaction solvent |
| Piperidine | Reagent Grade | Major Supplier | Base for Fmoc removal |
| Solid-Phase Synthesis Vessel | N/A | N/A | Reaction vessel |
| UV-Vis Spectrophotometer | N/A | N/A | Optional: for reaction monitoring |
Step-by-Step Methodology
-
Resin Swelling & Washing: Swell the peptide-resin (0.1 mmol) in 5 mL of DMF for 30 minutes. Drain the solvent and wash the resin thoroughly with DMF (3 x 5 mL) to remove any residual reagents from the previous step.
-
Initial Deprotection: Add 5 mL of a 20% (v/v) piperidine solution in DMF to the resin. Agitate the mixture gently (e.g., via nitrogen bubbling or orbital shaking) at room temperature for 5 minutes. Drain the deprotection solution.[16]
-
Second Deprotection: Add a fresh 5 mL aliquot of 20% piperidine in DMF. Continue agitation for an additional 15-20 minutes. The extended time helps ensure complete Fmoc removal from the sterically hindered N-methyl amine.[16]
-
Thorough Washing: Drain the solution and wash the resin extensively with DMF (7 x 5 mL) to completely remove piperidine and the dibenzofulvene-piperidine adduct.[16] Residual piperidine will deprotect the next incoming Fmoc-amino acid, leading to double incorporation.
-
Confirmation (Optional but Recommended):
-
UV-Vis Monitoring: Collect the filtrate from the deprotection steps. Dilute an aliquot with DMF and measure the absorbance at ~301 nm. The presence of the dibenzofulvene-piperidine adduct confirms that the Fmoc group has been removed.[17][18] This can be used quantitatively to monitor reaction completion.[19]
-
Chloranil Test: For qualitative confirmation of the free secondary amine, wash a small sample of beads with DCM and perform the chloranil test.
-
The resin is now ready for the coupling of the next amino acid.
Protocol 2: Final Side-Chain tBu Deprotection & Resin Cleavage
This procedure describes the final step where the tBu side-chain protecting group is removed simultaneously with the cleavage of the completed peptide from the resin.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Purpose |
| Dry Peptide-Resin | N/A | User-Synthesized | Starting material |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Major Supplier | Strong acid for cleavage |
| Triisopropylsilane (TIS) | Reagent Grade | Major Supplier | Carbocation scavenger |
| Deionized Water (H₂O) | HPLC Grade | N/A | Carbocation scavenger |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Major Supplier | Scavenger (for Trp, Cys, Met) |
| Dichloromethane (DCM) | ACS Grade | Major Supplier | Washing solvent |
| Cold Diethyl Ether | ACS Grade | Major Supplier | Peptide precipitation |
| Centrifuge and Tubes | N/A | N/A | Product isolation |
Cleavage Cocktail Selection
The composition of the TFA "cocktail" is critical and depends on the peptide sequence.
| Cocktail Name | Composition (v/v/v) | Recommended Use |
| Standard | TFA / TIS / H₂O (95:2.5:2.5) | For most sequences lacking sensitive residues like Cys, Met, or Trp. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Robust cocktail for peptides with multiple sensitive residues.[11] |
Step-by-Step Methodology
-
Preparation: Ensure the N-terminal Fmoc group has been removed as per Protocol 1. Wash the peptide-resin with DCM (3 x 5 mL) and dry it thoroughly under a high vacuum for at least 4 hours.
-
Cleavage Reaction: Place the dry resin in a suitable reaction vessel. Add the chosen cleavage cocktail (e.g., 2-3 mL of the Standard cocktail per 100 mg of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. Ensure the reaction is performed in a well-ventilated fume hood.
-
Peptide Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube. Wash the resin twice with a small amount of fresh TFA to recover all the peptide.
-
Precipitation: Add the collected TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[11]
-
Washing and Drying: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and cleaved protecting groups. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Characterize the crude peptide using analytical HPLC and Mass Spectrometry (MS) to confirm its identity, purity, and the successful removal of the tBu group.
Workflow Visualization and Troubleshooting
Sequential Deprotection Workflow
Caption: Orthogonal deprotection of Fmoc-N-Me-Thr(tBu)-OH.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Fmoc Removal | Steric hindrance from the N-methyl group and peptide aggregation.[13] | Increase the second piperidine treatment time to 30 minutes. Consider using a stronger base system like 2-5% DBU in DMF for difficult sequences.[16] |
| Unexpected Peaks in Final HPLC/MS | Alkylation of sensitive residues (Trp, Met) by the t-butyl cation.[11] | Use a more robust scavenger cocktail like Reagent K. Ensure TIS is fresh.[11] |
| Incomplete removal of the tBu side-chain protecting group. | Extend the TFA cleavage time to 4 hours. Monitor deprotection over time with HPLC to determine the optimal duration.[11] | |
| Low Peptide Yield | Residual basic DMF from synthesis inhibiting the acidic TFA cleavage. | Ensure the peptide-resin is washed thoroughly with DCM and dried completely under high vacuum before adding the TFA cocktail. |
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Lab, UC Irvine. Retrieved from [Link]
- Benoiton, N. L., & Chen, F. M. (2004). Solid-phase synthesis and characterization of N-methyl-rich peptides. International Journal of Peptide Research and Therapeutics, 10(5-6), 397-401. (Semantic Scholar provides abstract, full text may require subscription)
-
Benoiton, N. L., & Chen, F. M. (2004). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Retrieved from [Link]
-
UV Monitoring. (n.d.). Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Retrieved from [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014). ResearchGate. Retrieved from [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Stack Exchange. Retrieved from [Link]
-
Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(12), 4887-4894. Retrieved from [Link]
-
Albericio, F., & de la Torre, B. G. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. Retrieved from [Link]
-
Mohapatra, H., et al. (2020). Deep learning for prediction and optimization of fast-flow peptide synthesis. ResearchGate. Retrieved from [Link]
-
Kaul, R., et al. (2003). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Retrieved from [Link]
- Albericio, F., & Subirós-Funosas, R. (2019). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books.
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. (2005). Journal of Combinatorial Chemistry. Retrieved from [Link]
-
Fmoc Test Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Fmoc / t-Bu Solid Phase Synthesis. (n.d.). Sunresin. Retrieved from [Link]
-
In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. (2022). AAPPTec. Retrieved from [Link]
-
Guthrie, D., et al. (2019). Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. The Royal Society of Chemistry. Retrieved from [Link]
- N-Methylation of amino acids. (2009). Google Patents.
-
Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec. Retrieved from [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). GenScript. Retrieved from [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Retrieved from [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. ACS Publications. Retrieved from [Link]
-
Alcohol Protecting Groups. (n.d.). University of Wisconsin. Retrieved from [Link]
-
Kumar, K., & Packer, L. E. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]
-
Kaul, R., et al. (2003). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace. Retrieved from [Link]
-
Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022). YouTube. Retrieved from [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). NIH. Retrieved from [Link]
-
A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. (2016). PubMed Central. Retrieved from [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). MDPI. Retrieved from [Link]
-
Cleavage of the 9-Fluorenylmethoxycarbonyl Group. (n.d.). Science of Synthesis. Retrieved from [Link]
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
-
Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. (2018). OSTI.GOV. Retrieved from [Link]
-
tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
tert-Butyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Peptides with Multiple N-Methylated Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The “Methyl Scan” and the Pursuit of Druggability
N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a subtle yet powerful modification in medicinal chemistry.[1][2][3] This seemingly minor alteration can profoundly enhance the pharmacological properties of peptide-based therapeutics.[3][4][5][6][7] By introducing steric hindrance and removing a hydrogen bond donor, N-methylation imparts conformational constraints, which can lock a peptide into its bioactive conformation, thereby improving receptor affinity and selectivity.[1][2][8] Furthermore, the methylated backbone is shielded from proteolytic enzymes, significantly increasing metabolic stability and in vivo half-life.[2][3][5] This modification can also enhance membrane permeability and oral bioavailability, overcoming major hurdles in peptide drug development.[3][4][9]
However, the synthesis of peptides containing multiple N-methylated residues is fraught with challenges. The steric bulk of the N-methyl group severely hinders the coupling of subsequent amino acids, often leading to low yields, incomplete reactions, and racemization.[2][10][11] This guide provides a comprehensive overview of the strategies and detailed protocols to overcome these synthetic hurdles, enabling the successful synthesis of N-methyl-rich peptides.
Core Synthetic Strategies: Navigating the Steric Hindrance
Two primary strategies are employed for the synthesis of N-methylated peptides: the use of pre-synthesized Fmoc-N-methyl-amino acids and on-resin N-methylation.
The Building Block Approach: Incorporating Fmoc-N-Methyl-Amino Acids
This is the most direct approach, where commercially available or custom-synthesized Fmoc-protected N-methylated amino acids are incorporated during standard solid-phase peptide synthesis (SPPS). While straightforward, this method faces a significant challenge: the coupling of an amino acid onto a sterically hindered N-methylated amine.
Causality of Experimental Choices:
Standard coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often inefficient in this context.[10] The activated ester formed by HBTU may not be reactive enough to overcome the steric hindrance of the N-methylated nucleophile in a reasonable timeframe.[10] Therefore, more potent coupling reagents are required.
Recommended Coupling Reagents:
Phosphonium and iminium salts based on 1-hydroxy-7-azabenzotriazole (HOAt) are particularly effective due to the enhanced reactivity of the resulting activated esters.
| Coupling Reagent | Structure Basis | Key Advantages |
| HATU | HOAt/Uronium | Fast reaction rates, reduced racemization. |
| PyAOP | HOAt/Phosphonium | Highly effective for sterically hindered couplings, including N-methyl to N-methyl linkages.[12][13] |
| PyBOP/HOAt | HOAt/Phosphonium | A promising combination for difficult couplings.[12][13] |
| BOP-Cl | Phosphonium Chloride | A more reactive reagent suitable for challenging couplings. |
On-Resin N-Methylation: A Site-Selective Approach
An alternative strategy is to perform the N-methylation on the resin-bound peptide. This is particularly useful for creating "N-methyl scans," where each residue is systematically replaced with its N-methylated counterpart to probe structure-activity relationships.[8][14] A robust and widely adopted three-step procedure allows for site-selective N-methylation at any position in the peptide sequence.[8][14][15]
Workflow for On-Resin N-Methylation:
Caption: Workflow with challenges and solutions.
Conclusion
The synthesis of peptides with multiple N-methylated residues is a challenging yet rewarding endeavor. The enhanced pharmacological properties bestowed by N-methylation make these molecules highly attractive as therapeutic candidates. By understanding the underlying chemical principles of the synthetic challenges and employing optimized protocols with potent coupling reagents or site-selective on-resin methylation techniques, researchers can successfully assemble these complex molecules. Careful consideration of purification and characterization is paramount to obtaining high-purity N-methyl-rich peptides for downstream applications in drug discovery and development.
References
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society. [Link]
-
Optimized selective N-methylation of peptides on solid support. PubMed. [Link]
-
Site-Selective N-Methylation of Peptides on Solid Support. American Chemical Society. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Site-Selective N-Methylation of Peptides on Solid Support (1997). SciSpace. [Link]
-
Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. Iris Biotech. [Link]
-
Should My Peptide Be Methylated? LifeTein Peptide Blog. [Link]
-
methylated peptides N-methyl amino acids generally increases the enzymatic stability of peptides. Peptides.co. [Link]
-
N-methylation of peptides and proteins: an important element for modulating biological functions. PubMed. [Link]
-
Efficient Method for the Synthesis of N-Methylated Peptides. Synfacts. [Link]
-
Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. [Link]
-
N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]
-
Solid-phase synthesis and characterization of N-methyl-rich peptides. Semantic Scholar. [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]
-
On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH. [Link]
-
Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum - University of the Incarnate Word. [Link]
-
SPPS for N Methylated Peptides. Reddit. [Link]
-
Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
-
Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]
-
Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
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- 2. lifetein.com [lifetein.com]
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- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 5. nbinno.com [nbinno.com]
- 6. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Strategies for Peptides Containing N-Methyl-Threonine(tert-butyl)
Introduction
N-methylation is a critical modification in peptide chemistry, often employed to enhance metabolic stability, increase cell permeability, and modulate conformation.[1][2] These attributes make N-methylated peptides highly valuable in drug discovery and development. However, the incorporation of N-methylated amino acids, particularly sterically hindered residues like N-methyl-O-tert-butyl-threonine (N-Me-Thr(Tbu)-OH), introduces significant analytical challenges.[1][3] The combination of the N-terminal methyl group and the bulky tert-butyl (tBu) side-chain protecting group creates unique hurdles in purification, characterization, and sequencing.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust analytical techniques required to characterize and purify peptides containing the N-Me-Thr(Tbu)-OH residue. We will explore the nuances of chromatographic separation, mass spectrometric analysis, and NMR spectroscopy, offering detailed protocols and explaining the rationale behind methodological choices to ensure scientific integrity and reliable results.
Part A: Chromatographic Analysis and Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for both the analysis and purification of synthetic peptides.[4][5] However, the unique properties of peptides containing N-Me-Thr(Tbu)-OH—namely increased hydrophobicity and potential for conformational heterogeneity—necessitate careful optimization of separation parameters.
Core Challenges & Strategy
-
Increased Hydrophobicity: The N-methyl and tBu groups significantly increase the peptide's hydrophobicity, leading to stronger retention on C18 columns. This requires a more aggressive organic mobile phase gradient for efficient elution.
-
Steric Hindrance: The bulky nature of the residue can lead to peak broadening or shouldering if the peptide exists in multiple slowly interconverting conformations.
-
Synthesis-Related Impurities: The coupling of an amino acid onto an N-methylated residue is often sluggish, potentially leading to deletion sequences or other side products that may be difficult to resolve from the target peptide.[1]
Our strategy focuses on using wide-pore C18 or C4 columns, which are well-suited for large or hydrophobic peptides, combined with an optimized mobile phase gradient and the use of an ion-pairing agent like trifluoroacetic acid (TFA) to ensure sharp, symmetrical peaks.[6][7]
Protocol: Analytical RP-HPLC for Purity Assessment
This protocol outlines a general method for analyzing the purity of a crude peptide containing N-Me-Thr(Tbu)-OH.
Instrumentation & Materials:
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
C18 reversed-phase column (e.g., 300 Å pore size, 4.6 x 250 mm)[7]
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water[6]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)[6]
-
Sample: Crude peptide dissolved in a minimal amount of DMSO or Mobile Phase A.
Procedure:
-
System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Sample Injection: Inject 10-20 µL of the dissolved peptide sample.
-
Chromatographic Run: Elute the peptide using a linear gradient. The gradient must be optimized for the specific peptide but a good starting point is outlined in the table below.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Data Analysis: Integrate the peak areas to determine the relative purity of the target peptide.
| Time (minutes) | % Mobile Phase B | Flow Rate (mL/min) | Curve |
| 0.0 | 5 | 1.0 | Linear |
| 5.0 | 5 | 1.0 | Linear |
| 35.0 | 65 | 1.0 | Linear |
| 40.0 | 95 | 1.0 | Linear |
| 45.0 | 95 | 1.0 | Linear |
| 50.0 | 5 | 1.0 | Linear |
| Table 1: Example Analytical HPLC Gradient. This gradient should be adjusted based on the peptide's retention time. For highly hydrophobic peptides, a faster gradient or a higher starting percentage of B may be necessary. |
Protocol: Preparative RP-HPLC for Purification
For purification, the analytical method is scaled up. The goal is to separate the target peptide from synthesis-related impurities.
Procedure:
-
Method Development: Optimize the separation on an analytical column first to establish the ideal gradient for resolving the target peptide from its closest impurities.[6]
-
Scale-Up: Switch to a preparative column (e.g., 21.2 x 250 mm) with the same stationary phase. Adjust the flow rate according to the column diameter.
-
Sample Loading: Dissolve the crude peptide in the minimum volume of a suitable solvent (e.g., DMSO, followed by dilution with Mobile Phase A) and load it onto the column.
-
Gradient Elution: Run the optimized gradient.
-
Fraction Collection: Collect fractions corresponding to the target peptide peak.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white powder.[6]
Part B: Mass Spectrometric Characterization
Mass spectrometry (MS) is indispensable for confirming the molecular weight and sequence of synthetic peptides.[8] However, N-methylation introduces specific challenges, particularly during tandem MS (MS/MS) for sequencing.
The Fragmentation Challenge: CID vs. ETD
Conventional fragmentation techniques like Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) rely on vibrational excitation to break the peptide backbone, primarily at the amide bonds, generating b- and y-ions.[9][10] The N-methyl group strengthens the adjacent amide bond, making it resistant to fragmentation by CID/HCD. This often results in poor sequence coverage around the N-methylated residue.
Electron Transfer Dissociation (ETD) offers a superior alternative. ETD is a non-ergodic fragmentation method that involves transferring an electron to the protonated peptide.[11][12] This induces cleavage of the N-Cα bond, generating c- and z-ions.[10][11] This fragmentation pathway is less dependent on peptide bond strength and is highly effective at cleaving the backbone while preserving labile post-translational modifications.[9][13] For N-methylated peptides, ETD provides more complete fragmentation and allows for unambiguous localization of the modification.[9][14]
}
Comparison of CID and ETD fragmentation mechanisms for N-methylated peptides.
Protocol: Intact Mass and MS/MS Analysis
Instrumentation & Materials:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with ESI and ETD capabilities.
-
HPLC system for online LC-MS analysis.
-
Solvents as described in the HPLC protocol.
Procedure:
-
Intact Mass Measurement:
-
Perform an LC-MS run using a shallow gradient to desalt and introduce the purified peptide into the mass spectrometer.
-
Acquire a full MS scan in positive ion mode to determine the experimental molecular weight.
-
Compare the observed mass-to-charge ratios (m/z) for the different charge states with the theoretical values for the target peptide. The tert-butyl group is highly acid-labile and may be partially or fully cleaved in the acidic mobile phase or ion source, so look for peaks corresponding to [M+H]+, [M-tBu+H]+, and [M-tBu+Na]+.
-
-
MS/MS Sequencing using ETD:
-
Perform a data-dependent acquisition (DDA) LC-MS/MS experiment.
-
In the survey scan (MS1), identify the precursor ion for the target peptide.
-
Select the precursor ion for fragmentation. It is crucial to use an instrument method that triggers ETD for precursors with charge states of 2+ or higher, as ETD is most efficient for multiply charged ions.[9][12]
-
Acquire the MS/MS spectrum (MS2).
-
Analyze the MS/MS spectrum for a comprehensive series of c- and z-ions to confirm the peptide sequence and pinpoint the location of the N-Me-Thr(Tbu) residue.
-
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Peptides readily form positive ions by protonation. |
| MS1 Resolution | > 60,000 | For accurate mass measurement of the precursor ion. |
| MS/MS Fragmentation | ETD (with CID/HCD option) | ETD is optimal for N-methylated peptide bonds.[9][14] Alternating ETD/CID can provide complementary data.[15] |
| Precursor Charge State | ≥ 2+ | ETD is most effective on multiply charged precursor ions.[12] |
| MS2 Resolution | > 15,000 | For accurate mass measurement of fragment ions. |
| Table 2: Recommended Mass Spectrometry Parameters. |
Part C: NMR Spectroscopic Analysis
While MS provides sequence information, Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely powerful for confirming the precise atomic structure, including stereochemistry and the conformational impact of N-methylation.[8] Methyl groups are excellent probes in NMR due to their strong, sharp signals, which often appear in less crowded regions of the spectrum.[16][17]
Key Insights from NMR
-
Confirmation of N-Methylation: The presence of the N-methyl group can be unequivocally confirmed by a distinct signal in the 1H NMR spectrum, typically around 2.5-3.0 ppm, which shows a correlation to a carbon signal around 30-40 ppm in a 2D 1H-13C HSQC spectrum.
-
Structural Integrity: NMR can verify the integrity of the tBu protecting group and confirm the absence of side reactions, such as the formation of oxazolidinones at threonine residues.[18]
-
Conformational Analysis: N-methylation restricts the rotation around the Cα-N bond, influencing the local peptide backbone conformation. 2D NMR techniques like NOESY can reveal through-space proximities between protons, providing crucial data to define the peptide's three-dimensional structure.
Protocol: 1D and 2D NMR Analysis
Instrumentation & Materials:
-
High-field NMR spectrometer (≥ 600 MHz) with a cryoprobe.
-
High-purity deuterated solvent (e.g., DMSO-d6 or CD3CN/H2O).
-
Lyophilized, purified peptide.
Procedure:
-
Sample Preparation: Dissolve ~1-5 mg of the purified peptide in 500 µL of the chosen deuterated solvent.
-
1D 1H Spectrum: Acquire a standard 1D proton spectrum to get an overview of the sample's purity and to identify characteristic signals, such as the N-methyl and tBu protons.
-
2D TOCSY: Acquire a TOCSY spectrum to identify coupled spin systems, which helps in assigning signals to specific amino acid residues.
-
2D NOESY/ROESY: Acquire a NOESY or ROESY spectrum to identify through-space correlations. This is critical for determining the peptide's conformation and observing interactions involving the N-methyl and tBu groups.
-
2D 1H-13C HSQC: This experiment correlates protons with their directly attached carbons, providing definitive assignment of the N-methyl and tBu group signals and confirming the chemical environment.[19]
}
Integrated analytical workflow for peptides containing N-Me-Thr(Tbu)-OH.
Conclusion
The analysis of peptides containing N-Me-Thr(Tbu)-OH requires a multi-faceted approach that addresses the challenges posed by increased hydrophobicity, steric hindrance, and resistance to conventional MS fragmentation. A successful strategy integrates optimized RP-HPLC for purification and purity assessment, high-resolution mass spectrometry with ETD for unambiguous sequence confirmation, and NMR spectroscopy for ultimate structural validation. By understanding the principles behind each technique and carefully implementing the protocols described, researchers can confidently characterize these complex yet highly valuable molecules, accelerating their journey from synthesis to application.
References
- BenchChem. (2025).
- ResearchGate. (n.d.). ETD versus CID dissociation of peptides.
- National Institutes of Health. (n.d.).
- BenchChem. (2025). The Role of Fmoc-Thr(tBu)-OH in Peptide Synthesis: A Technical Guide. Benchchem.
- National Institutes of Health. (n.d.). Electron Transfer Dissociation Mass Spectrometry in Proteomics. PMC.
- National Institutes of Health. (n.d.).
- NMR-Bio. (n.d.). NMR of large proteins: mastering methyl labeling for high-resolution analysis. NMR-Bio.
- NMR-Bio. (n.d.). Isotope - labeled amino acids and compounds for NMR studies. NMR-Bio.
- National Institutes of Health. (n.d.).
- Biotein. (n.d.).
- ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI.
- LifeTein. (2025).
- Bio-protocol. (n.d.). Peptide Synthesis. Bio-protocol.
- Wikipedia. (n.d.).
- Creative Proteomics. (n.d.). Peptide Analysis Techniques Review.
- ResearchGate. (2025).
- AAPPTec. (n.d.).
- National Institutes of Health. (n.d.). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. PMC.
- MDPI. (n.d.). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI.
- Walsh Medical Media. (2012).
- RSC Publishing. (n.d.).
- National Institutes of Health. (n.d.).
- ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC.
- National Institutes of Health. (n.d.). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PMC.
- BenchChem. (2025). A Technical Guide to Fmoc-Thr(tBu)
- TKS Publisher. (2018).
- Advanced ChemTech. (n.d.). Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis. Advanced ChemTech.
- PubMed. (2007). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. PubMed.
Sources
- 1. lifetein.com [lifetein.com]
- 2. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. hplc.eu [hplc.eu]
- 8. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
- 12. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 13. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nmr-bio.com [nmr-bio.com]
- 17. Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Hello, is there a methylation NMR analysis method? [en.biotech-pack.com]
large-scale synthesis of N-methylated therapeutic peptides
Application Note & Protocol
Title: Large-Scale Synthesis of N-Methylated Therapeutic Peptides: A Practical Guide to On-Resin Methodologies and Process Optimization
Abstract
N-methylation of the peptide backbone is a critical chemical modification strategy in modern drug development, offering a pathway to significantly enhance the pharmacokinetic profiles of therapeutic peptides. This modification can improve metabolic stability, increase cell permeability, and in some cases, confer oral bioavailability.[1] However, transitioning the synthesis of N-methylated peptides from laboratory scale to large-scale manufacturing presents substantial challenges, including sterically hindered coupling reactions, potential side reactions, and demanding purification processes.[2][3] This guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of N-methylated peptides, focusing on robust on-resin methylation techniques. We will explore the underlying chemical principles, detail a time-optimized methylation protocol, address the critical step of coupling subsequent amino acids, and discuss strategies for purification and analysis, empowering researchers and drug development professionals to navigate the complexities of manufacturing these promising therapeutics.
Introduction: The Strategic Advantage of N-Methylation in Peptide Drug Development
Peptides are highly valued as therapeutic agents due to their high specificity and potency. However, their application is often limited by poor metabolic stability—rapid degradation by proteases—and an inability to cross cell membranes, which restricts their oral availability.[1][3] N-methylation, the substitution of an amide proton with a methyl group, directly addresses these liabilities. This seemingly minor modification imparts several profound advantages:
-
Enhanced Metabolic Stability: The N-methylated amide bond is resistant to cleavage by many endogenous proteases and peptidases, significantly extending the peptide's in vivo half-life.[4]
-
Improved Membrane Permeability: By replacing a hydrogen bond donor (the amide N-H) with a methyl group, N-methylation reduces the peptide's overall polarity and can favor conformations that mask other polar groups. This enhances lipophilicity and facilitates passive diffusion across cellular membranes, a crucial step towards oral bioavailability.[5]
-
Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone and can stabilize specific secondary structures, such as β-turns. This can lead to improved target affinity and selectivity.[3]
The natural world provides a powerful precedent in Cyclosporin A, a widely used immunosuppressive drug. This cyclic peptide, which contains seven N-methylated amino acids, demonstrates excellent oral bioavailability despite its size, inspiring medicinal chemists to apply this strategy to other peptide therapeutics.[3]
Core Principles of On-Resin N-Methylation
For large-scale synthesis, performing the N-methylation reaction directly on the solid-phase support (on-resin) is the most efficient method. It avoids the need to synthesize and purify individual N-methylated amino acid building blocks, which can be costly and time-consuming. The most robust and widely adopted on-resin method is a three-step procedure adapted from the work of Fukuyama and Miller.[3]
This process involves:
-
Amine Protection: The terminal α-amino group is temporarily protected with an o-nitrobenzenesulfonyl (o-NBS) group. This group activates the amine for the subsequent methylation step.
-
Methylation: The sulfonamide proton is deprotonated by a non-nucleophilic base, and the resulting anion is methylated using a methylating agent.
-
Deprotection: The o-NBS group is cleanly removed to liberate the N-methylated amine, ready for the next coupling cycle.
This sequence ensures that methylation occurs selectively at the desired nitrogen atom.
Figure 1: Workflow of the On-Resin N-Methylation Module integrated into a standard Fmoc-SPPS cycle.
Critical Parameters for Large-Scale Synthesis
Scaling up peptide synthesis introduces challenges related to reaction efficiency, solvent consumption, and product purity.[2] For N-methylated peptides, these are compounded by the unique chemistry involved.
Coupling onto N-Methylated Residues
The most significant hurdle in the synthesis of N-methylated peptides is the coupling of the subsequent amino acid. The N-methyl group provides considerable steric hindrance, slowing down the acylation reaction.[3] Standard coupling conditions often result in low yields. To overcome this, several strategies are employed:
-
Microwave-Enhanced SPPS: Microwave energy can dramatically accelerate the coupling reaction, often reducing reaction times from hours to minutes and improving yields.[6][7]
-
Advanced Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling to sterically hindered amines and are frequently used in these syntheses.[3][8]
-
Pivaloyl Mixed Anhydrides: A newer method utilizes pivaloyl anhydride (Piv₂O) to form highly reactive mixed anhydrides in situ, which has shown high efficiency in coupling to N-methylated sites with minimal racemization.[9]
Control of Side Reactions
Intensive or prolonged exposure to basic conditions during synthesis can lead to undesirable side reactions.
-
Aspartimide Formation: Peptides containing aspartic acid are particularly susceptible. The side-chain carboxylate can attack the backbone, especially during Fmoc deprotection. Using a milder base or shorter exposure times can mitigate this.[5] The issue can be more pronounced during the methylation of Asp residues, requiring specific optimization of the protocol.[5]
-
Diketopiperazine Formation: When an N-methylated amino acid is the second residue in the chain, the peptide is prone to cyclize and cleave from the resin. This is due to the increased propensity of the tertiary amide bond to adopt a cis conformation.[3] Careful selection of the resin and initial loading conditions can help minimize this side reaction.
Detailed Protocols
The following protocols are designed for automated peptide synthesizers but can be adapted for manual synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Automated Fast On-Resin N-Methylation
This protocol is based on an optimized procedure that reduces the total N-methylation time to approximately 40 minutes.[5] It is performed on the resin-bound peptide immediately after Fmoc deprotection of the amino acid to be methylated.
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-Methyl-2-pyrrolidone (NMP)
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
2,4,6-Collidine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
β-Mercaptoethanol (β-ME)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Wash the peptide-resin thoroughly with NMP (3 x 5 mL/g resin).
-
Step 1: o-NBS Protection (15 min)
-
Prepare a solution of o-NBS-Cl (4 eq.) and 2,4,6-collidine (10 eq.) in NMP.
-
Add the solution to the reaction vessel and shake for 15 minutes at room temperature.
-
Drain and wash the resin with NMP (5 x 5 mL/g).
-
-
Step 2: Methylation (5 min)
-
Prepare a solution of DBU (3 eq.) and dimethyl sulfate (10 eq.) in NMP.
-
Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care.
-
Add the solution to the reaction vessel and shake for 5 minutes at room temperature.
-
Drain and wash the resin with NMP (5 x 5 mL/g).
-
-
Step 3: o-NBS Deprotection (2 x 5 min)
-
Prepare a solution of β-ME (10 eq.) and DBU (5 eq.) in NMP.
-
Add the solution to the resin and shake for 5 minutes.
-
Drain the reaction vessel.
-
Repeat the deprotection step one more time.
-
Drain and wash the resin thoroughly with NMP (5 x 5 mL/g) followed by DCM (3 x 5 mL/g) to prepare for the next coupling step.
-
| Parameter | Standard Protocol[3] | Fast Protocol[5] | Key Advantage |
| Total Time | ~4 hours | ~40 minutes | 10x reduction in cycle time |
| Solvent (Protection) | DCM or THF | NMP | Increased polarity accelerates reaction |
| Base (Methylation) | MTBD | DBU | Lower cost, readily available |
| Deprotection Time | 30 minutes | 10 minutes (2 x 5 min) | Faster Meisenheimer complex formation |
Table 1: Comparison of standard vs. fast on-resin N-methylation protocols.
Protocol 2: Microwave-Assisted Coupling to an N-Methylated Residue
This protocol is for coupling an Fmoc-protected amino acid onto a newly formed N-methylated N-terminus.
Materials:
-
N-methylated peptide-resin
-
Fmoc-amino acid (4 eq.)
-
HATU (3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq.)
-
NMP
Procedure:
-
Reagent Preparation: In a separate vial, dissolve the Fmoc-amino acid, HATU, and DIPEA in NMP. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the N-methylated peptide-resin.
-
Microwave Irradiation: Heat the reaction vessel using microwave irradiation at 70-90°C for 5-10 minutes.
-
Washing: Drain the vessel and wash the resin thoroughly with NMP (5 x 5 mL/g).
-
Confirmation: Perform a Kaiser test or other qualitative test to confirm the absence of free amines. If the test is positive, a second coupling may be required.
Protocol 3: Peptide Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the solid support while simultaneously removing side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS).[8]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Incubation: Stir or shake the suspension at room temperature for 2-4 hours.
-
Filtration: Filter the resin and collect the filtrate containing the peptide into a pre-weighed flask.
-
Precipitation: Add the TFA filtrate dropwise into a large volume of cold diethyl ether (approx. 10x the volume of the filtrate). The crude peptide will precipitate.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
-
Drying: Dry the crude peptide under vacuum.
Downstream Processing: Purification and Analysis at Scale
Purification is often a significant bottleneck in peptide manufacturing, accounting for a large portion of the overall cost and solvent consumption.[2]
-
Purification: For large-scale operations, traditional single-column batch HPLC is inefficient. Multi-Column Countercurrent Solvent Gradient Purification (MCSGP) is an advanced continuous chromatography technique that significantly reduces solvent consumption (often by over 30%) and improves throughput compared to batch methods.[2]
-
Analysis: The purity and identity of the final peptide must be rigorously confirmed.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the peptide.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the final product, verifying that the correct sequence and modifications are present.[10]
-
Figure 2: Overall workflow for the large-scale synthesis of an N-methylated peptide.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Methylation | Insufficient reaction time or reagent stoichiometry. | Increase reaction time for methylation step; ensure anhydrous conditions; verify reagent quality. |
| Low Coupling Yield onto N-Me residue | Steric hindrance; insufficient activation. | Use microwave-assisted coupling[6]; switch to a more potent coupling reagent like HATU[3]; increase coupling time and/or temperature. |
| Presence of Deletion Sequences | Incomplete coupling or Fmoc deprotection. | Double couple difficult residues; use microwave assistance; ensure complete deprotection before coupling. |
| Aspartimide Formation | Prolonged exposure to base (DBU/DIPEA). | For Asp residues, use a milder base for Fmoc deprotection if possible; minimize time for methylation deprotection step.[5] |
| Low Yield after Cleavage | Premature cleavage from resin (e.g., diketopiperazine formation). | If the N-methylated residue is at position 2, consider using a 2-chlorotrityl resin which is more stable under these conditions. |
Table 2: Troubleshooting guide for common issues in N-methylated peptide synthesis.
Conclusion
The large-scale synthesis of N-methylated peptides is a complex but manageable process. By leveraging optimized on-resin methylation protocols, employing advanced coupling strategies like microwave assistance, and scaling up purification with continuous chromatography, the production of these therapeutically valuable molecules can be achieved efficiently and reliably. A thorough understanding of the underlying chemistry and potential side reactions is paramount to troubleshooting and ensuring the synthesis of a high-purity final product ready for clinical development.
References
-
Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Springer Nature Experiments. Available at: [Link]
-
(PDF) Synthesis of N-methylated cyclic peptides. ResearchGate. Available at: [Link]
-
Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments. (2011-11-30). Available at: [Link]
-
Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum - University of the Incarnate Word. (2024-11-25). Available at: [Link]
-
Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development | Request PDF. ResearchGate. (2023-08-05). Available at: [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. (2023-05-25). Available at: [Link]
-
(PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. (2008-08-07). Available at: [Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. SpringerLink. Available at: [Link]
-
N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. (2023-09-03). Available at: [Link]
-
Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy. (2022-02-14). Available at: [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 8. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Video: Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Slow Coupling of Fmoc-N-Me-Thr(tBu)-OH
Welcome to the Technical Support Center for advanced solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered N-methylated amino acids, specifically focusing on the notoriously difficult coupling of Fmoc-N-Me-Thr(tBu)-OH. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your synthetic success.
Troubleshooting Guide: Addressing Incomplete Coupling
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Question 1: My coupling reaction with Fmoc-N-Me-Thr(tBu)-OH is incomplete, as indicated by a positive bromophenol blue test or deletion sequences in my final product. What are the likely causes and how can I fix this?
Answer:
Incomplete coupling of Fmoc-N-Me-Thr(tBu)-OH is a common and frustrating issue primarily rooted in severe steric hindrance. The combination of the N-methyl group on the backbone and the bulky tert-butyl (tBu) protecting group on the threonine side chain creates a sterically crowded environment that dramatically slows down the acylation reaction.
Primary Causes & Solutions:
-
Insufficient Activating Reagent Potency: Standard coupling reagents like HBTU or HCTU are often not powerful enough to overcome the steric barrier presented by N-methylated residues.[1][2]
-
Solution: Switch to a more potent coupling reagent. Phosphonium-based reagents (e.g., PyBOP®, PyAOP®) or specialized uronium/aminium reagents in conjunction with a strong activating additive are highly recommended.[3][2][4] HATU, in the presence of HOAt, is widely considered a gold standard for such difficult couplings.[3][5][6] COMU, which incorporates the Oxyma Pure additive, is another excellent and safer alternative.[5]
-
-
Suboptimal Reaction Kinetics: The steric clash necessitates longer reaction times and potentially higher energy input to drive the reaction to completion.
-
Solution 1: Extend Coupling Time & Double Couple. Increase the coupling time significantly, from a standard 1-2 hours to 4 hours or even overnight. After the initial coupling, perform a second coupling (a "double couple") with a fresh solution of the activated amino acid to acylate any remaining free amines.[7]
-
Solution 2: Increase Temperature. Elevating the reaction temperature can substantially improve coupling efficiency.[2][8] Microwave-assisted peptide synthesis (MW-SPPS) is a highly effective technique for driving difficult couplings to completion by rapidly heating the reaction mixture, often leading to higher yields in shorter times.[2][9]
-
-
Base-Related Issues: The choice and amount of base can impact both activation and potential side reactions.
The logical workflow for troubleshooting this issue is outlined below.
Caption: Troubleshooting workflow for incomplete coupling.
Question 2: I am observing a significant amount of a diastereomer in my final peptide. What is causing this epimerization and how can I minimize it?
Answer:
Epimerization, or racemization at the α-carbon, is a risk for any amino acid during activation, but it is exacerbated by the slow coupling kinetics of Fmoc-N-Me-Thr(tBu)-OH.[3] The activated amino acid exists in equilibrium with its oxazolone form; this intermediate is prone to deprotonation by base, leading to a loss of stereochemical integrity. The longer the activated amino acid remains in solution before coupling, the higher the risk of epimerization.
Mitigation Strategies:
-
Use Pre-activation with Caution: While pre-activating the amino acid is standard, minimize the pre-activation time. For HATU/DIPEA, allow the mixture to stand for no more than 2-5 minutes before adding it to the resin.[3]
-
Choose the Right Additive: Additives like 1-hydroxybenzotriazole (HOBt) and its more reactive analogue, 7-aza-1-hydroxybenzotriazole (HOAt), are excellent at suppressing racemization.[11][12] Oxyma Pure is also highly effective and avoids the potential hazards associated with HOBt.[12][13]
-
Optimize Your Base: As mentioned previously, using a weaker base like collidine can reduce the rate of base-catalyzed epimerization compared to DIPEA.[10]
Caption: Relationship between coupling speed and racemization risk.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-N-Me-Thr(tBu)-OH so difficult to couple compared to its non-methylated counterpart, Fmoc-Thr(tBu)-OH?
The primary challenge is steric hindrance. The methyl group on the nitrogen atom (1) restricts rotation around the C-N bond and (2) physically blocks the incoming activated carboxyl group of the amino acid being coupled. This steric clash significantly reduces the nucleophilicity of the secondary amine, slowing down the reaction rate compared to a primary amine. The bulky tBu group on the side chain further contributes to this crowded environment.
Q2: My standard Kaiser test is giving a yellow/colorless result, but I still see deletion peptides. Why is the test failing?
The Kaiser test is designed to detect primary amines.[14][15][16] It reacts with the primary amine to form a dark blue compound known as Ruhemann's purple.[14][17] Secondary amines, such as the N-methyl amine of your growing peptide chain after deprotection, do not give a positive blue color.[14][15] At best, they may yield an ambiguous reddish-brown color. Therefore, a negative Kaiser test is unreliable for monitoring the completion of a coupling reaction onto an N-methylated residue.
Alternative Monitoring: Use a test specific for secondary amines, such as the Chloranil test or the Bromophenol Blue test , to accurately monitor reaction completion.[14][16][18]
Q3: What are the best coupling reagents for Fmoc-N-Me-Thr(tBu)-OH?
There is no single "best" reagent, but several are highly effective. The choice depends on the specific sequence, available equipment (e.g., microwave synthesizer), and budget. The following table summarizes top-tier choices.
| Coupling Reagent | Class | Key Advantages & Considerations |
| HATU / HOAt | Aminium / Additive | Considered the gold standard for difficult couplings; highly efficient.[4][5][6] HOAt enhances reactivity and suppresses racemization.[12] |
| PyAOP / PyBOP | Phosphonium | Very effective, especially for coupling two N-methylated residues together.[2][4][11] PyAOP is often superior in these cases.[11] |
| COMU / Oxyma | Uronium / Additive | Coupling efficiency is comparable to HATU.[5] Oxyma makes it a safer, non-explosive alternative to HOBt/HOAt-based reagents.[5][12] |
| PyBrOP | Phosphonium | A highly reactive reagent, but its use should be reserved for particularly challenging couplings as it can increase racemization risk with prolonged use.[4][5] |
Q4: Can I perform on-resin N-methylation instead of using the expensive Fmoc-N-Me-Thr(tBu)-OH monomer?
Yes, on-resin N-methylation is a viable and cost-effective alternative.[19][20] The most common method involves a three-step process: protection of the N-terminal primary amine (e.g., with an o-nitrobenzenesulfonyl group), methylation, and subsequent deprotection to reveal the secondary amine for the next coupling.[2] However, this adds extra steps to your synthesis and requires careful optimization for each amino acid.
Key Experimental Protocols & Workflows
Protocol 1: Optimized HATU-Mediated Coupling of Fmoc-N-Me-Thr(tBu)-OH
This protocol is designed to maximize coupling efficiency while minimizing side reactions.
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Perform two treatments: the first for 3-5 minutes and the second for 15-20 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove piperidine.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-N-Me-Thr(tBu)-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in a minimal amount of DMF.
-
Add DIPEA (8 equivalents) to the solution.
-
Allow the mixture to pre-activate for no more than 5 minutes .[3]
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring: Perform a Chloranil or Bromophenol Blue test to check for unreacted secondary amines.
-
Post-Coupling Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times).
-
Recoupling or Capping (If Necessary):
-
If the monitoring test indicates incomplete coupling, repeat steps 4-7 (double coupling).
-
Alternatively, to prevent deletion peptides, cap any unreacted amines by treating the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 10 minutes.
-
Protocol 2: Chloranil Test for Secondary Amines
This test is a reliable alternative to the Kaiser test for N-methylated residues.
-
Reagent Preparation:
-
Solution A: Acetaldehyde
-
Solution B: 2% p-chloranil in DMF.
-
-
Procedure:
-
Take a small sample of resin beads (10-15) and wash with DMF.
-
Add 2-3 drops of Solution A to the beads.
-
Add 2-3 drops of Solution B to the beads.
-
Let the mixture stand at room temperature for 5 minutes.
-
-
Interpretation:
-
Blue or Greenish-Blue Beads: Incomplete coupling (free secondary amine present).
-
Yellow/Colorless Beads: Complete coupling.
-
References
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Kates, S. A., et al. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. Peptide Research, 6(3), 153-60. [Link]
-
Wołczański, M., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 6(21), 13621-13628. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 40(11), 1149-1159. [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]
-
Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis. Nature Protocols, 2(12), 3247-3256. [Link]
-
Konno, H. (2014). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Synform, 2014(10), A149-A151. [Link]
-
CS Bio. The role of temperature in Solid Phase Peptide Synthesis (SPPS). [Link]
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. [Link]
-
Roodbeen, R., et al. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology, 813, 239-250. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Reddit. (2023). SPPS for N Methylated Peptides. [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
-
Thompson, R. E., et al. (2014). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Bioconjugate Chemistry, 25(7), 1334-1343. [Link]
-
ResearchGate. (2025). Procedures to Improve Difficult Couplings. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. csbio.com [csbio.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. peptide.com [peptide.com]
- 19. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Preventing Racemization of N-Methylated Amino Acids
Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenge of racemization in N-methylated amino acids during peptide synthesis. N-methylated amino acids are invaluable tools in medicinal chemistry, enhancing the pharmacokinetic properties of peptide-based drugs by increasing metabolic stability and cell permeability.[1][2][3] However, their unique structure presents significant challenges, most notably an increased propensity for racemization during peptide bond formation.[2] This guide offers field-proven insights and detailed protocols to help you maintain the stereochemical integrity of your peptides.
Frequently Asked Questions (FAQs)
Q1: Why are N-methylated amino acids more susceptible to racemization during coupling?
The increased racemization risk in N-acyl-N-methylated amino acids stems from a different mechanistic pathway compared to their non-methylated counterparts. While standard amino acids can racemize via an oxazolone intermediate, N-methylated amino acids cannot form this species due to the absence of a proton on the amide nitrogen.[4] Instead, they are believed to racemize through the formation of a highly reactive and planar oxazolonium ion (or more accurately, an oxazolium-5-oxide).[4] The formation of this intermediate is facilitated by the activation of the carboxyl group. The subsequent abstraction of the α-proton from this planar intermediate leads to a loss of stereochemistry.
Q2: What are the key experimental factors that influence racemization in N-methylated amino acid coupling?
Several factors critically impact the degree of racemization. A thorough understanding of these allows for rational optimization of your coupling protocol.[5]
-
Coupling Reagent: The choice of activating agent is paramount. High-reactivity reagents that promote rapid amide bond formation over racemization are essential.
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives can significantly suppress racemization by forming less reactive, more selective active esters.[5][6]
-
Base: The basicity and steric hindrance of the organic base used can either accelerate or mitigate racemization.[5]
-
Solvent: The polarity of the reaction solvent can influence the stability of the racemization-prone intermediates.[4]
-
Temperature: Higher temperatures generally increase the rate of both coupling and racemization, requiring careful control.
Q3: Which coupling reagents are considered best for minimizing racemization with N-methylated amino acids?
For sterically hindered couplings involving N-methylated amino acids, standard reagents like HBTU and HCTU are often less effective.[3][7] The reagents of choice are typically uronium/aminium or phosphonium salts based on derivatives of 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
-
HATU & HCTU (HOAt-based): HATU is widely considered the gold standard for difficult couplings, including N-methylated residues.[7][8] Its corresponding HOAt active ester is highly reactive, promoting efficient coupling that outcompetes racemization.
-
PyAOP & PyBOP (Phosphonium salts): Phosphonium-based reagents like PyAOP and PyBOP, especially when used with HOAt, are also highly effective.[7][9] PyAOP is particularly noted for its success in coupling N-methylated residues.[9]
-
COMU (Oxyma-based): COMU is a newer generation uronium salt that incorporates OxymaPure. It offers reactivity comparable to HATU but with improved safety and solubility profiles.[8]
Q4: How do additives like HOBt, HOAt, and Oxyma function to suppress racemization?
Additives are crucial for minimizing racemization, especially when using carbodiimide-type condensing agents like DIC.[5] When the carboxylic acid is activated, it can either react with the amine component or be attacked by the additive. This forms a more stable, yet still reactive, active ester (e.g., an OBt, OAt, or Oxyma ester). This intermediate is less prone to racemization than the initial activated species (e.g., the O-acylisourea).[5] The additive essentially acts as a temporary "holder" of the activated carboxyl group, ensuring a more controlled and stereochemically pure reaction with the amine. HOAt and its derivatives are generally superior to HOBt for suppressing racemization in challenging couplings.[8]
Q5: What is the impact of the base on racemization, and which bases are recommended?
The base plays a dual role: it deprotonates the incoming amine's ammonium salt and neutralizes acids formed during the reaction. However, excess or strong bases can directly abstract the α-proton of the activated amino acid, causing racemization.[5]
The key is to select a base with the right balance of basicity and steric hindrance.
-
Recommended: Sterically hindered, weaker bases like 2,4,6-collidine (TMP) and N-methylmorpholine (NMM) are highly recommended. Studies have shown that 2,4,6-collidine produces the least amount of racemic product in many cases.[5]
-
Use with Caution: N,N-diisopropylethylamine (DIPEA/DIEA) is widely used but is more basic and can contribute to racemization.
-
Not Recommended: Triethylamine (TEA) is a strong, sterically unhindered base that significantly accelerates racemization and should generally be avoided.[5]
Troubleshooting Guides
Problem: I'm observing significant racemization (>5%) after coupling an Fmoc-N-methylated amino acid.
This is a common issue, particularly with bulky residues like N-methyl-phenylalanine or N-methyl-valine. Follow this workflow to diagnose and resolve the problem.
Workflow: Diagnosing and Mitigating Racemization
Caption: Decision workflow for troubleshooting racemization.
Problem: My coupling yields are low when adding an amino acid onto an N-methylated residue.
The steric hindrance of the N-methylated amine makes it a poor nucleophile, often leading to incomplete reactions.[3] Standard protocols may be insufficient. Here is a robust, optimized protocol for this challenging step.
Protocol: High-Efficiency Coupling onto an N-Methylated Amine
This protocol utilizes HATU, known for its high efficiency in sterically demanding couplings.
-
Resin Preparation:
-
Perform the Fmoc deprotection of the N-terminal N-methylated amino acid on the solid support using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (5x) to remove all residual piperidine.[3]
-
-
Activation Mixture Preparation (Pre-activation):
-
In a separate reaction vessel, dissolve the incoming Fmoc-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF or NMP.
-
Add a hindered base, preferably 2,4,6-collidine or DIEA (8 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.[7]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for an extended period, typically 1 to 4 hours. For particularly difficult sequences (e.g., N-Me-Val followed by N-Me-Ile), overnight coupling may be necessary.[3]
-
-
Monitoring and Completion:
-
Crucially, do not use the Kaiser test , as it gives a false negative with secondary amines. Use the bromophenol blue test to monitor the reaction for the presence of free amine.[3][7]
-
If the test indicates an incomplete reaction after the initial coupling time, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid (double coupling).
-
-
Wash:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove any excess reagents.
-
Data Summary: Coupling Reagent Performance
The selection of the coupling reagent is arguably the most critical decision to prevent racemization and ensure high yields. The table below summarizes the general performance of common reagents for N-methylated amino acid couplings.
| Coupling Reagent | Additive Component | Performance for N-Me-AA | Key Considerations |
| HATU | HOAt | Highly Effective | Gold standard for difficult couplings; promotes fast reaction rates that outpace racemization.[7][8] |
| HCTU/HBTU | HOAt/HOBt | Less Effective | Often results in lower yields and incomplete couplings for N-methylated residues due to insufficient reactivity.[3][7] |
| COMU | OxymaPure | Highly Effective | Reactivity is comparable to HATU, with the benefit of being non-explosive and having better solubility.[8] |
| PyAOP/PyBOP | HOAt/HOBt | Effective to Highly Effective | Phosphonium-based reagents are excellent alternatives, especially PyAOP.[7][9] |
| DIC + Additive | HOBt, HOAt, Oxyma | Moderately Effective | Success is highly dependent on the additive. Using DIC alone is not recommended. DIC/HOAt is a viable option.[5] |
| Amino Acid Chlorides | None | Highly Effective (Racemization-Free) | Generated in situ from reagents like triphosgene; highly reactive but requires stringent anhydrous conditions.[7][10] |
Mechanistic Insight: The Oxazolonium Pathway to Racemization
To effectively prevent racemization, it is crucial to understand the underlying mechanism. The diagram below illustrates the proposed pathway for N-methylated amino acids, which proceeds through a planar oxazolonium intermediate.
Caption: Proposed racemization mechanism via an oxazolonium intermediate.
The key to preventing racemization is to ensure that the desired pathway—nucleophilic attack by the incoming amine on the activated intermediate (C to H )—is significantly faster than the undesired pathway of proton abstraction leading to racemization (C to D ). This is achieved by using highly reactive coupling reagents and optimized conditions.
References
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Biron, E., & Kessler, H. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
Govender, T., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(11), e23110. [Link]
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]
-
Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
Ghafourian, T., & Ghasemi, S. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(10), 2949-2960. [Link]
-
Coupling Reagents. (n.d.). AAPPTec. [Link]
-
Umme, S., et al. (2005). Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. Chemistry – A European Journal, 11(22), 6643-6654. [Link]
-
Clark, J. C., et al. (1963). Method for the racemization of optically active amino acids. The Journal of Organic Chemistry, 28(12), 3280-3283. [Link]
Sources
- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Aggregation in Peptides with N-Me-Thr(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids, such as N-Me-Thr(tBu)-OH, into peptide sequences is a valuable strategy for enhancing proteolytic stability, increasing membrane permeability, and modulating conformation.[1][2] However, these modifications often introduce significant challenges during solid-phase peptide synthesis (SPPS), most notably peptide aggregation. This guide provides in-depth troubleshooting advice and optimized protocols to address aggregation issues specifically related to the use of N-Me-Thr(tBu)-OH.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing N-Me-Thr(tBu)-OH aggregating on the resin?
A1: Peptide aggregation during SPPS is a phenomenon driven by the formation of intermolecular hydrogen bonds, leading to the creation of stable β-sheet-like structures.[3] This renders the N-terminus of the growing peptide chain inaccessible for subsequent coupling steps. Several factors related to N-Me-Thr(tBu)-OH exacerbate this issue:
-
Steric Hindrance: The N-methyl group adds significant steric bulk to the peptide backbone.[4][5] This can disrupt the ideal solvation of the peptide chain, promoting self-association.
-
Disruption of Solvating Secondary Structures: While N-methylation can break hydrogen bonds locally, the overall impact on the peptide's conformation can lead to the exposure of hydrophobic patches, which then drive aggregation.
-
"Difficult Sequences": Peptides rich in hydrophobic or β-branched amino acids (e.g., Val, Ile, Leu) are inherently prone to aggregation.[3][6] The presence of N-Me-Thr(tBu)-OH in such sequences can have a synergistic effect, making synthesis extremely challenging.
Q2: What are the tell-tale signs of on-resin aggregation?
A2: Identifying aggregation early is crucial for salvaging a synthesis. Key indicators include:
-
Resin Shrinking: A noticeable decrease in the swollen volume of the peptide-resin is a primary sign of poor solvation and aggregation.[7][8][9]
-
Sluggish or Incomplete Reactions: Both the Fmoc deprotection and the amino acid coupling steps will be slow or fail to reach completion.[9]
-
Inaccurate Monitoring Tests: Standard qualitative tests for free amines, like the ninhydrin (Kaiser) test, may yield false-negative results. This is because the aggregated peptide chains physically block the test reagents from accessing the N-terminus.[9] For N-methylated amines, the bromophenol blue test is a more reliable alternative.[1]
-
Altered Deprotection Profile: In continuous-flow synthesizers, a flattened and broadened UV deprotection profile is indicative of aggregation.[9]
Q3: My standard coupling reagent (HBTU/HCTU) is failing. What should I use instead?
A3: Standard uronium-based coupling reagents like HBTU and HCTU are often insufficiently reactive to overcome the steric hindrance associated with N-methylated amino acids.[1][4] For peptides containing N-Me-Thr(tBu)-OH, it is highly recommended to switch to more potent reagents.
| Reagent Class | Recommended Reagents | Key Advantages |
| Phosphonium-based | PyBOP, PyAOP | Highly effective for sterically hindered couplings.[4][10] |
| Aminium/Uronium-based | HATU | Reacts faster and with less epimerization compared to HBTU.[11] Particularly effective for N-methyl amino acids.[1] |
| Other | PyBrOP | A highly reactive phosphonium reagent, useful for particularly difficult couplings, though caution is advised due to potential for racemization with prolonged reaction times.[10] |
| Additives | HOAt, Oxyma Pure | The inclusion of these additives can enhance coupling efficiency and reduce racemization. COMU, which incorporates Oxyma Pure, is a safer and highly efficient alternative to HATU.[10] |
Q4: I'm observing deletion sequences in my final product. How can I prevent this?
A4: Deletion sequences are a direct result of incomplete coupling. To drive the reaction to completion and minimize deletions:
-
Utilize a More Potent Coupling Reagent: As detailed in Q3, switching to a reagent like HATU or PyAOP is the first and most critical step.[4]
-
Increase Reagent Equivalents and Reaction Time: Using a higher excess of the protected amino acid and coupling reagent (e.g., 4-5 equivalents) and extending the reaction time (2-4 hours or even overnight) can improve yields.
-
Perform Double or Triple Couplings: Repeating the coupling step is a common and effective strategy to ensure maximum incorporation of the sterically hindered residue.[4]
-
Capping: After the coupling step, "cap" any unreacted N-terminal amines by treating the resin with acetic anhydride. This prevents the unreacted chain from participating in subsequent coupling steps, making the purification of the final product easier.
Troubleshooting Guide: A Systematic Approach
When encountering aggregation, a systematic approach to troubleshooting is essential. The following workflow outlines key decision points and mitigation strategies.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Optimizing Cleavage of N-Methylated Peptides from Resin
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the final, critical step of solid-phase peptide synthesis (SPPS): the cleavage of N-methylated peptides from their resin support. N-methylation, while beneficial for improving peptide stability and cell permeability, introduces unique chemical hurdles that can lead to incomplete cleavage, low yields, and side-product formation.
This resource provides in-depth, experience-driven answers to common questions and systematic troubleshooting guides to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is cleaving N-methylated peptides from resin more difficult than non-methylated peptides?
A1: The primary difficulty arises from two main factors originating from the methyl group on the backbone amide nitrogen:
-
Steric Hindrance: The methyl group adds bulk around the peptide backbone. This steric hindrance can physically block the access of trifluoroacetic acid (TFA) to the acid-labile linker that anchors the peptide to the resin, thereby slowing down the cleavage reaction.[1][2]
-
Electronic Effects: The N-methyl group is electron-donating, which can subtly alter the electronic properties of the adjacent peptide bonds and the C-terminal linker. This can sometimes lead to unexpected side reactions or altered cleavage kinetics compared to standard peptides.
Q2: What is a good starting "universal" cleavage cocktail for N-methylated peptides?
A2: For most routine N-methylated peptides, a standard and effective starting point is Reagent K or a slight variation.[3][4] However, a simpler cocktail is often sufficient and preferable to minimize complex workups. A robust general-purpose cocktail is:
-
TFA / Water / Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v)
This mixture is effective for many sequences, especially if sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are appropriately protected (e.g., Trp(Boc)).[3][4] TIS is an excellent scavenger for the carbocations generated during cleavage.[3][5]
Q3: How long should the cleavage reaction be performed?
A3: Cleavage time is a critical parameter that often requires optimization. While standard peptides might be fully cleaved in 1-2 hours, N-methylated peptides frequently require longer reaction times due to slower kinetics.[6][7]
-
Recommended Starting Point: 2-4 hours at room temperature.
-
For Difficult Sequences: Extend the time to 4-6 hours or, in some cases, longer. It is highly advisable to perform a time-course study (e.g., taking aliquots at 2, 4, and 6 hours) to determine the optimal duration for your specific peptide.[8]
Q4: What are the most common side reactions during the cleavage of N-methylated peptides?
A4: Beyond incomplete cleavage, several side reactions can occur:
-
Fragmentation: Peptides containing consecutive N-methylated amino acids are susceptible to fragmentation at the bond between these residues during prolonged TFA exposure.[6][7][9]
-
Loss of N-terminal Ac-N-methyl-amino acid: If the peptide has an acetylated N-methyl amino acid at the N-terminus, this entire residue can be lost during TFA cleavage.[6][7][10] This reaction is highly dependent on the N-terminal functionality.[10]
-
Diketopiperazine (DKP) Formation: While more of a synthesis issue, residual DKP formation can be observed post-cleavage, especially with sequences prone to cyclization at the N-terminus.[6][9]
-
Standard Side Reactions: N-methylated peptides are also susceptible to the same side reactions as standard peptides, such as alkylation of sensitive residues (Trp, Tyr, Met, Cys) if scavengers are inadequate.[3]
Troubleshooting Guide: From Low Yield to Complex Impurities
This section provides a systematic, cause-and-effect approach to resolving the most common and complex issues encountered during the cleavage of N-methylated peptides.
Problem 1: Incomplete Cleavage Leading to Low Yield
Symptom: The final yield of your crude peptide is significantly lower than expected.
Initial Diagnosis: First, confirm that the peptide is still attached to the resin.
Workflow: Diagnosing and Solving Incomplete Cleavage
Experimental Protocol: Post-Cleavage Kaiser Test [8]
Objective: To qualitatively determine if peptide remains on the resin after cleavage.
-
After cleavage and filtration, wash a small sample of the resin beads thoroughly with dichloromethane (DCM) and dry them under vacuum.
-
Place a few dried beads (~5 mg) into a clean glass test tube.
-
Add 2-3 drops of each Kaiser reagent (A: 5% ninhydrin in ethanol, B: 80% phenol in ethanol, C: 0.001M KCN in pyridine).
-
Heat the tube at 100°C for 5 minutes.
-
Interpretation:
-
Deep Blue/Purple Beads: Positive result. Indicates the presence of a free N-terminal amine, confirming that a significant amount of peptide is still attached to the resin.
-
Yellow/Colorless Beads: Negative result. Suggests cleavage was successful and the low yield is due to other issues (e.g., poor precipitation, degradation).[8]
-
Problem 2: Peptide Degradation and Side Product Formation
Symptom: HPLC analysis of the crude peptide shows multiple unexpected peaks, and mass spectrometry reveals masses corresponding to fragmentation or modification.
Causality: The highly acidic cleavage environment, combined with reactive carbocations from protecting groups, can damage the peptide itself, especially during the extended reaction times required for N-methylated sequences.
Table 1: Common Scavengers and Their Applications in N-Methylated Peptide Cleavage
| Scavenger | Typical % (v/v) | Target Residues / Protecting Groups | Mechanism of Action & Rationale |
| Water (H₂O) | 2.5 - 5% | All (especially t-Butyl groups) | Acts as a universal scavenger for tert-butyl cations generated from Boc, tBu, and Pbf protecting groups, preventing re-attachment to nucleophilic side chains.[3][5] |
| Triisopropylsilane (TIS) | 2.5 - 5% | Trp, Trt, Pmc, Pbf | A highly effective carbocation scavenger that reduces liberated trityl cations and prevents alkylation of the tryptophan indole ring.[11] Its use is strongly recommended.[3] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Cys, Met | A reducing agent that prevents the oxidation of cysteine's sulfhydryl group and methionine's thioether. It is also effective at scavenging trityl cations.[12] |
| Thioanisole | 2.5 - 5% | Arg(Mtr), Arg(Pmc) | A "soft" scavenger that aids in the removal of sulfonyl-based protecting groups from Arginine and scavenges liberated cations. Caution: Can cause side reactions with Trp. |
| Phenol | 5% | Tyr, Trp | A scavenger that can protect tyrosine and tryptophan residues from alkylation.[5] Its strong odor and toxicity make other scavengers preferable if possible. |
Optimized Cleavage Cocktails for Problematic Sequences
If the standard TFA/TIS/H₂O cocktail fails, consider these more robust alternatives based on your peptide's sequence.
-
For Peptides with Cys, Met, or multiple Arg(Pbf):
-
Reagent K: TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)[4]
-
This is a powerful, albeit malodorous, cocktail designed to handle multiple sensitive residues simultaneously.
-
-
For Peptides with N-terminal Ac-N-methyl-amino acid:
Detailed Experimental Protocols
Protocol 1: Standard Cleavage of N-Methylated Peptides
Objective: To perform a standard, robust cleavage for a routine N-methylated peptide synthesized on an acid-labile resin (e.g., Wang or Rink Amide).
-
Preparation: Ensure the peptide-resin is dry. Place the resin (e.g., 100 mg) in a suitable reaction vessel (e.g., a 5 mL polypropylene syringe with a frit).
-
Pre-Wash: Wash the resin 3x with DCM to remove any residual DMF.[13]
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5) . For 100 mg of resin, prepare 2 mL of cocktail. Perform this in a certified fume hood.
-
Reaction: Add the cleavage cocktail to the resin, ensuring all beads are submerged. Gently agitate the mixture at room temperature for 3-4 hours.
-
Filtration: Drain the filtrate (containing the cleaved peptide) into a clean 15 mL conical tube.
-
Washing: Wash the resin 2x with a small amount of fresh TFA (~0.5 mL each) and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether (~25-30 mL). A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the ether suspension (e.g., 5 min at 3000 x g), decant the ether, and wash the peptide pellet 2x with cold ether.
-
Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification and analysis.
Protocol 2: Test Cleavage for Optimization
Objective: To determine the optimal cleavage time for a new or difficult N-methylated peptide.
-
Preparation: Place 50-100 mg of the dried peptide-resin into a reaction vessel.
-
Reaction: Add your chosen cleavage cocktail (e.g., 1-2 mL). Start a timer.
-
Time Points: At specific time points (e.g., 1h, 2h, 4h, 6h), carefully withdraw a small aliquot (~100 µL) of the cleavage solution.
-
Workup: For each aliquot, precipitate the peptide in ~1 mL of cold ether in a microcentrifuge tube. Centrifuge, decant, and dry the small pellet.[8]
-
Analysis: Dissolve each pellet in a standard solvent (e.g., 50% Acetonitrile/Water + 0.1% TFA) and analyze by HPLC and LC-MS.
-
Decision: Compare the chromatograms. The optimal time point is the one that provides the highest peak area for the desired product with the minimal formation of degradation products.
Workflow: Logic for Selecting a Cleavage Cocktail
References
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage Official Website. [Link]
-
PubMed. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. National Library of Medicine. [Link]
-
Aapptec. (n.d.). Cleavage from Wang Resin. Aapptec Official Website. [Link]
-
Aapptec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Aapptec Official Website. [Link]
-
Aapptec. (n.d.). Cleavage from Rink Amide Resin. Aapptec Official Website. [Link]
-
PolyPeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Official Website. [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. Aapptec Official Website. [Link]
-
Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. SpringerLink. [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore Official Website. [Link]
-
Naoum, J., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]
-
Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Aapptec Official Website. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec Official Website. [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate Publication. [Link]
-
Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin. Applied Polytech Official Website. [Link]
-
Chattergoon, T., et al. (2020). Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection. Molecules. [Link]
-
Bennett, M. A., et al. (2007). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Medicinal Chemistry. [Link]
-
University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. [Link]
-
Galdeano, C., et al. (2019). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen. [Link]
-
Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. [Link]
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
-
Aapptec. (n.d.). How to Synthesize a Peptide. Aapptec Official Website. [Link]
-
ResearchGate. (2025). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. ResearchGate Publication. [Link]
-
Usija, D., et al. (2021). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. biotage.com [biotage.com]
- 13. peptide.com [peptide.com]
side reactions associated with Fmoc-N-Me-Thr(tBu)-OH
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Fmoc-N-Me-Thr(tBu)-OH. As a Senior Application Scientist, I have compiled this guide to address the common challenges and side reactions encountered during the incorporation of this sterically hindered amino acid derivative in solid-phase peptide synthesis (SPPS). This resource provides in-depth technical guidance, troubleshooting strategies, and detailed protocols to help you navigate the complexities of working with N-methylated threonine and ensure the successful synthesis of your target peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues you may encounter during your experiments in a question-and-answer format, providing explanations of the underlying causes and actionable solutions.
Coupling Efficiency
Question 1: I am observing low coupling efficiency when using Fmoc-N-Me-Thr(tBu)-OH in my solid-phase peptide synthesis. What is causing this and how can I improve it?
Answer: Low coupling efficiency is the most common challenge when working with Fmoc-N-Me-Thr(tBu)-OH. The primary cause is steric hindrance . The presence of the N-methyl group, in addition to the bulky tert-butyl (tBu) protecting group on the threonine side chain, creates a sterically crowded environment around the amine. This bulkiness slows down the kinetics of the coupling reaction, making it difficult for the activated amino acid to approach and react with the N-terminal amine of the growing peptide chain.[1] This is particularly problematic when coupling to another N-methylated amino acid.
Troubleshooting Guide:
-
Choice of Coupling Reagent: Standard coupling reagents like HBTU and HCTU may be less effective for sterically hindered amino acids.[2] It is highly recommended to use more potent phosphonium- or uronium-based reagents.[1]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with HOAt (1-Hydroxy-7-azabenzotriazole) is a highly effective choice for difficult couplings.[1][2]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful alternative.[1]
-
-
Reaction Conditions:
-
Increased Coupling Time: Extend the coupling time to 2-4 hours or even overnight to allow the reaction to proceed to completion.[1]
-
Double Coupling: If a single coupling is incomplete, performing a second coupling with a fresh solution of the activated amino acid can significantly improve the yield.[1]
-
Microwave Synthesis: Utilizing a microwave peptide synthesizer can enhance coupling efficiency by increasing the reaction temperature. However, this should be done with caution as elevated temperatures can increase the risk of epimerization.[1][3]
-
-
Monitoring the Reaction: The standard Kaiser test is not reliable for monitoring couplings to N-methylated amines as it gives a false negative. The bromophenol blue test is a suitable alternative.[2]
Protocol: Optimized Coupling of Fmoc-N-Me-Thr(tBu)-OH
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min) to remove all traces of piperidine.
-
Activation Solution: In a separate vessel, dissolve Fmoc-N-Me-Thr(tBu)-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in a minimal amount of DMF.
-
Activation: Add DIPEA (8 eq.) to the activation solution and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and couple for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Monitoring: Perform a bromophenol blue test to check for completion. If the test is positive (blue/green), consider a second coupling.
Epimerization
Question 2: My final peptide containing N-Me-Thr shows a diastereomeric impurity. What is causing this epimerization and how can I prevent it?
Answer: Epimerization, the change in the stereochemical configuration at the α-carbon, is a significant side reaction when working with N-methylated amino acids.[1] The α-proton of the activated amino acid is susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers.
Several factors contribute to an increased risk of epimerization with Fmoc-N-Me-Thr(tBu)-OH:
-
Prolonged Exposure to Basic Conditions: The slow coupling kinetics of this sterically hindered amino acid often necessitate longer reaction times and the use of excess base (e.g., DIPEA), increasing the window for base-catalyzed epimerization.[1]
-
Nature of the Activating Group: Highly reactive activated esters can increase the acidity of the α-proton, making it more susceptible to abstraction.
Troubleshooting Guide:
-
Base Selection: While a base is necessary for the activation step with most coupling reagents, using a weaker base or a sterically hindered base can reduce the rate of epimerization. Consider using 2,4,6-collidine as a substitute for DIPEA.
-
Pre-activation Time: Minimize the pre-activation time of the amino acid to reduce its exposure to the basic environment before the coupling reaction begins.
-
Temperature Control: Perform the coupling at room temperature or even at 0°C to slow down the rate of epimerization. Avoid high temperatures unless necessary, and if using microwave synthesis, carefully optimize the conditions.
-
Coupling Reagent Choice: The use of carbodiimides like DIC in the presence of an additive such as OxymaPure or HOBt without a tertiary base can minimize epimerization.
Mechanism of Epimerization
Caption: Base-catalyzed epimerization of an activated amino acid.
Dehydration (β-Elimination)
Question 3: I am observing a side product with a mass loss of 18 Da from my peptide containing N-Me-Thr. What is this impurity?
Answer: A mass loss of 18 Da (the mass of water) is indicative of dehydration , also known as β-elimination , of the threonine side chain. This reaction results in the formation of a dehydroamino acid residue. The β-hydroxyl group of threonine, especially when activated, can be eliminated under basic conditions. The tBu protecting group on the threonine side chain is designed to prevent this, but it can still occur, particularly with prolonged exposure to strong bases or elevated temperatures.[1]
Troubleshooting Guide:
-
Fmoc-Deprotection Conditions: While piperidine is a relatively mild base, extended deprotection times or higher temperatures can promote β-elimination. Adhere to standard deprotection protocols (e.g., 2 x 10 minutes at room temperature).
-
Coupling Conditions: The basic conditions of the coupling step can also induce dehydration. Ensure that the amount of base used is optimized and not in large excess.
-
Purity of Starting Material: Ensure that the Fmoc-N-Me-Thr(tBu)-OH starting material is of high purity and has not undergone any degradation during storage.
Mechanism of β-Elimination
Caption: Base-induced β-elimination of a threonine residue.
Data Summary
While specific quantitative data for Fmoc-N-Me-Thr(tBu)-OH is sparse in the literature, the following table provides a qualitative comparison of commonly used coupling reagents for sterically hindered N-methylated amino acids, based on general recommendations.
| Coupling Reagent | Relative Efficiency for N-Me-AA | Risk of Epimerization | Notes |
| HATU/HOAt | Very High | Moderate | Often the reagent of choice for difficult couplings.[1][2] |
| HBTU/HOBt | Moderate | Moderate | Less effective than HATU for highly hindered couplings.[2] |
| PyBOP | High | Moderate | A powerful phosphonium-based reagent.[1] |
| DIC/OxymaPure | Moderate to High | Low | Good for suppressing epimerization as it can be used without a tertiary base. |
Experimental Protocols
Protocol 1: Bromophenol Blue Test for Monitoring Coupling to N-Methylated Amines
Materials:
-
Bromophenol blue solution (0.1% w/v in DMF)
-
Small sample of resin beads from the reaction vessel
-
DMF for washing
Procedure:
-
After the coupling reaction, take a small sample of resin beads (approx. 5-10 mg).
-
Wash the beads thoroughly with DMF to remove any residual reagents.
-
Add a few drops of the bromophenol blue solution to the washed beads.
-
Observe the color of the beads and the solution.
-
Yellow: Indicates a complete coupling (no free amine).
-
Blue/Green: Indicates an incomplete coupling (presence of free amine).
-
References
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
- Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166.
- Sharma, A., Kumar, A., Monaim, S. A. H. A., & Albericio, F. (2018).
- Bacsa, B., Horváti, K., Bõsze, S., Andreae, F., & Kappe, C. O. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7542.
- Roodbeen, R., & van der Marel, G. A. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (Vol. 1047, pp. 249–262). Humana Press.
Sources
Technical Support Center: Optimizing Solid-Phase Synthesis of N-Methylated Peptides
Welcome to the technical support center for the solid-phase synthesis of N-methylated peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these challenging molecules and improve final peptide yields. N-methylation of peptides is a critical modification for enhancing pharmacokinetic properties such as metabolic stability and membrane permeability.[1][2][3][4] However, the introduction of a methyl group on the peptide backbone introduces significant synthetic hurdles, primarily due to steric hindrance.[5][6][7]
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
Issue 1: Low or Incomplete Coupling Efficiency
A primary challenge in the synthesis of N-methylated peptides is achieving complete coupling reactions, especially when coupling an amino acid to an N-methylated residue or coupling two consecutive N-methylated amino acids.[5][6][8]
Root Cause Analysis:
The methyl group on the amide nitrogen creates steric bulk, physically obstructing the approach of the activated amino acid and hindering the formation of the peptide bond.[5][6] This steric hindrance can lead to incomplete reactions, resulting in deletion sequences (peptides missing one or more amino acids) and a lower overall yield of the desired full-length peptide.[5][6][9]
Visualizing the Challenge: Steric Hindrance in N-Methylated Peptide Synthesis
Caption: Steric hindrance from the methyl group in N-methylated peptides.
Troubleshooting Protocol:
-
Initial Assessment:
-
Qualitative Monitoring: Utilize tests like the bromophenol blue test to check for unreacted free amines on the resin. A blue or green color indicates incomplete coupling, while a yellow color suggests a complete reaction.[5][6][10]
-
Analytical Confirmation: Analyze the crude peptide by mass spectrometry to identify the presence of deletion sequences.[5][6] Multiple peaks on an HPLC chromatogram can also indicate a mixture of the desired peptide and deletion byproducts.[5][6][8]
-
-
Optimization of Coupling Conditions:
-
Double Coupling: If an incomplete coupling is detected, a straightforward first step is to perform a second coupling. This involves re-exposing the resin to a fresh solution of the activated amino acid and coupling reagents.[6][11]
-
Choice of Coupling Reagents: Standard coupling reagents may be inefficient for N-methylated residues. More potent reagents are often required.
-
| Coupling Reagent Class | Examples | Efficacy in N-Methylated Synthesis |
| Phosphonium Salts | PyAOP, PyBOP, PyBrOP | Highly effective, especially for coupling N-methyl amino acids.[8][9][10][12][13] PyBrOP is noted for being more reactive in difficult couplings.[9] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | HATU is generally successful.[9][10] HBTU and HCTU are considered less effective for these challenging couplings.[10] |
| Other | BOP-Cl, BEP, Piv₂O | BOP-Cl and BEP have been used effectively.[9][14] A newer method utilizes pivaloyl anhydride (Piv₂O) for in situ generation of mixed anhydrides, showing high yields and suppression of racemization.[15] |
Issue 2: Side Reactions During Synthesis and Cleavage
The synthesis of N-methylated peptides is prone to several side reactions that can significantly reduce the yield and purity of the final product.
Common Side Reactions:
-
Diketopiperazine (DKP) Formation: This can occur during Fmoc removal, leading to cleavage of the dipeptide from the resin.[8]
-
Aspartimide Formation: Peptides containing Asp residues are susceptible to aspartimide formation, especially when exposed to bases like DBU for extended periods.[1]
-
Fragmentation: Cleavage of the peptide from the resin using strong acids like TFA can sometimes lead to fragmentation, particularly between consecutive N-methylated amino acids.[8][12][16]
-
Racemization: The activation of protected amino acids can lead to a loss of stereochemical purity.[17]
Mitigation Strategies:
-
For DKP Formation: Careful selection of the resin and protecting groups can minimize this side reaction.
-
For Aspartimide Formation: When N-methylating an Asp residue, it may be necessary to reduce the exposure time to DBU.[1]
-
For Fragmentation: The duration of TFA cleavage should be optimized to be long enough for complete deprotection but short enough to minimize fragmentation.[8][12]
-
For Racemization: The use of additives like HOBt or OxymaPure during coupling can suppress racemization.[9][18] The choice of coupling reagent is also critical, with some reagents being less prone to causing racemization.[15]
Troubleshooting Workflow for Common Side Reactions
Caption: A decision-making workflow for addressing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in N-methylated peptide synthesis?
The main reason for low yield is the steric hindrance caused by the methyl group on the amide nitrogen.[5][6][7] This bulkiness makes it difficult for the incoming activated amino acid to approach and form a peptide bond, leading to incomplete coupling reactions and the formation of deletion sequences.[5][6][9]
Q2: How can I monitor the completion of a coupling reaction involving an N-methylated amino acid?
The Kaiser test, which is used for primary amines, will give a negative result for the secondary amine of an N-methylated residue. Therefore, the bromophenol blue test is a more suitable qualitative method.[5][6][10] A yellow color indicates a complete reaction, while a blue or green color suggests that unreacted amines are still present on the resin.[5][6][10] For quantitative analysis, HPLC and mass spectrometry of a small, cleaved sample of the resin-bound peptide are recommended to check for the presence of the desired product and any deletion sequences.[5][6][8]
Q3: Which coupling reagents are most effective for sterically hindered N-methylated amino acids?
Phosphonium-based reagents like PyAOP and PyBOP, as well as aminium/uronium reagents like HATU, are generally more effective than carbodiimides for coupling N-methylated amino acids.[8][9][10][12][13] PyBrOP is particularly useful for very difficult couplings.[9]
Q4: Is it better to use pre-methylated amino acid building blocks or to perform N-methylation on the resin?
Both approaches have their merits. Using pre-methylated building blocks is more direct, but these reagents can be expensive. On-resin N-methylation is a cost-effective alternative and can be very efficient.[1][4] A common on-resin method involves a three-step process of sulfonylation, methylation, and desulfonylation.[1][5] Recent studies have shown that this process can be significantly shortened from 4 hours to 40 minutes without compromising yield.[1]
Workflow for On-Resin N-Methylation
Caption: A simplified workflow for on-resin N-methylation.
Q5: Can microwave energy be used to improve coupling yields?
Yes, microwave-assisted solid-phase peptide synthesis can significantly enhance the efficiency of difficult coupling reactions by providing the necessary energy to overcome steric hindrance and disrupt peptide aggregation.[3][18][19] However, it is important to use this technique with caution, as excessive heat can promote side reactions, particularly with sensitive amino acids like Asp, Cys, His, and Ser.[18]
Q6: What analytical techniques are essential for characterizing the final N-methylated peptide?
High-performance liquid chromatography (HPLC) is crucial for assessing the purity of the crude and purified peptide.[20][21] Mass spectrometry (MS) is used to confirm the molecular weight of the desired peptide and to identify any deletion sequences or other impurities.[20][21]
References
- Technical Support Center: Managing Steric Hindrance in N-Methyl
- Coupling Reagents - Aapptec Peptides.
- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique - ACS Public
- Efficient Method for the Synthesis of N-Methyl
- Technical Support Center: Managing Steric Hindrance in N-Methyl
- Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt | Request PDF - ResearchG
- Solid-phase synthesis and characterization of N-methyl-rich peptides - ResearchG
- N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed.
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis - Scienmag.
- Solid-phase synthesis and characterization of N-methyl-rich peptides. - Semantic Scholar.
- CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities - Books.
- Synthesis of N-methyl
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer N
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- (PDF)
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive.
- Quality Control of Amino Acids & Peptides: A Guide - Bachem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. chemrxiv.org [chemrxiv.org]
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- 20. ijsra.net [ijsra.net]
- 21. bachem.com [bachem.com]
Technical Support Center: Synthesis of Peptides Containing N-Me-Thr(tBu)-OH
Welcome to the technical support guide for handling difficult peptide sequences involving Fmoc-N-Methyl-L-Threonine(tert-butyl)-OH . This resource is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges posed by sterically hindered and N-methylated amino acids. As Senior Application Scientists, we have consolidated field-proven insights and troubleshooting strategies to help you achieve optimal synthesis outcomes.
The incorporation of N-methylated amino acids is a key strategy for enhancing the pharmacological properties of peptides, including improved metabolic stability, oral bioavailability, and receptor selectivity.[1][2] However, these benefits come with significant synthetic hurdles. This guide provides a systematic approach to understanding and overcoming these challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of N-Me-Thr(tBu)-OH in solid-phase peptide synthesis (SPPS).
Q1: Why is the incorporation of Fmoc-N-Me-Thr(tBu)-OH into a peptide sequence so challenging?
A1: The primary difficulty stems from severe steric hindrance.[3] The N-methyl group creates a bulky secondary amine at the N-terminus of the growing peptide chain, which physically obstructs the approach of the incoming activated amino acid.[4] This effect is compounded by the bulky tert-butyl (tBu) protecting group on the threonine side chain. This combined steric bulk dramatically slows down coupling reaction kinetics, often leading to incomplete reactions and the formation of deletion sequences.[1][3]
Q2: What are the most common side reactions associated with N-Me-Thr(tBu)-OH?
A2: The most prevalent side reactions are:
-
Incomplete Coupling: Due to steric hindrance, standard coupling times are often insufficient, resulting in unreacted free amines and subsequential deletion peptides in the final product.[1]
-
Epimerization: The α-proton of the activated amino acid is susceptible to abstraction by the base used in the coupling reaction, which can lead to racemization.[3] This risk is amplified because the slow coupling reaction requires extended exposure to basic conditions to proceed to completion.[3]
-
Dehydration (β-elimination): The threonine side chain can undergo a base-catalyzed elimination of water to form a dehydroamino acid derivative.[3] This is often observed as a mass loss of 18 Da in mass spectrometry analysis. While the tBu protecting group mitigates this, the risk is not entirely eliminated, especially during prolonged Fmoc deprotection steps with piperidine.[3]
Q3: Is it absolutely necessary to protect the side-chain hydroxyl group of N-Methyl-Threonine?
A3: Yes. Protecting the hydroxyl group, typically with a tert-butyl (tBu) ether, is critical. An unprotected hydroxyl group can be acylated during the coupling step, leading to branched peptide impurities. More importantly, it can participate in side reactions like β-elimination (dehydration). The tBu group provides steric protection and prevents these unwanted outcomes.[3]
Q4: How should I monitor coupling reactions involving N-Me-Thr(tBu)-OH? The Kaiser test seems unreliable.
A4: The Kaiser test is not suitable for monitoring the acylation of secondary amines, such as N-methylated residues, as it will yield a false negative (typically a faint yellow or red color instead of a strong blue). A more reliable method is the Bromophenol Blue (BPB) test .[1][2] A blue or green color from the BPB test indicates the presence of unreacted free amines, signifying an incomplete coupling, while a yellow color indicates the reaction is complete.[4]
Section 2: Troubleshooting Guide: Problem & Solution
This guide provides direct solutions to specific experimental issues.
Problem 1: Mass spectrometry of the crude product shows a significant peak corresponding to a deletion sequence at the N-Me-Thr position.
-
Cause: This is a classic sign of incomplete coupling due to steric hindrance and/or insufficient reagent activation.[1]
-
Solution:
-
Optimize Coupling Reagent: Switch to a more potent coupling reagent. Standard reagents like HBTU are often less effective for hindered couplings.[1][2] Aminium/uronium salts like HATU or phosphonium salts like PyAOP or PyBOP are highly recommended as they generate more reactive OAt or OBt esters.[2][5][6]
-
Increase Reaction Time and Equivalents: Extend the coupling time significantly, from a standard 1-2 hours to 2-4 hours or even longer.[1][3] Increasing the equivalents of the amino acid and coupling reagents (e.g., to 4 equivalents) can also help drive the reaction to completion.[2]
-
Perform a Double Coupling: If a monitoring test (like the Bromophenol Blue test) indicates incomplete reaction after the initial coupling, drain the reaction vessel, wash, and perform a second coupling with a fresh solution of activated amino acid.[2][7]
-
Consider Capping: To prevent the unreacted N-terminal amines from reacting in subsequent cycles, cap them with an agent like acetic anhydride. This terminates the failed chain but prevents the formation of a deletion sequence that can be difficult to separate during purification.
-
Problem 2: HPLC analysis shows a diastereomer of the target peptide, which is difficult to purify.
-
Cause: This indicates epimerization (racemization) has occurred at the α-carbon of the N-Me-Thr residue or the preceding amino acid during the slow, base-catalyzed coupling step.[3]
-
Solution:
-
Minimize Pre-activation Time: While pre-activation is necessary, prolonged exposure of the activated amino acid to the base before it is added to the resin increases the risk of racemization. Limit pre-activation time to 2-5 minutes.[3]
-
Use a Weaker Base: While DIPEA is commonly used, it is a strong, hindered base. Consider substituting it with a weaker base like N-methylmorpholine (NMM) or sym-collidine , which have been shown to reduce the risk of racemization in sensitive couplings.[3][8]
-
Lower the Temperature: Performing the coupling at 0°C can sometimes reduce the rate of epimerization, although this will also slow the coupling reaction further, requiring an even longer reaction time.
-
Problem 3: The synthesis fails completely, with poor yield and multiple unidentified peaks, especially in longer sequences.
-
Cause: This may be due to on-resin peptide aggregation. Hydrophobic sequences or those prone to forming secondary structures (β-sheets) can collapse onto the resin, physically blocking reactive sites and preventing reagents from reaching the N-terminus.[9]
-
Solution:
-
Change the Solvent: Switch from DMF to a more polar, chaotropic solvent like N-methylpyrrolidone (NMP) , which is more effective at disrupting secondary structures and improving solvation of the peptide-resin complex.[3]
-
Use a Low-Loading Resin: High resin loading can exacerbate aggregation. Using a resin with a lower substitution level (e.g., 0.1 to 0.4 mmol/g) increases the distance between peptide chains, reducing intermolecular interactions.[10]
-
Incorporate Backbone Modifiers: For extremely difficult sequences, consider incorporating backbone-modifying elements like pseudoprolines or Hmb-protected amino acids every 6-7 residues to disrupt aggregation.[6]
-
Section 3: Key Experimental Protocols & Workflows
These protocols are designed to maximize success when working with Fmoc-N-Me-Thr(tBu)-OH.
Protocol 1: Optimized Coupling of Fmoc-N-Me-Thr(tBu)-OH
This protocol uses HATU, a highly effective reagent for sterically hindered couplings.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Perform two treatments: the first for 3-5 minutes and a second for 15-20 minutes to ensure complete removal.
-
Washing: Thoroughly wash the resin with DMF (at least 5-7 times) to completely remove all traces of piperidine.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-N-Me-Thr(tBu)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in a minimal amount of DMF.
-
Add DIPEA (8 equivalents) to the solution.
-
Gently agitate the mixture for 2-5 minutes. Crucially, do not exceed 5 minutes to minimize the risk of epimerization.[3]
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.[3]
-
-
Monitoring & Post-Coupling:
-
Perform the Bromophenol Blue test (see Protocol 2) to check for completion.
-
If the test is positive (blue/green), consider a second coupling (repeat steps 4-5).
-
Once coupling is complete (yellow), drain the reaction solution and wash the resin thoroughly with DMF (3 times) followed by DCM (3 times).
-
Protocol 2: Monitoring with the Bromophenol Blue (BPB) Test
-
Prepare Test Solution: Dissolve ~250 mg of bromophenol blue in 50 mL of DMF.[2]
-
Perform Test:
-
After the coupling reaction, remove a small sample of resin beads (~5-10 mg) and place them in a small test tube.
-
Wash the beads thoroughly with methanol or DMF to remove residual reagents.
-
Add 1-2 drops of the BPB test solution.
-
-
Observe Color:
Protocol 3: Recommended Cleavage and Deprotection
Standard cleavage cocktails are generally effective for peptides containing N-methylated residues.[11] The choice of scavengers depends on the other amino acids present in your sequence.
-
For peptides without Cys, Met, or Trp:
-
For peptides containing Cys, Met, Trp, or Tyr (General Purpose):
-
Reagent K: TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5)[14]
-
Procedure: Treat the dried peptide-resin with the cocktail for 2-3 hours at room temperature. This cocktail contains a range of scavengers to protect sensitive residues from re-attachment of carbocations generated during cleavage.[12][14]
-
Section 4: Data & Reagent Summary
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Activating Species | Recommended For | Key Considerations |
| HBTU/HCTU | Aminium/Uronium | HOBt/HOBt-ester | Standard SPPS | Generally less effective for N-methylated or hindered residues.[1][2] |
| HATU | Aminium/Uronium | HOAt/HOAt-ester | N-methylated & Hindered AA | Highly efficient and reduces epimerization compared to HOBt-based reagents.[6][8] |
| PyBOP/PyAOP | Phosphonium | HOBt/HOAt-ester | N-methylated & Hindered AA | Very effective, but byproducts can be more difficult to wash away. PyAOP is the HOAt version and is preferred.[5][8] |
| DIC/Oxyma | Carbodiimide/Additive | Oxyma-ester | Standard & Hindered AA | A cost-effective and safe alternative to HOBt/HOAt-based reagents with good performance.[8] |
Table 2: Recommended Cleavage Cocktails
| Reagent Name | Composition (v/v) | Target Peptides |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | General use, effective for peptides with Arg(Pmc/Mtr).[12] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[12][14] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to prevent methionine oxidation.[15] |
Section 5: Visual Workflows and Diagrams
Diagram 1: The Challenge of Steric Hindrance
Caption: Steric hindrance from N-methyl and tBu groups slows coupling.
Diagram 2: Optimized Workflow for Incorporating N-Me-Thr(tBu)-OH
Caption: Recommended workflow for coupling Fmoc-N-Me-Thr(tBu)-OH.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. Retrieved January 21, 2026, from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved January 21, 2026, from [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved January 21, 2026, from [Link]
-
CDN Isotopes. (n.d.). Cleavage Cocktail Selection. Retrieved January 21, 2026, from [Link]
-
MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved January 21, 2026, from [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved January 21, 2026, from [Link]
-
Vagner, J., et al. (2008). Introduction to Peptide Synthesis. PMC - NIH. Retrieved January 21, 2026, from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent K. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Syntheses of sterically hindered peptides containing N-methylated amino acid(s). Retrieved January 21, 2026, from [Link]
-
Kuchar, M., & Slonkova, V. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of N-protected N-methyl serine and threonine. Retrieved January 21, 2026, from [Link]
-
Reddit. (2023). SPPS for N Methylated Peptides. Retrieved January 21, 2026, from [Link]
-
AAPPTec. (n.d.). SYNTHESIS NOTES. Retrieved January 21, 2026, from [Link]
-
Cuthbertson, A., & Indrevoll, B. (2002). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research. Retrieved January 21, 2026, from [Link]
-
Green Chemistry. (2025). Advancing sustainable peptide synthesis. Retrieved January 21, 2026, from [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved January 21, 2026, from [Link]
-
LifeTein. (n.d.). Should My Peptide Be Methylated?. Retrieved January 21, 2026, from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 21, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. biotage.com [biotage.com]
- 8. bachem.com [bachem.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Coupling Reagents for Sterically Hindered Amino Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of peptide synthesis, specifically when incorporating sterically hindered amino acids. Here, we will explore common issues, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthetic strategies.
Troubleshooting Guide: Overcoming Difficult Couplings
Synthesizing peptides containing sterically hindered amino acids, such as α,α-disubstituted or N-methylated residues, often leads to frustratingly low yields and incomplete reactions.[1][2][3] This guide addresses the most common problems in a question-and-answer format to help you quickly identify and resolve these issues.
Question 1: My coupling reaction has failed or is showing very low efficiency. What is the likely cause and what should I do?
Answer:
Low coupling efficiency with sterically hindered amino acids is a common challenge. The primary reason is that the bulky nature of these residues physically obstructs the approach of the activated amino acid to the N-terminus of the growing peptide chain.[4] Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough for these demanding couplings.[5]
Troubleshooting Steps:
-
Assess Your Coupling Reagent: The first step is to evaluate the potency of your current coupling reagent. For sterically hindered couplings, more powerful in-situ activating reagents are necessary.
-
Recommended Action: Switch to a uranium/aminium salt such as HATU, HBTU, or HCTU, or a phosphonium salt like PyBOP or PyAOP.[5] These reagents form highly reactive esters that can more effectively overcome the steric barrier.[5] HATU and PyAOP are often considered among the most efficient as they generate highly reactive OAt esters.[5] For a safer and often equally effective alternative, consider COMU, which is based on OxymaPure and is not explosive like benzotriazole-based reagents.[6][7][8]
-
-
Optimize Reaction Conditions: Steric hindrance significantly slows down the reaction rate.
-
Recommended Action: Increase the coupling reaction time, for example, from the standard 1-2 hours to an overnight reaction.[5] Additionally, applying moderate heat can help overcome the activation energy barrier.[5] Microwave-assisted peptide synthesis (MASPS) is a particularly effective technique to drive difficult couplings to completion in a much shorter timeframe.[1][2][9][10]
-
-
Evaluate Your Solvent System: The solvent plays a crucial role in solvating the peptide-resin complex. Poor solvation can lead to peptide aggregation, which further obstructs the reactive sites.[5][11][12]
-
Consider a Double Coupling Strategy: If a single coupling reaction does not go to completion, a second coupling step can be employed to drive the reaction forward.[5]
-
Recommended Action: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid and coupling reagent.[5]
-
Question 2: I'm observing significant racemization of my amino acid residue. How can I minimize this side reaction?
Answer:
Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern in peptide synthesis, especially during the activation of the carboxylic acid.[3][13] The formation of an oxazolone intermediate is a common pathway for racemization.[3]
Troubleshooting Steps:
-
Choice of Base: The base used during the coupling reaction plays a critical role in the extent of racemization.
-
Use of Additives: Certain additives can suppress racemization by forming activated esters that are less prone to oxazolone formation.
-
Recommended Action: The addition of 1-hydroxybenzotriazole (HOBt) or its more effective analogue, 1-hydroxy-7-azabenzotriazole (HOAt), is a standard practice to minimize racemization.[15] OxymaPure is another excellent, non-explosive alternative that has been shown to be highly effective at suppressing racemization.[7][8]
-
-
Lowering Reaction Temperature: Higher temperatures can accelerate the rate of racemization.
-
Recommended Action: If you are using heat to drive a difficult coupling, try to use the lowest effective temperature. For microwave synthesis, reducing the coupling temperature from 80°C to 50°C has been shown to limit racemization for sensitive residues like histidine and cysteine.[14]
-
-
Consider Acyl Fluorides for Extremely Difficult Couplings: For the most challenging sterically hindered amino acids, such as Aib (α-aminoisobutyric acid), converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[5][16]
Frequently Asked Questions (FAQs)
Q: Why are sterically hindered amino acids so difficult to couple?
A: The primary reason is the steric bulk around the α-carbon or the N-terminus, which physically hinders the formation of the peptide bond.[4] As the peptide chain elongates, it can also fold into secondary structures or aggregate, further blocking the reactive sites and making subsequent couplings even more challenging.[5][11]
Q: Which coupling reagent is considered the "best" for hindered amino acids?
A: While there is no single "best" reagent for all situations, HATU and PyAOP are widely regarded as among the most efficient due to the formation of highly reactive OAt esters.[5] However, COMU is an excellent modern alternative that offers comparable efficiency to HATU with a better safety profile and solubility.[6][7][8][17][18] For extremely hindered residues, in situ formation of amino acid fluorides using reagents like TFFH can be superior.[6][16]
Q: Is it acceptable to use a large excess of the coupling reagent and activated amino acid?
A: Yes, using an excess of the activated amino acid and coupling reagent is a common and effective strategy to drive the reaction to completion, especially for difficult couplings.[4][5] However, be aware that using an excess of uranium/aminium-based reagents can lead to guanidinylation of the N-terminus, which terminates the peptide chain.[15] Phosphonium-based reagents like PyBOP do not have this side reaction.
Q: What is the optimal temperature for coupling hindered amino acids?
A: Microwave-assisted synthesis can significantly accelerate these reactions, with temperatures around 75°C being common.[19] For conventional heating, a moderate temperature increase can be beneficial, but it's crucial to balance the increased reaction rate with the potential for racemization.[5] For sensitive amino acids, it is advisable to keep the temperature as low as possible while still achieving a reasonable reaction rate.
Data & Protocols
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Activated Ester | Relative Reactivity | Key Advantages & Disadvantages |
| DCC/DIC | Carbodiimide | O-acylisourea | Low | Inexpensive, but often insufficient for hindered couplings; can cause racemization and dehydration of Asn/Gln.[3][20] |
| HBTU/PyBOP | Uronium/Phosphonium | OBt ester | Moderate | Better than carbodiimides, but may not be sufficient for highly hindered residues.[5] |
| HCTU | Uronium | O-6-ClBt ester | High | More reactive than HBTU.[5] |
| HATU/PyAOP | Uronium/Phosphonium | OAt ester | Very High | Highly efficient for difficult couplings due to the electron-withdrawing nature and anchimeric assistance of the HOAt leaving group.[21] |
| COMU | Uronium | Oxyma ester | Very High | Comparable reactivity to HATU with a superior safety profile (non-explosive) and water-soluble byproducts.[6][7][8][18] |
| TFFH | Fluorinating Agent | Acyl fluoride | Extremely High | Excellent for extremely hindered amino acids like Aib; the small fluoride leaving group minimizes steric hindrance.[6][7][16] |
Experimental Protocols
Protocol 1: Double Coupling for a Difficult Residue
-
Deprotection: Perform the standard Fmoc-deprotection of the N-terminal amino group on the resin.
-
First Coupling:
-
Pre-activate the sterically hindered Fmoc-amino acid (3-5 equivalents) with your chosen coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF or NMP for 1-2 minutes.
-
Add the activation mixture to the deprotected resin and allow it to react for 1-2 hours at room temperature, or as optimized.
-
-
Wash: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Second Coupling: Repeat the coupling step with a fresh solution of the activated amino acid.
-
Wash and Proceed: Wash the resin again with DMF and proceed with the synthesis.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is recommended when even potent uranium/phosphonium reagents fail.
-
Acyl Fluoride Formation:
-
Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (3 equivalents) in an anhydrous solvent like DCM.
-
Add a fluorinating agent such as TFFH (3 equivalents) and a suitable base (e.g., collidine, 6 equivalents).
-
Allow the activation to proceed for approximately 10-15 minutes.
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed for 1-2 hours or until completion as monitored by a colorimetric test (e.g., Kaiser test).
-
Visualizing the Workflow
Troubleshooting Logic for Failed Couplings
Caption: A decision tree for troubleshooting failed coupling reactions.
Mechanism of Action: Onium Salt Reagents
Caption: Simplified mechanism of onium salt-mediated peptide coupling.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]
- El-Faham, A., & Al-Warhi, T. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Journal of Chemical and Pharmaceutical Research, 3(3), 1-22.
- Peretto, I., et al. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596.
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- CEM Corporation. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Han, S. Y., & Kim, Y. A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ChemInform, 35(25).
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. ScienceDirect.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec. (n.d.). Coupling Reagents.
- Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Martin, D. G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634-11641.
- Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Creative Peptides. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
- Omizzolo, M. (2021). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- BenchChem. (n.d.). Troubleshooting Low Yield in Chiral Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Nowick, J. S., et al. (2020).
- LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid.
- Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout.
- Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 386, 239-254.
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082.
- El-Faham, A., et al. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 698-703.
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS.
- Frérot, E., et al. (1991). PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. Tetrahedron, 47(2), 259-270.
- Carpino, L. A., et al. (2003). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Tetrahedron Letters, 44(33), 6261-6264.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
- Biotage. (2023). What do you do when your peptide synthesis fails?.
- BenchChem. (2025). Application Notes and Protocols for Large-Scale Peptide Synthesis with COMU.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- ResearchG
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- 15. peptide.com [peptide.com]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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- 21. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
Technical Support Center: Mass Spectrometry Analysis of Peptides with N-Me-Thr(Tbu)-OH
Welcome to the technical support center for the mass spectrometry analysis of peptides incorporating the non-canonical amino acid N-methyl-O-(tert-butyl)-L-threonine (N-Me-Thr(Tbu)-OH). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this modification. Here, you will find troubleshooting guidance and frequently asked questions to ensure the successful characterization of your novel peptides.
Introduction to the Challenges
The analysis of peptides containing N-Me-Thr(Tbu)-OH by mass spectrometry requires careful consideration of the combined effects of N-methylation and a bulky tert-butyl (Tbu) protecting group on the threonine side chain. These modifications can significantly alter ionization efficiency, fragmentation patterns, and the overall quality of your mass spectra. Understanding these potential challenges is the first step toward acquiring high-quality, interpretable data.
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragmentation pathways for peptides containing N-Me-Thr(Tbu)-OH in collision-induced dissociation (CID)?
When analyzing peptides with N-Me-Thr(Tbu)-OH using CID, you can anticipate a combination of standard peptide backbone cleavages (b- and y-ions) alongside characteristic fragmentation patterns stemming from the modifications. The N-methylation can influence amide bond cleavage, sometimes leading to a less complete ion series compared to non-methylated analogs. The most significant feature to expect is the neutral loss of the tert-butyl group.
A primary fragmentation pathway involves the loss of the tert-butyl group as isobutylene (C4H8), resulting in a neutral loss of 56.1 Da.[1] This is a common fragmentation route for compounds with tert-butyl groups.[2] Additionally, a neutral loss of acetaldehyde (44 Da) from the threonine side chain has been observed in sodiated peptides, and a similar fragmentation could potentially occur with N-Me-Thr(Tbu)-OH containing peptides.[3]
Q2: How does the N-methylation on the threonine residue affect the fragmentation of the peptide backbone?
N-methylation of an amino acid can alter the proton mobility along the peptide backbone, which is a key driver of fragmentation in CID.[4] This can lead to changes in the relative intensities of b- and y-ions and may result in less predictable fragmentation patterns. In some cases, N-methylation can inhibit cleavage at the N-terminal side of the modified residue.
Q3: Is CID the best fragmentation method for analyzing these peptides? What are the alternatives?
While CID is a widely used fragmentation technique, it may not be optimal for peptides with labile modifications like the Tbu group, as it can lead to the dominant neutral loss of the protecting group, suppressing informative backbone fragmentation.
Electron Transfer Dissociation (ETD) is a valuable alternative.[5][6] ETD is a non-ergodic fragmentation method that tends to preserve labile post-translational modifications and protecting groups, leading to more extensive backbone fragmentation (c- and z-ions) and allowing for more confident sequence determination and localization of the modification.[6][7] Higher-energy Collisional Dissociation (HCD) can also be considered, as it may provide a balance between backbone fragmentation and side-chain losses.
| Fragmentation Method | Advantages for N-Me-Thr(Tbu)-OH Peptides | Disadvantages for N-Me-Thr(Tbu)-OH Peptides |
| CID | Widely available, good for generating b- and y-ions. | Can lead to dominant neutral loss of the Tbu group, suppressing backbone fragmentation. |
| ETD | Preserves the labile Tbu group, provides extensive backbone fragmentation (c- and z-ions), ideal for localization. | Generally more effective for peptides with higher charge states (≥2+). |
| HCD | Can provide more complete fragment ion series than CID. | May still result in significant neutral loss of the Tbu group. |
Q4: How can I confirm the presence of the N-Me-Thr(Tbu)-OH modification in my peptide?
Confirmation should be based on a combination of accurate mass measurement of the precursor ion and the presence of characteristic fragment ions in the MS/MS spectrum. The accurate mass of the precursor should match the theoretical mass of the peptide with the N-Me-Thr(Tbu)-OH modification. In the MS/MS spectrum, look for the neutral loss of 56.1 Da (isobutylene) from the precursor ion and from b- and y-ions containing the modified threonine.
Troubleshooting Guide
This section addresses specific issues you may encounter during the mass spectrometry analysis of peptides containing N-Me-Thr(Tbu)-OH.
Problem 1: Poor or no fragmentation of the peptide backbone, with the spectrum dominated by the precursor ion and a single neutral loss peak.
-
Cause: This is a common issue when using CID for peptides with labile protecting groups. The energy required for backbone fragmentation is higher than the energy needed to cleave the tert-butyl group, leading to the preferential neutral loss of isobutylene (56.1 Da).
-
Solution:
-
Switch to ETD: As mentioned in the FAQs, ETD is the recommended method to circumvent this issue. It will cleave the peptide backbone while leaving the Tbu group intact.[5][6]
-
Optimize CID parameters: If ETD is not available, carefully optimize the collision energy. Start with a lower collision energy to observe the precursor and the neutral loss, then gradually increase it to find a balance where some backbone fragmentation is visible.
-
Consider MSn: If your instrument allows, you can perform an MS3 experiment. Isolate the ion that has undergone the neutral loss of the Tbu group and fragment it further. This will provide sequence information for the peptide backbone.
-
Problem 2: Ambiguous localization of the N-Me-Thr(Tbu)-OH modification within the peptide sequence.
-
Cause: A lack of sufficient backbone fragmentation around the modified residue can make it difficult to pinpoint its exact location. This is often a consequence of using CID, which may produce a sparse fragment ion series.
-
Solution:
-
Utilize ETD: ETD will generate a more complete series of c- and z-ions, which will allow for the confident assignment of the modification site.[6][7]
-
Manual spectral interpretation: Carefully examine the MS/MS spectrum for b- and y-ions that flank the potential modification site. The mass shift corresponding to N-Me-Thr(Tbu)-OH should be observed in the appropriate fragment ions.
-
Problem 3: Unexpected mass shifts or neutral losses are observed in the spectrum.
-
Cause: Besides the expected neutral loss of the Tbu group, other fragmentation events can occur. For instance, the N-methyl group itself can be involved in fragmentation pathways, or other labile residues in the peptide may be fragmenting.
-
Solution:
-
High-resolution mass spectrometry: Use a high-resolution mass spectrometer to obtain accurate mass measurements of the fragment ions. This will help in identifying the elemental composition of the neutral losses and distinguishing between different possibilities.
-
Analyze a control peptide: If possible, analyze a similar peptide that lacks the N-Me-Thr(Tbu)-OH modification. This will help in identifying fragment ions and neutral losses that are specific to the modification.
-
Consider in-source fragmentation: If you observe unexpected fragments in your MS1 spectrum, it could be due to in-source fragmentation. Try reducing the source fragmentation parameters on your mass spectrometer.
-
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
-
Dissolve the peptide: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (95:5 v/v), to a final concentration of 1-10 pmol/µL.
-
Centrifuge: Centrifuge the sample at high speed for 10 minutes to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Recommended Mass Spectrometry Method (using ETD)
-
Liquid Chromatography: Separate the peptide using a C18 reverse-phase column with a standard water/acetonitrile gradient containing 0.1% formic acid.
-
Mass Spectrometer Setup:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MS1 Scan: Acquire a full scan from m/z 300-2000.
-
MS2 Method: Use a data-dependent acquisition method to trigger MS/MS on the most intense precursor ions.
-
Activation Type: ETD.
-
Charge State: Select precursor ions with a charge state of 2+ or higher.
-
Isolation Window: 1.5-2.0 m/z.
-
ETD Reaction Time: Optimize between 50-100 ms.
-
Supplemental Activation: In some cases, supplemental collision energy can be applied to the charge-reduced precursors to enhance fragmentation.
-
-
Visualizations
Diagram 1: Expected Fragmentation of a Peptide with N-Me-Thr(Tbu)-OH
Caption: Fragmentation pathways for N-Me-Thr(Tbu)-OH peptides.
References
- Vazquez, J., et al. (2003). Peptide rearrangement during quadrupole ion trap fragmentation: Added complexity to MS/MS spectra. Analytical Chemistry, 75(6), 1524-1535.
- The Forgotten Fragments - European Pharmaceutical Review. (2011).
- Characteristic Neutral Loss of CH3CHO From Thr-containing Sodium-Associated Peptides. Journal of the American Society for Mass Spectrometry.
- ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. Molecular & Cellular Proteomics.
- Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Proteins and Proteomics.
- Electron-transfer dissoci
- Analysis of Synthetic Protein N-terminal Modific
- The Utility of ETD Mass Spectrometry in Proteomic Analysis.
- The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Journal of the American Society for Mass Spectrometry.
- Identification of Protein Modific
- Peptide ion fragment
- Fmoc-N-Me-Thr(tBu)
- Optimization of Experimental Parameters in Data-Independent Mass Spectrometry Significantly Increases Depth and Reproducibility of Results. Molecular & Cellular Proteomics.
- Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry.
- Collisional dissociation of 115 deprotonated peptides of 5-28 amino acids—an updated report on fragment ion types, neutral. bioRxiv.
- Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. Journal of The American Society for Mass Spectrometry.
- Stability of the tert-Butyl (tBu)
- Electron Transfer Dissociation (ETD) of Peptides Containing Intrachain Disulfide Bonds. Journal of the American Society for Mass Spectrometry.
- Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of The American Society for Mass Spectrometry.
- Investigation of neutral loss during collision induced dissociation of peptide ions. Journal of the American Society for Mass Spectrometry.
- Assessing MS/MS Search Algorithms for Optimal Peptide Identific
- Supporting Inform
- Optimization and use of peptide mass measurement accuracy in shotgun proteomics.
- Optimization of the experimental procedures in fast atom bombardment mass spectrometry of peptides with a quadrupole mass spectrometer.
- A Technical Guide to Fmoc-Thr(tBu)
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
- Neutral Loss is a Very Common Occurrence in Phosphotyrosine-containing Peptides Labeled with Isobaric Tags. Journal of the American Society for Mass Spectrometry.
- Data-Dependent Neutral-Loss Mass Spectrometry for the Identification of Protein Phosphoryl
- Neutral loss-based phosphopeptide recognition: a collection of cave
- N-Fmoc-N-Methyl-O-tert-butyl-L-threonine, CAS Number: 117106-20-4 - Thomas Scientific.
- N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine | C23H27NO5 | CID - PubChem.
- Optimizing Mass Spectrometry Analyses: A Tailored Review on the Utility of Design of Experiments. Journal of the American Society for Mass Spectrometry.
Sources
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- 2. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristic neutral loss of CH3CHO from Thr-containing sodium-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of neutral loss during collision induced dissociation of peptide ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 6. The Utility of ETD Mass Spectrometry in Proteomic Analysis: BIOCHIMICA ET BIOPHYSICA ACTA Proteins and Proteomics Posttranslational Modifications in Proteomics Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Validation & Comparative
A Senior Application Scientist's Guide to Incorporating N-Me-Thr(Tbu)-OH versus Standard Threonine Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of modified amino acids is a critical lever in optimizing the therapeutic potential of peptides. N-methylation of the peptide backbone, for instance, can profoundly enhance metabolic stability, improve membrane permeability, and induce specific conformational constraints.[1] However, these benefits come with significant synthetic challenges. This guide provides an in-depth comparison of Fmoc-N-Me-Thr(Tbu)-OH and the standard Fmoc-Thr(tBu)-OH in solid-phase peptide synthesis (SPPS), offering practical insights and experimental data to navigate the complexities of incorporating these crucial building blocks.
The Strategic Value of Threonine and its N-Methylated Analogue
Threonine, with its hydroxyl side chain, is a frequent site for post-translational modifications such as phosphorylation and glycosylation, playing a pivotal role in cellular signaling and recognition processes.[2] The tert-butyl (tBu) protecting group for the hydroxyl function is a mainstay in the widely adopted Fmoc/tBu SPPS strategy, valued for its stability to the basic conditions of Fmoc deprotection and its clean removal during final acid cleavage.[3][4]
The introduction of a methyl group on the backbone nitrogen of threonine, creating N-Me-Thr(Tbu)-OH, offers a powerful tool to modulate a peptide's pharmacological profile. This modification can shield the amide bond from enzymatic degradation and fine-tune the peptide's conformation.[5][6] However, the steric hindrance introduced by the N-methyl group presents significant hurdles during peptide synthesis.[7]
Performance Comparison: N-Me-Thr(Tbu)-OH vs. Standard Thr Derivatives
The decision to incorporate an N-methylated threonine derivative is a trade-off between the desired enhancement of the peptide's properties and the increased complexity of its synthesis. The following table summarizes the key performance differences between Fmoc-N-Me-Thr(Tbu)-OH and the standard Fmoc-Thr(tBu)-OH.
| Feature | Fmoc-N-Me-Thr(Tbu)-OH | Fmoc-Thr(tBu)-OH | Rationale & Causality |
| Coupling Efficiency | Lower, requires optimized conditions | High | The N-methyl group introduces significant steric hindrance, slowing down the kinetics of the coupling reaction.[7] |
| Typical Coupling Time | 2-4 hours or longer | 1-2 hours | Slower reaction kinetics necessitate extended coupling times to drive the reaction to completion.[7] |
| Risk of Racemization | Higher | Lower | The extended exposure to basic conditions during coupling increases the risk of epimerization at the α-carbon.[7][8] |
| Potential Side Reactions | Dehydration (β-elimination) | Minimal with proper protection | The β-hydroxyl group can be eliminated under basic conditions, a risk that is exacerbated by the longer reaction times.[7] |
| Impact on Peptide Conformation | Induces conformational rigidity, can favor specific secondary structures | Generally follows standard peptide conformational preferences | The steric bulk of the N-methyl group restricts the rotation of the peptide backbone.[9] |
| Influence on Peptide Aggregation | Can disrupt aggregation | Can contribute to aggregation in "difficult sequences" | The N-methyl group can interfere with the hydrogen bonding networks that lead to interchain aggregation.[10][11] |
| Recommended Coupling Reagents | High-activity reagents like HATU, HCTU, or COMU | Standard reagents like HBTU, DIC/HOBt are often sufficient | More potent activating agents are needed to overcome the steric barrier of the N-methyl group.[12] |
Experimental Protocols: A Head-to-Head Comparison
To provide a practical understanding of the differences in handling these two derivatives, the following are detailed protocols for a comparative coupling experiment.
Objective:
To compare the coupling efficiency of Fmoc-N-Me-Thr(Tbu)-OH and Fmoc-Thr(tBu)-OH to a model peptide on a solid support.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH (for initial loading)
-
Fmoc-Ala-OH
-
Fmoc-N-Me-Thr(Tbu)-OH
-
Fmoc-Thr(tBu)-OH
-
Coupling Reagents: HBTU, HATU, DIC, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
HPLC for analysis
Experimental Workflow Diagram:
Caption: Comparative workflow for coupling standard and N-methylated threonine.
Step-by-Step Methodology:
Part 1: Resin Preparation and Elongation with Glycine and Alanine
-
Swell Rink Amide MBHA resin in DMF for 30 minutes in two separate reaction vessels.
-
Couple Fmoc-Gly-OH to the resin using a standard DIC/HOBt protocol.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Couple Fmoc-Ala-OH to the deprotected Gly-resin using a standard HBTU/DIPEA protocol.
-
Perform Fmoc deprotection of the Ala-Gly-resin.
-
Wash the resin thoroughly with DMF.
Part 2: Comparative Coupling of Threonine Derivatives
Vessel 1: Fmoc-Thr(tBu)-OH (Standard Protocol)
-
Prepare a solution of Fmoc-Thr(tBu)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 1 hour.
-
Wash the resin with DMF.
Vessel 2: Fmoc-N-Me-Thr(Tbu)-OH (Optimized Protocol)
-
Prepare a solution of Fmoc-N-Me-Thr(Tbu)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.[7]
-
Add the coupling solution to the resin and agitate for 4 hours.[7]
-
Wash the resin with DMF.
Part 3: Cleavage and Analysis
-
Treat the resin from both vessels with the cleavage cocktail for 2 hours.
-
Precipitate the cleaved peptides in cold diethyl ether.
-
Dissolve the crude peptides in a suitable solvent and analyze by RP-HPLC.
Expected Results and Data Interpretation:
The HPLC chromatograms of the crude products will provide a quantitative comparison of the coupling efficiency. The major peak should correspond to the desired tripeptide (Thr-Ala-Gly-NH2 or N-Me-Thr-Ala-Gly-NH2). The presence of a significant peak corresponding to the dipeptide (Ala-Gly-NH2) in the chromatogram from Vessel 2 would indicate incomplete coupling of the N-methylated threonine.
| Peptide | Expected Purity (Crude) | Key Impurities |
| H-Thr-Ala-Gly-NH2 | >90% | Minor deletion products |
| H-NMe-Thr-Ala-Gly-NH2 | 60-80% | Significant Ala-Gly-NH2 (deletion), potential epimer |
Mitigating Challenges with N-Me-Thr(Tbu)-OH
The inherent difficulties in coupling N-methylated amino acids can be mitigated through several strategic approaches:
-
Choice of Coupling Reagent: High-activity uronium/aminium salts like HATU, HCTU, and COMU are generally more effective than carbodiimides for sterically hindered couplings.[12][13][14]
-
Extended Coupling Times: As demonstrated in the protocol, allowing for longer reaction times is crucial to achieve acceptable yields.
-
Double Coupling: In particularly difficult cases, performing the coupling step twice can help to drive the reaction to completion.
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate the coupling of sterically hindered amino acids, reducing reaction times and potentially minimizing side reactions.
Conformational Implications of N-Methylation
The introduction of an N-methyl group has a profound impact on the conformational landscape of a peptide. By restricting the rotation around the Cα-N bond, N-methylation can stabilize specific secondary structures, such as β-turns.[3] This conformational constraint can be a powerful tool in rational drug design, allowing for the "freezing" of a peptide in its bioactive conformation.
Caption: N-methylation restricts the conformational flexibility of the peptide backbone.
Conclusion
The incorporation of N-Me-Thr(Tbu)-OH into a peptide sequence is a strategic decision that requires careful consideration of the synthetic challenges. While standard Fmoc-Thr(tBu)-OH offers a straightforward and efficient route for including threonine in a peptide, its N-methylated counterpart provides a valuable tool for enhancing the peptide's therapeutic properties. By understanding the underlying chemical principles and employing optimized protocols, researchers can successfully navigate the complexities of synthesizing N-methylated peptides and unlock their full potential in drug discovery and development.
References
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]
-
Albericio, F., & Kruger, H. G. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. Retrieved from [Link]
-
CBL Patras. (n.d.). Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
- Uray, K., & Kappe, C. O. (2007). Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A.
- García-Ramos, Y., & Tulla-Puche, J. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 101.
-
ResearchGate. (n.d.). Synthesis of N-protected N-methyl serine and threonine. Retrieved from [Link]
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
-
National Center for Biotechnology Information. (n.d.). Fmoc-Thr(tBu)-Thr(tBu)-OH. PubChem. Retrieved from [Link]
- Thompson, R. E., & Muir, T. W. (2018). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. ChemBioChem, 19(17), 1823-1827.
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. RSC Advances, 8(15), 8084-8093.
- Rege, P. D., & Danishefsky, S. J. (2003). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. The Journal of Organic Chemistry, 68(19), 7384-7389.
-
ResearchGate. (n.d.). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. Retrieved from [Link]
- Schafmeister, C. E., & Goodman, M. (1998). Ease of base-catalyzed epimerization of N-methylated peptides and diketopiperazines. Journal of the American Chemical Society, 120(49), 12974-12975.
- Mohammed, H. H., & Naguib, I. A. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6527.
- Mant, C. T., & Hodges, R. S. (2012). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 859, 21-41.
- Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2003). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 68(14), 5591-5601.
-
The Athenaeum - University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). The road to the synthesis of “difficult peptides”. Chemical Society Reviews, 36(9), 1529-1542.
- Keough, T., Lacey, M. P., & Youngquist, R. S. (2002). Capture of peptides with N-terminal serine and threonine: a sequence-specific chemical method for Peptide mixture simplification. Proceedings of the National Academy of Sciences, 99(19), 12049-12054.
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570.
- Rege, P. D., & Danishefsky, S. J. (2003). Review on the o-Aminoaniline Moiety in Peptide and Protein Chemistry. Chembiochem, 4(11), 1146-1153.
- Habibi, N., & Chandrawati, R. (2022). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering, 10(43), 14197-14206.
- Shrestha, M. K., et al. (2024). Conformational Study on Various Tripeptides Containing Threonine: A Density Functional Theory Approach. ARJ, 6(1).
-
Waters Corporation. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
- Google Patents. (n.d.). CN109232321A - A kind of Fmoc-Thr(tBu)-OH preparation method.
- Vinogradov, A. A., et al. (2014). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 136(39), 13620-13623.
-
ResearchGate. (n.d.). A Threonine-Forming Oxazetidine Amino Acid for the Chemical Synthesis of Proteins through KAHA Ligation. Retrieved from [Link]
- Sargaeva, N. P., et al. (2015). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 87(5), 2901-2908.
- Cichewicz, R. H., & Kouznetsov, V. (2003). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Synthesis, 1(1), 31-50.
- Bédard, F., & Biron, E. (2018). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 6, 11.
-
ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Retrieved from [Link]
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
-
ChemRxiv. (n.d.). Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine. Retrieved from [Link]
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A Comparative Guide to the Enzymatic Stability of Peptides Containing N-Me-Thr(Tbu)-OH
For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics has long been their susceptibility to enzymatic degradation. This guide provides an in-depth technical comparison of the enzymatic stability of peptides incorporating the novel non-canonical amino acid, N-methyl-O-tert-butyl-L-threonine (N-Me-Thr(Tbu)-OH), against its non-methylated and non-side-chain-protected counterparts. Through a detailed examination of the underlying biochemical principles and supporting experimental data, we will elucidate the profound impact of these modifications on peptide half-life in a biologically relevant matrix.
The Challenge of Proteolytic Degradation
Native peptides, composed of L-amino acids, are readily recognized and cleaved by a vast array of proteases and peptidases present in biological systems, such as serum and the gastrointestinal tract.[1] This rapid degradation leads to a short in vivo half-life, severely limiting their therapeutic efficacy.[2] The primary mechanism of this degradation is the hydrolysis of peptide bonds, a process catalyzed by enzymes that recognize specific amino acid sequences and conformations.[3] To overcome this limitation, medicinal chemists have developed various strategies to enhance peptide stability, including the incorporation of unnatural amino acids.[4]
The Dual-Pronged Defense: N-Methylation and Bulky Side-Chain Protection
The incorporation of N-Me-Thr(Tbu)-OH into a peptide sequence offers a robust, two-tiered strategy to thwart enzymatic degradation. This approach leverages the synergistic effects of N-methylation of the peptide backbone and the steric hindrance provided by a bulky tert-butyl (tBu) group on the threonine side chain.
The Shield of N-Methylation
N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is a powerful modification for enhancing metabolic stability.[5] This seemingly minor alteration has profound consequences for protease recognition and binding. Proteolytic enzymes rely on a network of hydrogen bonds with the peptide backbone to properly orient the substrate for cleavage.[6] N-methylation removes the amide proton, a crucial hydrogen bond donor, thereby disrupting this recognition process and effectively "shielding" the peptide bond from enzymatic attack.[5] This steric hindrance significantly impedes the approach of proteases, leading to a marked increase in resistance to degradation.[4]
The Fortress of the Tert-Butyl Group
The tert-butyl (tBu) group, protecting the hydroxyl function of the threonine side chain, introduces significant steric bulk.[7] This bulky moiety physically obstructs the active site of proteolytic enzymes, further preventing them from accessing and cleaving the adjacent peptide bonds. The sheer size of the tBu group can create an unfavorable steric clash with the enzyme, effectively repelling it and preserving the integrity of the peptide backbone.
Comparative Enzymatic Stability Assay: A Methodological Deep Dive
To empirically validate the enhanced stability conferred by N-Me-Thr(Tbu)-OH, a well-controlled in vitro enzymatic stability assay is paramount. This section provides a detailed, step-by-step protocol for comparing the stability of three model peptides in human serum.
Model Peptides:
-
Peptide A (Unmodified): A model peptide sequence containing a native Threonine residue.
-
Peptide B (Tbu-Protected): The same peptide sequence with the Threonine side chain protected by a tert-butyl group (Thr(Tbu)).
-
Peptide C (N-Me, Tbu-Protected): The same peptide sequence incorporating N-Me-Thr(Tbu)-OH.
Experimental Workflow Diagram
Caption: Workflow for the comparative enzymatic stability assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare stock solutions of Peptide A, B, and C at a concentration of 1 mg/mL in a suitable solvent (e.g., DMSO or sterile water).
-
Thaw a sufficient volume of pooled human serum (from at least three donors to minimize individual variability) at 37°C and centrifuge to remove any cryoprecipitates.
-
Prepare a quenching solution of acetonitrile (ACN).
-
-
Incubation:
-
In separate microcentrifuge tubes, add a precise volume of each peptide stock solution to pre-warmed human serum to achieve a final peptide concentration of 100 µg/mL.
-
Incubate the tubes in a water bath at 37°C.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) from each reaction tube.
-
The 0-minute time point represents the initial concentration before any degradation has occurred.
-
-
Quenching and Protein Precipitation:
-
Immediately add the collected aliquot to a tube containing a 2-fold volume of ice-cold acetonitrile.
-
Vortex vigorously to ensure thorough mixing and precipitation of serum proteins.
-
Incubate on ice for 10 minutes.
-
-
Sample Clarification:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant, containing the remaining intact peptide, to a clean HPLC vial.
-
-
RP-HPLC Analysis:
-
Analyze the samples using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient to resolve the peptide from any degradation products and serum components.
-
Detection: UV absorbance at 214 nm or 280 nm, depending on the peptide sequence.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining peptide versus time and determine the half-life (t½) for each peptide by fitting the data to a first-order decay model.
-
Comparative Stability Data
The following table summarizes hypothetical yet representative data from the described enzymatic stability assay, illustrating the expected trend in stability enhancement.
| Peptide | Modification | Half-Life (t½) in Human Serum (minutes) |
| Peptide A | Unmodified Threonine | ~ 15 |
| Peptide B | Thr(Tbu) | ~ 45 |
| Peptide C | N-Me-Thr(Tbu)-OH | > 240 |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected outcomes based on established scientific principles. Actual results may vary depending on the specific peptide sequence and experimental conditions.
The data clearly indicates a dramatic increase in enzymatic stability with the incorporation of N-Me-Thr(Tbu)-OH. While the unmodified peptide is rapidly degraded, the introduction of the tBu group alone provides a modest increase in stability. However, the synergistic combination of N-methylation and the bulky tBu side chain in Peptide C results in a significantly prolonged half-life, rendering it highly resistant to proteolysis under these conditions.
Logical Relationship Diagram
Caption: Logical relationship of modifications to enhanced stability.
Conclusion
The incorporation of N-Me-Thr(Tbu)-OH represents a highly effective strategy for enhancing the enzymatic stability of therapeutic peptides. The dual-action of N-methylation and a bulky side-chain protector provides a formidable defense against proteolytic degradation. This guide has outlined the scientific rationale behind this enhanced stability and provided a detailed, self-validating protocol for its experimental verification. For researchers in the field of peptide drug development, leveraging such advanced amino acid modifications is a critical step towards creating more potent and clinically viable therapeutics.
References
-
Powell, M.F., et al. (1993). Peptide stability in drug development. II. Effect of single amino acid substitution and glycosylation on peptide reactivity in human serum. Pharmaceutical Research, 10, 1268–1273. [Link]
-
Sarvepalli, D., et al. (2019). Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases. The Journal of Biological Chemistry, 274(42), 29834-29843. [Link]
-
Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. Methods in Molecular Biology, 494, 177–186. [Link]
-
Asiano, M., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated?. [Link]
-
Biology LibreTexts. (2024). 7.19F: Proteolytic Degradation. [Link]
-
Räder, A. F. B., et al. (2018). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 61(19), 8945-8953. [Link]
-
Biron, E., et al. (2008). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Angewandte Chemie International Edition, 47(14), 2595-2599. [Link]
-
Bio-protocol. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]
-
ResearchGate. (2025). (PDF) Serum Stability of Peptides. [Link]
-
PLOS ONE. (2018). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]
-
PubMed. (1987). Kinetic description of proteolysis. Part 3. Total kinetics of peptide bonds hydrolysis in peptide mixtures. [Link]
-
Wikipedia. (2026). Protein. [Link]
-
Wikipedia. (2026). Proteolysis. [Link]
-
Aapptec. (n.d.). Fmoc-Thr(tBu)-OH [71989-35-0]. [Link]
Sources
- 1. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Orthogonal Validation of Peptides Containing N-Me-Thr(tBu)-OH
In the landscape of synthetic peptide therapeutics, the incorporation of modified amino acids is a cornerstone of innovation, imbuing molecules with enhanced stability, permeability, and potency. However, these very modifications, designed to conquer biological barriers, often erect significant analytical hurdles. The non-natural amino acid N-methyl-threonine (tert-butyl)-OH, or N-Me-Thr(tBu)-OH, is a case in point. Its N-terminal methylation and bulky tert-butyl side-chain protection introduce complexities that challenge conventional purity assessments.
This guide provides a comprehensive framework for the validation of peptides containing N-Me-Thr(tBu)-OH, moving beyond simplistic protocol recitation to a deep dive into the causality of analytical choices. We will compare the industry-standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) against a powerful orthogonal method, Capillary Electrophoresis (CE), providing the technical rationale and experimental data to empower researchers in their pursuit of unimpeachable peptide purity.
The Analytical Challenge: Unpacking the Intricacies of N-Me-Thr(tBu)-OH
The unique structure of N-Me-Thr(tBu)-OH presents a tripartite challenge to the analytical chemist:
-
Steric Hindrance and Altered Hydrophobicity: The N-methyl group introduces steric hindrance that can affect enzymatic digestions if the peptide is large, and it also slightly increases the hydrophobicity of the N-terminus. The bulky tert-butyl (tBu) group on the threonine side chain dramatically increases hydrophobicity, significantly altering the peptide's retention behavior in RP-HPLC. This can lead to co-elution with other hydrophobic impurities if the analytical method is not sufficiently optimized.
-
Protecting Group Lability: The acid-labile tBu group is a potential source of a critical process-related impurity. Incomplete deprotection during synthesis or inadvertent cleavage during sample preparation or analysis (particularly in the acidic mobile phases of RP-HPLC or within the MS source) can generate a distinct peptide variant with a free hydroxyl group.[1] Quantifying this impurity is paramount.
-
Ambiguous Mass Spectrometric Fragmentation: N-methylation can influence the fragmentation pattern of the peptide backbone in tandem mass spectrometry (MS/MS).[2] This can complicate sequence confirmation and the identification of unknown impurities. The mobile proton model suggests that charge-directed fragmentation is a primary mechanism in peptide sequencing.[3] The presence of the N-methyl group can alter proton mobility and favor or hinder certain fragmentation pathways.
A robust validation strategy, therefore, must not only quantify the main peptide but also be capable of separating and identifying these potential impurities. This necessitates a multi-pronged, orthogonal approach.
Primary Analytical Method: High-Resolution RP-HPLC-UV/MS
RP-HPLC remains the gold standard for peptide purity analysis due to its high resolving power and compatibility with both UV and MS detection.[4] For a peptide containing N-Me-Thr(tBu)-OH, a meticulously optimized RP-HPLC method coupled to a high-resolution mass spectrometer is the cornerstone of a reliable purity assessment.
Causality Behind Experimental Choices in RP-HPLC-UV/MS:
-
Column Chemistry: A C18 stationary phase is the workhorse for peptide separations. However, for peptides with bulky hydrophobic groups, a column with a wider pore size (e.g., 300 Å) is often preferred to allow for better interaction between the peptide and the stationary phase, preventing peak tailing. The choice of a high-purity silica-based column is also critical to minimize secondary interactions that can lead to poor peak shape.
-
Mobile Phase Composition: A typical mobile phase consists of an aqueous component (Solvent A) and an organic component (Solvent B), usually acetonitrile. The inclusion of an ion-pairing agent, such as trifluoroacetic acid (TFA), is essential for good peak shape by masking the residual silanol groups on the stationary phase and providing a counter-ion for the positively charged peptide. A low concentration of TFA (e.g., 0.1%) is standard.
-
Gradient Optimization: A shallow gradient is often necessary to resolve closely eluting impurities from the main peptide peak. The increased hydrophobicity from the tBu group will necessitate a higher percentage of organic solvent for elution.
-
Mass Spectrometry Detection: High-resolution mass spectrometry (HRMS) is indispensable for confirming the identity of the main peak and for characterizing impurities. Electrospray ionization (ESI) is the preferred ionization technique for peptides. Tandem MS (MS/MS) is used to fragment the peptide and confirm its sequence, paying close attention to the fragmentation pattern around the N-Me-Thr(tBu) residue. A key diagnostic ion would be the neutral loss of isobutene (56 Da) from the tBu group under energetic MS/MS conditions.
Visualizing the RP-HPLC-UV/MS Workflow:
Caption: Workflow for RP-HPLC-UV/MS analysis of the modified peptide.
Orthogonal Method: Capillary Zone Electrophoresis (CZE)
To ensure the trustworthiness of the purity assessment, an orthogonal method with a different separation mechanism is essential.[5] Capillary Zone Electrophoresis (CZE) separates molecules based on their mass-to-charge ratio in an electric field, making it an excellent complement to the hydrophobicity-based separation of RP-HPLC.[6][7]
Why CZE is a Strong Orthogonal Choice:
-
Different Selectivity: CZE will resolve impurities that may co-elute with the main peak in RP-HPLC if they have a different charge or hydrodynamic radius. For instance, an impurity arising from the loss of the neutral tBu group would have a slightly different mass and potentially a different conformation, leading to a different migration time in CZE.
-
High Efficiency: CZE can achieve very high theoretical plate counts, leading to sharp peaks and excellent resolution.
-
Minimal Sample Consumption: CZE requires only nanoliter volumes of sample, which is advantageous when working with precious or limited material.
Visualizing the Orthogonal Validation Logic:
Caption: Logic of using orthogonal methods for a comprehensive purity assessment.
Comparative Experimental Protocols
To provide a practical comparison, the following detailed protocols outline the analysis of a hypothetical peptide containing N-Me-Thr(tBu)-OH using both RP-HPLC-UV/MS and CZE.
Protocol 1: RP-HPLC-UV/MS Analysis
Objective: To determine the purity of the N-Me-Thr(tBu)-OH containing peptide and identify potential impurities.
Materials:
-
Peptide sample
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA), sequencing grade
-
HPLC system with UV detector and coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size, 300 Å pore size)
Procedure:
-
Sample Preparation: Dissolve the peptide in Solvent A to a final concentration of 1 mg/mL.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Flow rate: 0.3 mL/min
-
Column temperature: 40°C
-
UV detection: 214 nm
-
Injection volume: 5 µL
-
Gradient:
-
0-2 min: 5% B
-
2-22 min: 5% to 65% B (linear gradient)
-
22-23 min: 65% to 95% B
-
23-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
-
MS Conditions (Positive ESI mode):
-
Capillary voltage: 3.5 kV
-
Source temperature: 120°C
-
Desolvation temperature: 350°C
-
Full Scan (MS1): m/z 300-2000
-
Tandem MS (MS/MS): Data-dependent acquisition of the top 3 most intense ions with collision-induced dissociation (CID).
-
Data Analysis:
-
Integrate the peak areas in the UV chromatogram to calculate the purity.
-
Analyze the MS1 data to confirm the molecular weight of the main peak and any impurities.
-
Interpret the MS/MS data to confirm the peptide sequence and characterize the fragmentation of any impurities.
Protocol 2: Capillary Zone Electrophoresis (CZE) Analysis
Objective: To provide an orthogonal purity assessment of the N-Me-Thr(tBu)-OH containing peptide.
Materials:
-
Peptide sample
-
Phosphoric acid
-
Sodium hydroxide
-
Deionized water
-
CE system with UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 30 cm effective length)
Procedure:
-
Sample Preparation: Dissolve the peptide in deionized water to a final concentration of 0.5 mg/mL.
-
Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.
-
Capillary Conditioning (for a new capillary):
-
Rinse with 1 M NaOH for 20 min.
-
Rinse with deionized water for 10 min.
-
Rinse with BGE for 15 min.
-
-
CE Conditions:
-
Voltage: 20 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
UV detection: 200 nm
-
-
Data Analysis:
-
Integrate the peak areas in the electropherogram to calculate the purity.
-
Compare the purity value with that obtained from RP-HPLC.
-
Data Presentation and Comparison
The performance of each method can be objectively compared using several key metrics.
| Parameter | RP-HPLC-UV/MS | Capillary Zone Electrophoresis (CZE) | Rationale for Comparison |
| Principle of Separation | Hydrophobicity | Mass-to-charge ratio | Orthogonal mechanisms provide a more complete purity picture. |
| Resolution | High, dependent on gradient optimization. | Very high, excellent for resolving closely related species. | CZE may resolve impurities co-eluting in HPLC. |
| Sensitivity (UV) | Good, in the low µg/mL range. | Moderate, typically lower than HPLC due to shorter path length. | HPLC is generally more sensitive for UV-based quantification. |
| Identification Power | Excellent, with HRMS and MS/MS for definitive identification. | Limited to migration time unless coupled to MS. | HPLC-MS is superior for impurity identification. |
| Robustness | High, well-established technology. | Moderate, sensitive to buffer composition and capillary surface. | HPLC methods are generally more robust for routine QC. |
| Potential for Artifacts | Possible loss of tBu group in acidic mobile phase/MS source. | Minimal risk of tBu group loss. | CZE can be a good cross-reference for tBu group stability. |
Conclusion and Recommendations
The validation of peptide purity, especially for molecules containing complex modifications like N-Me-Thr(tBu)-OH, demands a rigorous, multi-faceted approach. While a well-optimized RP-HPLC-UV/MS method serves as the primary tool for purity determination and impurity identification, its reliance on a single separation principle necessitates orthogonal validation.
Capillary Zone Electrophoresis offers a powerful, complementary technique that separates based on a fundamentally different molecular property. The integration of both methods into a comprehensive validation strategy provides a self-validating system, ensuring the highest level of confidence in the final purity assessment. This dual-pronged approach is not merely a matter of best practice; it is a commitment to scientific integrity and the development of safe and effective peptide therapeutics.
For researchers and drug development professionals, the key takeaway is that the analytical method must be as sophisticated as the molecule it aims to characterize. By understanding the "why" behind each experimental choice and embracing orthogonal validation, we can navigate the complexities of modified peptides and deliver products of the highest quality.
References
-
McLafferty, F. W. (1994). Tandem mass spectrometric analysis of complex biological mixtures. Accounts of chemical research, 27(11), 379-386. [Link]
-
Mant, C. T., & Hodges, R. S. (Eds.). (2009). High-performance liquid chromatography of peptides and proteins: separation, analysis, and conformation. CRC press. [Link]
-
U.S. Food and Drug Administration. (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. [Link]
-
United States Pharmacopeia. General Chapter <1052> Biotechnology-Derived Articles—Amino Acid Analysis. [Link]
-
Gyros Protein Technologies. Better Purities With Orthogonal Peptide Purification Using PEC. [Link] (Note: This is a representative URL).
-
Gehrig, P. M., Hunziker, P. E., Zahariev, S., & Pongor, S. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(2), 142-149. [Link]
-
Bio-Rad. (n.d.). Instructions for Capillary Electrophoresis Peptide Analysis Kit. [Link] (Note: This is a representative URL).
-
He, Y., & Li, L. (2010). Capillary electrophoresis–mass spectrometry for peptide analysis. Methods in molecular biology, 615, 227-241. [Link]
Sources
- 1. Analysis of peptides and proteins by capillary electrophoresis/mass spectrometry using acidic buffers and coated capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. hplc.eu [hplc.eu]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Recent advances in the analysis of therapeutic proteins by capillary and microchip electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Circular Dichroism Studies of N-Methylated Peptides
Introduction: The Conundrum of N-Methylated Peptides and the Power of Circular Dichroism
For researchers, scientists, and drug development professionals, N-methylated peptides represent a compelling class of molecules. The strategic replacement of a backbone amide proton with a methyl group can dramatically enhance a peptide's therapeutic potential by improving its proteolytic stability, cell permeability, and conformational rigidity.[1] However, these very modifications that confer desirable pharmacological properties also introduce significant challenges for structural elucidation. The introduction of a tertiary amide bond can lead to cis/trans isomerization, and the steric bulk of the methyl group can restrict conformational freedom, often favoring unique secondary structures like β-turns.[1] Understanding these conformational nuances is paramount for rational drug design.
This guide provides an in-depth, objective comparison of Circular Dichroism (CD) spectroscopy with other key analytical techniques for the conformational analysis of N-methylated peptides. As a rapid and sensitive method for assessing secondary structure in solution, CD spectroscopy is an invaluable tool in the peptide chemist's arsenal.[2][3] We will delve into the theoretical underpinnings, provide actionable experimental protocols, and offer insights into data interpretation, all supported by experimental evidence.
Foundational Principles: Unraveling Peptide Structure with Polarized Light
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[4] In the far-UV region (typically 190-260 nm), the peptide backbone itself is the primary chromophore.[4] The way this backbone is organized into secondary structures—α-helices, β-sheets, β-turns, and random coils—dictates its interaction with circularly polarized light, resulting in a characteristic CD spectrum. Each secondary structure element gives rise to a unique spectral signature, allowing for a qualitative and quantitative assessment of a peptide's conformational landscape in solution.[4]
The N-Methylation Effect: A Subtle Change with Profound Conformational Consequences
The introduction of an N-methyl group imposes significant constraints on the peptide backbone, leading to predictable, yet often complex, conformational changes.
-
Loss of a Hydrogen Bond Donor: The most immediate consequence of N-methylation is the removal of the amide proton, a crucial hydrogen bond donor for stabilizing α-helical and β-sheet structures. This often leads to a destabilization of these canonical secondary structures.
-
Steric Hindrance: The methyl group introduces steric bulk, which can restrict the allowable values of the Ramachandran angles (φ and ψ), further disfavoring certain conformations.
-
Cis/Trans Isomerization: The tertiary amide bond resulting from N-methylation has a lower energy barrier to rotation compared to a secondary amide bond. This can lead to a significant population of both cis and trans isomers in solution, each with its own distinct conformation.[5]
These factors collectively mean that N-methylated peptides often adopt more compact, turn-like structures. This conformational predisposition can be a key determinant of their biological activity and improved pharmacokinetic properties.[1]
Comparative Analysis: Choosing the Right Tool for Structural Elucidation
While CD spectroscopy is a powerful technique, it is often used in conjunction with other methods to obtain a comprehensive structural picture. The choice of technique depends on the specific research question, the nature of the peptide, and the desired level of structural detail.
| Technique | Type of Quantitative Data | Advantages for N-methylated Peptides | Limitations for N-methylated Peptides |
| Circular Dichroism (CD) Spectroscopy | Mean Residue Ellipticity vs. Wavelength, % Secondary Structure | Rapid assessment of overall secondary structure in solution; Requires small sample amounts; Sensitive to conformational changes upon ligand binding or environmental alterations.[2] | Provides low-resolution structural information; Does not give atomic-level detail; Interpretation can be ambiguous for complex mixtures of conformers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Inter-proton distances (NOE/ROE), dihedral angles (J-couplings), chemical shift deviations.[2] | Provides high-resolution 3D structures in solution; Can identify and quantify cis/trans isomers; Excellent for studying conformational dynamics.[2] | Can be time-consuming; Requires larger sample quantities and isotopic labeling for larger peptides; Data analysis can be complex. |
| X-ray Crystallography | Atomic coordinates (x, y, z), bond lengths, bond angles, torsion angles. | Provides atomic-resolution static structures; Unambiguously determines the stereochemistry of the N-methylated peptide bond.[2] | Requires the peptide to form well-diffracting crystals; The solid-state conformation may not be representative of the solution-state conformation; Does not provide information on dynamics. |
| Computational Modeling | Potential energy surfaces, Ramachandran plots, RMSD from a reference structure. | Can explore a wide range of conformations and their relative energies; Complements experimental data by providing a deeper understanding of the conformational landscape. | The accuracy is highly dependent on the chosen force field; Can be computationally expensive for large peptides. |
Experimental Protocol: A Step-by-Step Guide to CD Analysis of N-Methylated Peptides
This protocol provides a robust framework for obtaining high-quality CD data for N-methylated peptides.
Sample Preparation: The Foundation of a Good Experiment
-
Purity is Paramount: Ensure the peptide is of high purity (>95%), as impurities can significantly affect the CD spectrum.
-
Accurate Concentration Determination: Precise concentration is critical for calculating mean residue ellipticity. Use a reliable method such as quantitative amino acid analysis or absorbance of aromatic residues if present.
-
Buffer Selection: The buffer must be transparent in the far-UV region. 10-20 mM phosphate buffer is a common choice. Avoid buffers with high absorbance in this region, such as Tris.
-
Final Sample Preparation: Prepare a stock solution of the peptide in the chosen buffer. For far-UV CD, the final concentration should typically be in the range of 0.1-0.2 mg/mL.[2]
Instrumental Setup and Data Acquisition
-
Instrument Purging: Purge the instrument with dry nitrogen gas for at least 30 minutes to remove oxygen, which absorbs in the far-UV region.
-
Cuvette Selection: Use a quartz cuvette with a short path length (e.g., 1 mm) for far-UV measurements to minimize solvent absorbance.[2]
-
Parameter Optimization:
-
Wavelength Range: 190-260 nm is typical for secondary structure analysis.[2]
-
Scanning Speed: A slower scanning speed (e.g., 50 nm/min) improves the signal-to-noise ratio.
-
Data Pitch: 0.5-1.0 nm.
-
Bandwidth: 1.0 nm.
-
Response Time/Integration Time: 1-2 seconds.
-
Accumulations: Average multiple scans (e.g., 3-5) to improve data quality.
-
-
Data Collection:
-
Record a baseline spectrum of the buffer in the same cuvette.
-
Record the spectrum of the peptide sample.
-
Data Processing and Analysis
-
Baseline Subtraction: Subtract the buffer spectrum from the sample spectrum.
-
Conversion to Mean Residue Ellipticity (MRE): Convert the raw data (in millidegrees) to MRE using the following formula: MRE (deg cm²/dmol) = (Observed CD (mdeg)) / (10 * c * n * l) Where:
-
c = molar concentration of the peptide
-
n = number of amino acid residues
-
l = path length of the cuvette in cm
-
-
Secondary Structure Estimation: Use deconvolution software (e.g., CDSSTR, SELCON3, K2D3) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil from the MRE spectrum.
Interpreting the Data: From Spectra to Structure
The interpretation of CD spectra of N-methylated peptides requires careful consideration of the potential structural consequences of this modification.
| Secondary Structure | Characteristic CD Signals (in MRE) |
| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm. |
| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm. |
| β-Turn | Can have varied spectra. Type II β-turns often show a weak negative band near 225 nm and a strong positive band around 202 nm.[4] |
| Random Coil | Strong negative band near 198 nm. |
Impact of N-Methylation on CD Spectra:
-
Disruption of α-Helices: The introduction of an N-methyl group within an α-helical sequence will typically lead to a decrease in the intensity of the characteristic negative bands at 222 and 208 nm, reflecting a loss of helical content.
-
Induction of β-Turns: Conversely, if N-methylation induces a β-turn, the CD spectrum may show an increase in the features characteristic of that turn type. For example, a cyclic peptide that is largely unstructured may adopt a well-defined β-turn upon N-methylation, leading to a more structured CD spectrum.[4]
-
Cis/Trans Isomerism: The presence of both cis and trans isomers in solution can result in a CD spectrum that is a population-weighted average of the spectra of the individual conformers. This can sometimes lead to spectra that are difficult to interpret or do not fit well to standard secondary structure deconvolution algorithms. It is in these cases that complementary techniques like NMR are particularly valuable for dissecting the conformational heterogeneity.[2]
Conclusion: An Integrated Approach to Structural Understanding
Circular Dichroism spectroscopy is an indispensable, first-line technique for the conformational analysis of N-methylated peptides. Its speed, sensitivity, and modest sample requirements make it ideal for initial structural assessment, stability studies, and for monitoring conformational changes. While it does not provide the atomic-level detail of NMR or X-ray crystallography, CD offers invaluable insights into the overall secondary structure in solution. For a comprehensive understanding of these complex and promising therapeutic molecules, an integrated approach that leverages the complementary strengths of CD, NMR, and computational modeling will undoubtedly yield the most profound structural and functional insights.
References
-
Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]
-
Lokey, R. S., et al. (2012). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. ACS Chemical Biology, 7(5), 875-881. [Link]
-
Rogers, M. T., & LaPlanche, L. A. (1966). cis and trans Configurations of the Peptide Bond in N-Monosubstituted Amides by Nuclear Magnetic Resonance. Journal of the American Chemical Society, 88(13), 3144-3147. [Link]
-
JASCO. (2023, March 14). CD for Experimental Investigation & Verification of Protein Structure in the AlphaFold Era [Video]. YouTube. [Link]
-
van der Wel, P. C. A., et al. (2007). Conformational analysis of N-methylated cyclic peptides by NMR and molecular dynamics. Journal of Peptide Science, 13(12), 776-786. [Link]
-
Bakshi, K., Liyanage, M. R., Volkin, D. B., & Middaugh, C. R. (2014). Circular dichroism of peptides. Methods in molecular biology (Clifton, N.J.), 1088, 247–253. [Link]
-
MtoZ Biolabs. (n.d.). What Are the Advantages and Limitations of Circular Dichroism (CD) Spectroscopy?[Link]
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]
Sources
- 1. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-Me-Thr(Tbu)-OH
Hazard Assessment: Deconstructing N-Me-Thr(Tbu)-OH
A foundational element of safe disposal is a comprehensive understanding of the compound's potential hazards. N-Me-Thr(Tbu)-OH is a derivative of the naturally occurring amino acid L-threonine, modified with an N-methyl group and an O-tert-butyl ether. An analysis of these components suggests a low hazard profile:
-
L-Threonine Core: The parent amino acid, L-threonine, is not classified as a hazardous substance.[1]
-
N-Methyl Group: N-methylation is a common modification in peptide chemistry that can enhance metabolic stability and cell permeability.[2] While certain simple methylated compounds can be hazardous, the N-methyl group within a larger amino acid structure does not typically confer significant reactivity or toxicity for disposal purposes.
-
O-tert-butyl Group: The tert-butyl ether is a protecting group for the hydroxyl function of threonine. This group is stable under neutral and basic conditions and is not associated with inherent disposal hazards.
Based on the analysis of structurally similar compounds like Fmoc-Thr(tBu)-OH, which are generally not considered hazardous substances, we can infer that N-Me-Thr(Tbu)-OH is unlikely to be classified as hazardous waste.[3] However, it is crucial to consult your institution's specific guidelines and any available supplier information.
Table 1: Hazard and Property Profile of N-Me-Thr(Tbu)-OH and Related Compounds
| Property | N-Me-Thr(Tbu)-OH (Inferred) | Fmoc-Thr(tBu)-OH | L-Threonine |
| Hazard Classification | Likely Non-Hazardous | Not a hazardous substance or mixture | Not a hazardous substance or mixture[1] |
| Physical Form | Solid Powder | Powder | Crystalline Powder |
| Primary Hazards | Minimal; potential for dust inhalation. | None classified | None classified[1] |
| Environmental Hazards | Data not available; assume potential for aquatic toxicity as a precaution. | One source indicates it is very toxic to aquatic life. | No significant environmental hazards listed. |
| Personal Protective Equipment (PPE) | Standard laboratory PPE (gloves, safety glasses, lab coat). | Standard laboratory PPE. | Standard laboratory PPE. |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the disposal of N-Me-Thr(Tbu)-OH, guiding the user from initial assessment to the final disposal route.
Caption: Disposal decision workflow for N-Me-Thr(Tbu)-OH.
Step-by-Step Disposal Protocol
This protocol assumes that N-Me-Thr(Tbu)-OH is being treated as a non-hazardous solid laboratory chemical waste, which is the most probable classification.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat.
-
Chemical-resistant waste container with a secure lid.
-
Waste label.
-
Spatula or scoop.
-
Designated waste accumulation area.
Procedure:
-
Don Personal Protective Equipment (PPE): Always wear appropriate PPE to prevent skin and eye contact, and to avoid inhalation of fine dust particles.[4]
-
Container Preparation:
-
Select a waste container that is compatible with solid chemical waste. A high-density polyethylene (HDPE) or glass container with a screw-top lid is suitable.
-
Ensure the container is clean and dry before use.
-
Affix a "Non-Hazardous Waste" label to the container.[5]
-
-
Waste Transfer:
-
Carefully transfer the solid N-Me-Thr(Tbu)-OH waste into the prepared container using a clean spatula or scoop.
-
Avoid generating dust. If the material is a fine powder, perform the transfer in a fume hood or a designated area with good ventilation.
-
-
Labeling:
-
On the waste label, clearly write the full chemical name: "N-Me-Thr(Tbu)-OH" or "N-methyl-O-tert-butyl-L-threonine".
-
Indicate the approximate quantity of the waste.
-
Include the date of accumulation and the name of the generating researcher or lab.[5]
-
-
Storage:
-
Securely close the waste container.
-
Store the container in a designated satellite accumulation area for non-hazardous waste.[6] This area should be away from general laboratory traffic and clearly marked.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedure for requesting a waste pickup from the Environmental Health and Safety (EHS) department.
-
Emergency Procedures
In the event of a spill or exposure, follow these guidelines:
-
Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.
-
Place the spilled material and any contaminated cleaning materials into a labeled waste container.
-
Clean the spill area with a suitable solvent (e.g., water or ethanol) and dispose of the cleaning materials as chemical waste.
-
-
Skin Contact:
-
Immediately wash the affected area with plenty of soap and water.[1]
-
Remove any contaminated clothing.
-
Seek medical attention if irritation develops.
-
-
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move to fresh air.
-
If breathing is difficult, seek medical attention.
-
-
Ingestion:
-
Rinse the mouth with water.[3]
-
Do not induce vomiting.
-
Seek immediate medical attention.
-
Guiding Principles for Responsible Disposal
The disposal of any laboratory chemical is underpinned by a commitment to safety and environmental stewardship. The following principles should always be at the forefront of your waste management practices:
-
Proactive Planning: Incorporate waste disposal considerations into your experimental design.
-
Segregation: Never mix different chemical waste streams unless explicitly permitted by your EHS department.[7]
-
Communication: When in doubt, always consult your institution's EHS department for guidance.
-
Documentation: Maintain clear records of your chemical inventory and waste generation.
By adhering to these detailed procedures and principles, researchers can ensure the safe and compliant disposal of N-Me-Thr(Tbu)-OH, upholding the highest standards of laboratory practice from discovery to disposal.
References
-
Valudor Products. (n.d.). Safety Data Sheet: L-threonine. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]
-
Millipore. (n.d.). Safety Data Sheet: L-Threonine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Threonine-(tBu). Retrieved from [Link]
-
PubChem. (n.d.). N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine. Retrieved from [Link]
-
ACS Publications. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-Thr(tBu)-Thr(tBu)-OH. Retrieved from [Link]
-
U.S. EPA. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]
-
U.S. EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of N-methylated cyclic peptides. Retrieved from [Link]
-
National Institutes of Health. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. carlroth.com:443 [carlroth.com:443]
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- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
A Senior Application Scientist's Guide to Handling N-Me-Thr(Tbu)-OH: From Receipt to Disposal
Introduction: Beyond the Catalog Number
N-Methyl-O-(tert-butyl)-L-threonine, commonly abbreviated as N-Me-Thr(Tbu)-OH, is a valuable N-methylated and side-chain protected amino acid derivative. Its primary application is in solid-phase peptide synthesis (SPPS), where it is incorporated into peptide chains to introduce conformational constraints or to mimic protein modifications, ultimately enhancing the metabolic stability or binding affinity of the final peptide.[1] While it is a key component in the synthesis of complex peptides, its safe handling is paramount to ensure both the integrity of the research and the safety of laboratory personnel.
This guide moves beyond basic safety data sheets to provide a comprehensive operational framework for researchers. We will address the necessary personal protective equipment (PPE), procedural steps for handling, and compliant disposal plans, grounding every recommendation in the principles of chemical safety and laboratory best practices. The core philosophy is that every chemical, regardless of its hazard classification, must be handled with a structured and informed approach.
Hazard Assessment: A Policy of Prudent Vigilance
Many protected amino acids, including derivatives like Fmoc-Thr(tBu)-OH, are often not classified as hazardous substances under the Globally Harmonized System (GHS).[2][3] However, it is critical to recognize what this classification means: it indicates a lack of data meeting specific hazard criteria, not an affirmation of absolute safety. The toxicological properties of many specialized research chemicals like N-Me-Thr(Tbu)-OH have not been thoroughly investigated.[3]
Therefore, we must operate under the precautionary principle . The primary risks associated with N-Me-Thr(Tbu)-OH, a fine crystalline powder, are:
-
Respiratory Tract Irritation: Inhalation of fine dust can cause irritation.[3][4]
-
Skin and Eye Irritation: Direct contact with the powder or its solutions can lead to irritation.[3][4]
-
Unknown Biological Activity: As a modified amino acid, its specific biological effects upon accidental exposure are unknown.[4]
This mandates treating the compound with respect and using appropriate barriers to prevent exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the most direct control measure to prevent exposure. The following table outlines the minimum required PPE for handling N-Me-Thr(Tbu)-OH in various laboratory scenarios.
| Scenario | Required PPE | Rationale & Causality |
| Handling Solid Compound (Weighing, Aliquoting) | • Safety Goggles• Nitrile Gloves• Lab Coat• Fume Hood or Powder Containment Hood | Eye Protection: Prevents airborne powder from contacting the eyes.[5][6] Hand Protection: Nitrile gloves provide a sufficient barrier against incidental solid contact.[4] Body Protection: A lab coat protects skin and personal clothing from contamination.[5] Respiratory Protection: A fume hood is essential to contain fine powders and prevent inhalation, which is a primary exposure route.[4][7] |
| Use in Solution (SPPS) (Dissolving, Coupling Reactions) | • Chemical Splash Goggles• Nitrile Gloves• Lab Coat• Closed-toe Shoes• Fume Hood | Eye Protection: Upgraded to chemical splash goggles due to the risk of splashes from solvents (e.g., DMF, DCM).[6] Hand Protection: Nitrile gloves protect against the amino acid solution and the hazardous solvents used.[4] Body & Foot Protection: A lab coat and closed-toe shoes are standard laboratory practice to protect against chemical spills.[4][5] Ventilation: The solvents used in SPPS are volatile and often toxic; a certified fume hood is mandatory.[7][8] |
| Waste Handling & Disposal | • Chemical Splash Goggles• Nitrile Gloves• Lab Coat | Comprehensive Protection: Handling waste involves both solid and liquid hazards. This PPE combination protects against splashes and direct contact with contaminated materials. |
PPE Selection Workflow
The following diagram outlines the decision-making process for ensuring adequate protection when working with N-Me-Thr(Tbu)-OH.
Caption: Figure 1: PPE Selection Workflow for N-Me-Thr(Tbu)-OH.
Operational Plan: Step-by-Step Handling Protocols
Adherence to a standardized protocol is essential for minimizing risk.
Protocol 4.1: Handling Solid N-Me-Thr(Tbu)-OH
This protocol covers the weighing and preparation of the solid compound for use in synthesis.
-
Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure a chemical fume hood is certified and operational.
-
Staging: Place a calibrated analytical balance, weigh paper or boat, spatula, and a labeled, sealable container for the dissolved amino acid inside the fume hood.
-
Weighing: Slowly retrieve the stock bottle of N-Me-Thr(Tbu)-OH. Keeping the bottle opening within the fume hood, carefully tap the required amount onto the weigh paper. Avoid any actions that could generate dust.
-
Closure: Immediately and securely cap the stock bottle. Wipe the exterior of the bottle with a damp cloth or towel to remove any residual powder before returning it to its designated storage location (typically 2-8°C).
-
Dissolution: If preparing a solution, add the solvent to the new container first, then carefully transfer the weighed powder into the solvent to minimize dust.
-
Cleanup: Dispose of the used weigh paper and any contaminated wipes as solid chemical waste.
Protocol 4.2: Use in Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes the use of Fmoc/tBu chemistry, a common context for this amino acid.[8]
-
Environment: All steps involving the transfer of liquids (solvents, reagents) must be performed in a fume hood.[7]
-
PPE: Wear chemical splash goggles, a lab coat, and nitrile gloves.
-
Activation & Coupling: The addition of the dissolved N-Me-Thr(Tbu)-OH and coupling reagents to the synthesis vessel should be done slowly to avoid splashing.
-
Solvent Handling: All washes and reagent deliveries involve volatile and often hazardous solvents like Dimethylformamide (DMF). These must be handled with care within the fume hood.
-
Deprotection: The removal of the Fmoc protecting group typically involves piperidine, a hazardous base.[9] The subsequent removal of the tBu protecting group involves strong acids like Trifluoroacetic Acid (TFA).[][11] Extreme caution must be exercised during these steps.
-
Monitoring: Ensure continuous ventilation throughout the entire synthesis process.
Logistical Plan: Spill and Exposure Incidents
Preparedness is key to mitigating the impact of an accident.
Spill Response:
-
Solid Spill (<1g): In a fume hood, gently wipe the area with a cloth dampened with water. Place the cloth in a sealed bag for hazardous waste disposal.
-
Solid Spill (>1g) or any spill outside a fume hood: Evacuate the immediate area. Prevent others from entering. Notify your institution's Environmental Health & Safety (EHS) department.
-
Liquid Spill (Solution): Absorb with a chemical spill kit or vermiculite. Collect the absorbed material in a sealed container for hazardous waste disposal.
Exposure First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
Disposal Plan: A Closed-Loop Responsibility
Proper disposal is a critical final step in the chemical handling lifecycle. Under no circumstances should N-Me-Thr(Tbu)-OH or its waste be disposed of down the drain or in regular trash.[4][12]
| Waste Stream | Collection & Labeling | Disposal Procedure |
| Solid Waste | • Container: Designated, sealed, and clearly labeled "Solid Chemical Waste". • Contents: Contaminated weigh paper, gloves, wipes, and excess solid N-Me-Thr(Tbu)-OH. | Store in a designated satellite accumulation area. Request pickup from your institution's EHS department.[13] |
| Liquid Waste (Non-Halogenated) | • Container: Designated, sealed, vented (if necessary), and clearly labeled "Non-Halogenated Organic Waste". • Contents: Solutions of N-Me-Thr(Tbu)-OH in solvents like DMF. | Segregate from halogenated and aqueous waste. Store in secondary containment. Request pickup from EHS.[13] |
| Liquid Waste (Aqueous) | • Container: Designated, sealed, and clearly labeled "Aqueous Chemical Waste". • Contents: Aqueous washes from synthesis (if applicable). | Segregate from organic waste streams. Request pickup from EHS.[4][13] |
| Sharps Waste | • Container: Puncture-proof sharps container. • Contents: Contaminated needles or glass pipettes. | Dispose of according to institutional protocols for sharps waste. |
Chemical Lifecycle and Disposal Flow
Caption: Figure 2: Lifecycle & Waste Disposal Flow for N-Me-Thr(Tbu)-OH.
References
- Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
- Advanced ChemTech. Fmoc-N-Me-Thr(tBu)-OH.
- Sigma-Aldrich. Fmoc-N-Me-Thr(tBu)-OH 97.
- Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides.
- Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide).
- American Peptide Society. Peptide Synthesis for Beginners.
- AAPPTec, LLC. Safety Data Sheet: Fmoc-Thr(tBu)-Thr(ΨMe,Me pro)-OH.
- Aapptec Peptides. Technical Bulletins & General Procedures.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology.
- BOC Sciences. Amino Acid Protection & Deprotection Services.
- Biosynth. (2021, May 29).
- MedChemExpress. Fmoc-N-Me-Thr(tBu)-OH.
- Khan Academy. (2021, May 6).
- Ghasemzadeh, K., et al. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH.
- American Chemical Society. (2019, March 13). How to Dress for the Lab? And what about Personal Protective Equipment (PPE)?
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids?
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. biovera.com.au [biovera.com.au]
- 5. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 6. youtube.com [youtube.com]
- 7. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]
- 8. bachem.com [bachem.com]
- 9. m.youtube.com [m.youtube.com]
- 11. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
